2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Description
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Properties
IUPAC Name |
2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBPPCACYFGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H6Br9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058695 | |
| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1067.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
25713-60-4, 56362-01-7 | |
| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25713-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713604 | |
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| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |
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| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |
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| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |
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| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy) | |
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| Record name | 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKS4PD9ZS8 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Significance of TTBPT
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, commonly referred to as TTBPT, is a high-molecular-weight brominated flame retardant (BFR). Its emergence in various industrial applications, particularly in plastics and electronic equipment, is a direct response to the phasing out of other BFRs like polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns. This guide provides a comprehensive technical overview of TTBPT, synthesizing available data on its chemical properties, synthesis, analytical methodologies, and toxicological profile. The objective is to equip researchers and professionals with the foundational knowledge required for informed decision-making in material science, environmental analysis, and safety assessment.
Chemical Identity and Physicochemical Properties
TTBPT is characterized by a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups. This structure imparts high thermal stability and a significant bromine content, which are crucial for its function as a flame retardant.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [1] |
| Molecular Weight | 1067.43 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 227-230 °C | [3] |
| Boiling Point | 812.2 °C (predicted) | |
| Density | ~2.44 g/cm³ | [2] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and dichloromethane | [2] |
| Vapor Pressure | 2.02 x 10⁻²⁵ mmHg at 25°C (estimated) | [2] |
| Bromine Content | ≥67% | [3] |
graph TTBPT_Structure { layout=neato; node [shape=plaintext];// Triazine Ring N1 [label="N", pos="0,1!"]; C1 [label="C", pos="-0.87,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C2 [label="C", pos="0,-1!"]; N3 [label="N", pos="0.87,-0.5!"]; C3 [label="C", pos="0.87,0.5!"];
// Bonds in Triazine Ring N1 -- C1; C1 -- N2; N2 -- C2; C2 -- N3; N3 -- C3; C3 -- N1;
// Phenoxy Group 1 O1 [label="O", pos="1.74,1!"]; C3 -- O1; C4 [label="C", pos="2.61,0.5!"]; O1 -- C4; C5 [label="C", pos="3.48,1!"]; C4 -- C5; C6 [label="C", pos="4.35,0.5!"]; C5 -- C6; C7 [label="C", pos="4.35,-0.5!"]; C6 -- C7; C8 [label="C", pos="3.48,-1!"]; C7 -- C8; C9 [label="C", pos="2.61,-0.5!"]; C8 -- C9; C4 -- C9; Br1 [label="Br", pos="3.48,2!"]; C5 -- Br1; Br2 [label="Br", pos="5.22,1!"]; C6 -- Br2; Br3 [label="Br", pos="3.48,-2!"]; C8 -- Br3;
// Phenoxy Group 2 O2 [label="O", pos="-1.74,1!"]; C1 -- O2; C10 [label="C", pos="-2.61,0.5!"]; O2 -- C10; C11 [label="C", pos="-3.48,1!"]; C10 -- C11; C12 [label="C", pos="-4.35,0.5!"]; C11 -- C12; C13 [label="C", pos="-4.35,-0.5!"]; C12 -- C13; C14 [label="C", pos="-3.48,-1!"]; C13 -- C14; C15 [label="C", pos="-2.61,-0.5!"]; C14 -- C15; C10 -- C15; Br4 [label="Br", pos="-3.48,2!"]; C11 -- Br4; Br5 [label="Br", pos="-5.22,1!"]; C12 -- Br5; Br6 [label="Br", pos="-3.48,-2!"]; C14 -- Br6;
// Phenoxy Group 3 O3 [label="O", pos="0,-2!"]; C2 -- O3; C16 [label="C", pos="0.87,-2.5!"]; O3 -- C16; C17 [label="C", pos="1.74,-2!"]; C16 -- C17; C18 [label="C", pos="1.74,-1!"]; C17 -- C18; C19 [label="C", pos="0.87,-0.5!"]; C18 -- C19; C20 [label="C", pos="0,-1!"]; C19 -- C20; C21 [label="C", pos="-0.87,-1.5!"]; C20 -- C21; C16 -- C21; Br7 [label="Br", pos="2.61,-2.5!"]; C17 -- Br7; Br8 [label="Br", pos="2.61,-0.5!"]; C18 -- Br8; Br9 [label="Br", pos="-1.74,-2!"]; C21 -- Br9; }
Caption: Chemical structure of this compound.
Synthesis of TTBPT
The synthesis of TTBPT generally involves the nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with 2,4,6-tribromophenol. Various synthetic strategies have been developed to achieve this transformation with high yield and purity.
Patented Synthesis Method
A patented method describes a reaction between N-methylimidazole and 2,4,6-tribromophenol to form a salt, which then reacts with cyanuric chloride. This method is highlighted for being atom-economical and not requiring an inorganic base, thus reducing inorganic waste streams. The reaction can be carried out with or without a solvent, such as chlorobenzene, at temperatures ranging from 20-70°C for 4-6 hours. The molar ratio of N-methylimidazole to 2,4,6-tribromophenol to cyanuric chloride is typically 3:3:1. This process boasts yields of over 95% for TTBPT.
General Laboratory-Scale Synthesis Protocol
A more generalized approach for the synthesis of 2,4,6-tris(aryloxy)-1,3,5-triazines, adaptable for TTBPT, involves the sequential substitution of chlorine atoms on cyanuric chloride.[4][5][6] This method takes advantage of the decreasing reactivity of the C-Cl bonds with each substitution.
Step-by-step Methodology:
-
Dissolution of Reactants: Cyanuric chloride is dissolved in a suitable aprotic solvent (e.g., acetone, acetonitrile, or a chlorinated solvent).
-
Addition of 2,4,6-tribromophenol: A stoichiometric amount (3 equivalents) of 2,4,6-tribromophenol is added to the solution.
-
Base-catalyzed Reaction: A base, such as an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or an organic amine (e.g., triethylamine), is added to neutralize the HCl generated during the reaction.
-
Temperature Control: The reaction temperature is carefully controlled. The first substitution can often occur at low temperatures (0-5°C), while subsequent substitutions may require heating to drive the reaction to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure TTBPT.
Caption: General workflow for the laboratory synthesis of TTBPT.
Flame Retardant Mechanism of Action
As a brominated flame retardant, TTBPT is believed to function primarily in the gas phase of a fire, interrupting the combustion cycle. While specific studies on the thermal decomposition of TTBPT are not abundant, the mechanism can be inferred from the behavior of other brominated flame retardants.[7][8][9][10][11]
Upon heating, the C-Br bonds in the tribromophenoxy groups are expected to cleave, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals can then interfere with the chain reactions of combustion. Specifically, they can scavenge the highly reactive H• and OH• radicals that are essential for propagating the fire, converting them into less reactive HBr. The HBr can then further react with other high-energy radicals, effectively quenching the flame.
The presence of the nitrogen-containing triazine ring may also contribute to the flame retardancy through a synergistic effect. Upon decomposition, nitrogenous compounds can be released, which can dilute the flammable gases and contribute to the formation of a protective char layer on the surface of the polymer, acting as a barrier to heat and mass transfer.
Caption: Postulated flame retardant mechanism of TTBPT.
Analytical Methodologies
The detection and quantification of TTBPT in various matrices are crucial for environmental monitoring and toxicological studies. Due to its high molecular weight and low volatility, analytical methods often rely on liquid chromatography coupled with mass spectrometry.
Analysis in Environmental Samples
A validated method for the simultaneous determination of TTBPT and another triazine-based BFR in environmental samples utilizes high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). The sample preparation involves pressurized liquid extraction with toluene, followed by cleanup using multilayer silica gel for sediment samples and gel permeation chromatography with Florisil® columns for biological samples like fish. This method demonstrates good recoveries and precision.
Experimental Protocol Outline (based on published method):
-
Sample Extraction:
-
Sediment/Dust: Pressurized liquid extraction (PLE) with toluene at 100°C.
-
Biota (e.g., fish tissue): Homogenization followed by PLE with toluene.
-
-
Sample Cleanup:
-
Sediment/Dust Extracts: Passage through a multilayer silica gel column to remove interfering compounds.
-
Biota Extracts: Gel permeation chromatography (GPC) to remove lipids, followed by a Florisil® column for further cleanup.
-
-
Instrumental Analysis:
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Mass Spectrometry: Tandem mass spectrometer (MS/MS) operated in negative ion mode, monitoring specific precursor-to-product ion transitions for TTBPT.
-
Toxicology and Environmental Fate
The toxicological profile of TTBPT is an area of active research, with particular focus on its biotransformation and potential for adverse health effects.
Biotransformation and Metabolism
A significant toxicological concern associated with TTBPT is its metabolism to 2,4,6-tribromophenol (2,4,6-TBP), a known toxicant. In vitro studies using human and rat liver microsomes have shown that TTBPT is rapidly metabolized, with half-lives of 1.1 and 2.2 hours, respectively.[12][13][14] 2,4,6-TBP was identified as the major metabolite, accounting for 87% of the formed metabolites.[12][13][14] In vivo studies in rats exposed to TTBPT confirmed the presence of 2,4,6-TBP in blood and liver.[12][13][14] These findings suggest that exposure to TTBPT can be a significant indirect source of 2,4,6-TBP in organisms, including humans.[12][13][14]
Toxicological Data
Comprehensive toxicological data for TTBPT itself is limited. According to some safety data sheets, the chemical is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, the rapid metabolism to the more toxic 2,4,6-TBP warrants a cautious approach. The in vivo study in rats indicated that TTBPT exposure significantly activates the aryl hydrocarbon receptor (AhR) and promotes fatty degeneration in the liver.[12] Further research is needed to fully elucidate the toxicological profile of TTBPT, including its potential for carcinogenicity, reproductive toxicity, and endocrine disruption.
Environmental Presence and Fate
TTBPT has been detected in various environmental compartments, particularly in indoor dust and e-waste recycling facilities.[15] Its presence in these environments suggests its release from consumer products containing this flame retardant.
Information on the environmental persistence and degradation of TTBPT is still emerging. As a large, highly brominated molecule, it is expected to be persistent in the environment.[16] Photodegradation has been observed in laboratory settings.[14] However, data on its biodegradation in soil and aquatic environments are scarce. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a tendency to partition to sediment and soil, and a potential for bioaccumulation. Further studies are required to fully understand its environmental fate, transport, and potential for long-range environmental transport.
Conclusion and Future Perspectives
This compound is an effective brominated flame retardant with high thermal stability. However, this technical guide highlights several areas where further research is critically needed. The long-term toxicological effects of TTBPT, beyond its metabolism to 2,4,6-TBP, require thorough investigation. A deeper understanding of its environmental fate, including its persistence, degradation pathways, and ecotoxicity, is essential for a comprehensive risk assessment. As the use of TTBPT and other novel flame retardants continues, ongoing research and monitoring are imperative to ensure the safety of human health and the environment.
References
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Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. (2021). PubMed. [Link]
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Pinho, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
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Pinho, A. C., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
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Pinho, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Analytical and Applied Pyrolysis. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ResearchGate. [Link]
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Feng Li, et al. (2006). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. ResearchGate. [Link]
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Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. (2022). National Institutes of Health. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]
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Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). MDPI. [Link]
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This compound. PubChem. [Link]
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Guo, J., et al. (2018). Alternative Flame Retardant, this compound, in an E-waste Recycling Facility and House Dust in North America. ResearchGate. [Link]
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Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. CIOP. [Link]
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Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. ResearchGate. [Link]
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Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
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This compound. ZXCHEM. [Link]
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Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. [Link]
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2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine CAS number 25713-60-4
An In-Depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (CAS No. 25713-60-4)
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of this compound, a significant player in the field of brominated flame retardants. Known commercially as FR-245, this document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, technical understanding of this compound. We will delve into its chemical characteristics, synthesis, mechanism of action, applications, and toxicological profile, grounded in authoritative data and field-proven insights.
Introduction and Chemical Identity
This compound, identified by the CAS number 25713-60-4, is a high-molecular-weight, additive brominated flame retardant (BFR).[1][2] It belongs to the class of organohalogen compounds and is characterized by a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups.[3] This structure, with a high bromine content of approximately 67%, imparts excellent flame retardancy and thermal stability.[1][4] It is commonly referred to by synonyms such as Tris(2,4,6-tribromophenyl) cyanurate and Cyanuric acid tris(2,4,6-tribromophenyl) ester.[5]
Chemical Structure
The molecular structure of this compound is pivotal to its function. The central triazine core and the nine bromine atoms on the phenoxy groups contribute to its efficacy as a flame retardant.
Caption: Molecular structure of this compound.
Physicochemical and Thermal Properties
The compound is a white to off-white powder with limited volatility and no distinct odor.[6] Its high molecular weight and density are attributed to the substantial bromine content.[6] It exhibits low solubility in water but is soluble in organic solvents such as chloroform and dichloromethane.[6][7]
| Property | Value | Source |
| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [1][2] |
| Molecular Weight | 1067.4 g/mol | [1][4][8] |
| Appearance | White powder | [1][9] |
| Bromine Content | ~67% | [1][4] |
| Melting Point | 228-230 °C | [1][9] |
| Specific Gravity | 2.44 | [1] |
| Vapor Pressure | 1.52 x 10⁻²⁰ Pa | [9] |
| Auto-ignition Temperature | >400 °C | [9] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [6][7] |
Thermal Stability
A key attribute for its application as a flame retardant is its thermal stability. Thermogravimetric analysis (TGA) provides insight into its decomposition profile.
| Weight Loss (%) | Temperature (°C) |
| 2 | 360 |
| 5 | 385 |
| 10 | 400 |
| (Data obtained under a heating rate of 10°C/min in air)[1] |
Synthesis and Manufacturing
The primary synthesis route for this compound is through a nucleophilic substitution reaction.[3] This process involves the reaction of cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) with 2,4,6-tribromophenol.[3]
A patented, more environmentally friendly synthesis method avoids the use of inorganic bases, thus preventing the generation of wastewater containing such bases.[10] This atom-economical process involves forming a salt from N-methylimidazole and 2,4,6-tribromophenol, which then reacts with cyanuric chloride to yield the final product with high purity (>99%).[3][10]
Synthesis Workflow
The following diagram illustrates the general synthesis pathway.
Caption: Generalized synthesis workflow for this compound.
Mechanism of Action as a Flame Retardant
As an additive flame retardant, FR-245 is physically blended with the polymer matrix rather than chemically bonded. Its flame retardant mechanism is multifaceted, primarily acting in the gas phase.
-
Radical Scavenging: Upon heating, the compound decomposes to release bromine radicals (Br•). These radicals interfere with the combustion chain reaction in the gas phase by scavenging highly reactive H• and OH• radicals, which are essential for flame propagation. This "quenching" effect slows down or extinguishes the flame.
-
Formation of a Protective Layer: In some applications, it contributes to the formation of a char layer on the surface of the material during combustion.[3] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.
-
Synergistic Effects: For enhanced efficacy, FR-245 is often used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[11] Antimony trioxide reacts with the released bromine species to form antimony trihalides, which are more effective radical scavengers in the gas phase than bromine alone.
Applications in Polymer Systems
FR-245 is a highly effective flame retardant for a variety of engineering plastics due to its excellent thermal stability, which allows it to withstand high processing temperatures without premature decomposition.[1][12]
Its major applications include:
-
Acrylonitrile Styrene Acrylate (ASA) [11]
Key Advantages in Application:
-
High Flame Retardant Efficiency: The combination of aromatic bromine and a cyanurate structure provides high efficiency.[1][12]
-
Good Thermal Stability: Essential for processing engineering plastics at high temperatures.[1][12]
-
Excellent UV Resistance: Unlike some other BFRs, it exhibits good UV stability, making it suitable for applications where color stability is important.[11]
-
Non-Blooming: It does not migrate to the surface of the plastic part over time, a phenomenon known as "blooming".[1][12]
-
Favorable Physical Properties: It maintains or improves the impact and flow properties of the host polymer.[1][12]
Analytical Methodologies
The detection and quantification of this compound in various environmental and biological matrices are crucial for exposure and risk assessment. Due to its status as a "novel" brominated flame retardant, analytical methods are continually being refined.[14]
Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard technique for the analysis of semi-volatile organic compounds. Both high-resolution and low-resolution MS have been used for its identification and quantification.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing high molecular weight and thermally labile compounds.
-
Sample Preparation: Extraction techniques such as accelerated solvent extraction (ASE) are increasingly used for solid matrices like food and environmental samples.[16]
Toxicology and Environmental Considerations
The toxicological profile of brominated flame retardants is a subject of ongoing research and regulatory scrutiny.[16][17][18]
Human Health and Metabolism
-
Biotransformation: In vitro studies using human and rat liver microsomes have shown that this compound can be rapidly metabolized.[19] The half-life in human liver microsomes was determined to be approximately 1.1 hours.[19]
-
Metabolites: A significant metabolite of this compound is 2,4,6-tribromophenol (2,4,6-TBP), which is considered a potential toxicant.[19] This biotransformation suggests that exposure to the parent compound could be an indirect source of 2,4,6-TBP in humans.[19]
-
Toxicity: The acute toxicity of FR-245 is considered low.[9] However, prolonged exposure may lead to irritation of the respiratory tract and skin sensitization.[6] Current data is insufficient to classify it as a carcinogen.[6]
Environmental Fate
-
Persistence and Bioaccumulation: As with many brominated compounds, there are concerns about its environmental persistence and potential for bioaccumulation.[6][16]
-
Environmental Occurrence: It has been detected in dust samples from e-waste recycling facilities and in residential dust, indicating its release from consumer products into the indoor environment.[15][20]
Safety and Handling Protocols
Adherence to proper safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7][21]
-
Skin Protection: Use impervious gloves and protective clothing.[7][21]
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[7][21]
Handling and Storage
-
Ventilation: Handle in a well-ventilated area to avoid dust formation and inhalation.[7][9]
-
Storage: Keep containers tightly closed and store in a dry, room temperature environment.[9][22]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[7]
-
Eye Contact: Rinse eyes with water for at least 15 minutes.[7]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7]
Disposal Considerations
-
Waste should be disposed of through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7][9][21]
-
Avoid discharge into the environment or sewer systems.[7][21]
Conclusion
This compound is a highly effective and thermally stable brominated flame retardant with significant applications in the plastics industry. Its unique combination of properties makes it a viable alternative to other BFRs. However, as with all chemicals, a thorough understanding of its toxicological and environmental profile is crucial for its responsible use. Ongoing research will continue to shed light on its long-term impacts, guiding future applications and regulatory considerations.
References
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Covaci, A., et al. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. PubMed. Available at: [Link]
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ICL Group. (n.d.). FR - 245. AWS. Available at: [Link]
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Olatunji, O.S., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]
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Staskal, D.F., et al. (2005). Brominated flame retardants: cause for concern? Environmental Health Perspectives. Available at: [Link]
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Sjödin, A., et al. (2003). A review on human exposure to brominated flame retardants--particularly polybrominated diphenyl ethers. PubMed. Available at: [Link]
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Environ Speciality Chemicals. (n.d.). FR-245. Available at: [Link]
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Oceanchem Group Limited. (n.d.). FR-245, flame retardant for ABS , HIPS. Available at: [Link]
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21 Century Toxicology. (n.d.). Brominated flame retardants: Cause for concern?. Available at: [Link]
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Tri-iso. (2007). Material Safety Data Sheet. Available at: [Link]
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ICL Industrial Products. (n.d.). FR-245 - High Efficiency Flame Retardant. Available at: [Link]
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LookChem. (n.d.). This compound. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Peng, H., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. PubMed. Available at: [Link]
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Li, F., et al. (2006). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. ResearchGate. Available at: [Link]
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Shandong Tianyi Chemical Co., Ltd. (n.d.). 2,4,6-Tris(2,4,6-Tribromophenoxy)-1.3.5-Triazine (RDT-8). Available at: [Link]
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ESSLAB. (n.d.). 2,4,6-Tris(2,4,6-Tribromophenoxy-1,3,5-triazine. Available at: [Link]
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Foshan YinCheng Chemicals. (n.d.). This compound. Available at: [Link]
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ESSLAB. (n.d.). 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine Solution. Available at: [Link]
-
ResearchGate. (n.d.). Alternative Flame Retardant, this compound, in an E-waste Recycling Facility and House Dust in North America. Available at: [Link]
-
ChemBK. (2024). 2,4,6-TRIS-(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. This complex halogenated aromatic compound, widely recognized for its application as a flame retardant, possesses a unique three-dimensional architecture that dictates its physicochemical properties and biological interactions. A thorough understanding of its molecular intricacies is paramount for its effective application and for the assessment of its environmental and toxicological profile, a critical consideration for drug development professionals. This guide delves into the detailed synthesis protocols, advanced spectroscopic and crystallographic characterization, and the underlying mechanisms of its flame-retardant action and biological transformations.
Introduction: A Molecule of Industrial Significance and Biological Relevance
This compound, often referred to as TTBP-TAZ, is a high-molecular-weight brominated flame retardant. Its primary function is to inhibit or delay the combustion of polymeric materials, finding extensive use in plastics, textiles, and electronic components[1]. The molecule's efficacy as a flame retardant stems from its high bromine content and its unique chemical structure, which combines a rigid, nitrogen-containing triazine core with three bulky tribromophenoxy arms[2].
From the perspective of drug development, the study of TTBP-TAZ is pertinent due to its potential for bioaccumulation and metabolic transformation. Research has indicated that this compound can undergo biotransformation to produce 2,4,6-tribromophenol (TBP), a substance with known toxicological properties[3][4][5]. Therefore, a detailed molecular understanding is crucial for assessing its metabolic fate and potential impact on biological systems.
Molecular Structure and Crystallography
The molecular formula of this compound is C₂₁H₆Br₉N₃O₃, with a molecular weight of 1067.4 g/mol [6]. The molecule's architecture is characterized by a central, planar 1,3,5-triazine ring. Covalently bonded to each carbon atom of the triazine core is an oxygen atom, which in turn links to a 2,4,6-tribromophenyl group.
Diagram: Molecular Structure of this compound
A 2D representation of the chemical structure.
The three-dimensional conformation of the molecule is highly complex. The bulky tribromophenoxy groups are sterically hindered, forcing them to adopt a propeller-like arrangement around the central triazine ring. This steric hindrance restricts the free rotation of the phenoxy groups, leading to a relatively rigid molecular structure.
X-ray Crystallography Data:
The precise bond lengths, bond angles, and dihedral angles of this compound have been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 618246 [6]. This data provides the most accurate and detailed insight into the molecule's three-dimensional structure.
| Structural Parameter | Typical Value Range | Significance |
| C-N bond length (triazine ring) | ~1.33 Å | Indicates partial double bond character, contributing to the ring's stability. |
| C-O bond length | ~1.35 Å | Reflects the strength of the ether linkage. |
| C-Br bond length | ~1.90 Å | Influences the lability of the bromine atoms, which is key to its flame retardant mechanism. |
| C-O-C bond angle | ~118° | Determines the orientation of the phenoxy groups relative to the triazine core. |
| Dihedral Angle (Triazine-Phenoxy) | Varies | Defines the overall "propeller" conformation of the molecule. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common precursors are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-tribromophenol[2].
Diagram: Synthetic Pathway
General synthetic scheme for the target molecule.
Detailed Experimental Protocol: Base-Catalyzed Synthesis
This protocol describes a common and effective method for the laboratory-scale synthesis of this compound.
Materials:
-
Cyanuric chloride
-
2,4,6-tribromophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Distilled water
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tribromophenol (3.0 equivalents) and anhydrous potassium carbonate (3.3 equivalents) in acetone.
-
Addition of Cyanuric Chloride: Slowly add a solution of cyanuric chloride (1.0 equivalent) in acetone to the stirring mixture at room temperature. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Precipitation: Pour the filtrate into a beaker containing distilled water to precipitate the crude product.
-
Purification: Collect the white precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., toluene or a mixture of acetone and water) to obtain the pure product.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 2,4,6-tribromophenol, forming the more nucleophilic phenoxide ion.
-
Acetone: Serves as a polar aprotic solvent that can dissolve both the reactants and the intermediate species.
-
Reflux: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Recrystallization: A crucial step to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound.
Alternative Synthesis: Atom-Economical Approach
A more environmentally friendly synthesis method has been developed that avoids the use of an inorganic base. This method utilizes N-methylimidazole to form a salt with 2,4,6-tribromophenol, which then reacts with cyanuric chloride[1]. This approach is considered more "atom-economical" as it generates fewer inorganic by-products[1].
Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. It typically shows a single sharp singlet in the aromatic region (around 7.5-8.0 ppm) corresponding to the six equivalent protons on the three tribromophenyl rings.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the triazine ring (around 170 ppm) and the tribromophenyl rings (in the 110-155 ppm range). The number of signals will depend on the symmetry of the molecule in the solution.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1550-1580 | C=N stretching of the triazine ring |
| ~1200-1250 | C-O-C asymmetric stretching |
| ~1000-1050 | C-O-C symmetric stretching |
| ~600-700 | C-Br stretching |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (1067.4 g/mol ). Due to the presence of a large number of bromine atoms, the isotopic pattern of the molecular ion peak will be very characteristic.
Mechanism of Action and Biological Significance
Flame Retardant Mechanism
The efficacy of this compound as a flame retardant is attributed to a combination of gas-phase and condensed-phase mechanisms.
-
Gas-Phase Radical Scavenging: Upon heating, the C-Br bonds can break, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.
-
Condensed-Phase Char Formation: In the solid phase, the triazine ring promotes the formation of a thermally stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatile compounds.
Biotransformation and Toxicological Implications
For professionals in drug development, the metabolic fate of xenobiotics is a primary concern. Studies have shown that this compound can be metabolized in biological systems[3][5].
Diagram: Biotransformation Pathway
Simplified metabolic pathway of TTBP-TAZ.
In vitro studies using human and rat liver microsomes have demonstrated that TTBP-TAZ is rapidly metabolized, with the primary metabolite being 2,4,6-tribromophenol (TBP)[3][7]. This biotransformation is significant because TBP is a known toxicant. The accumulation of TBP in tissues as a result of exposure to TTBP-TAZ is a critical consideration in assessing the overall toxicological profile of this flame retardant[3][5].
Conclusion
This compound is a molecule with a fascinating and complex molecular structure that underpins its important industrial applications and its biological activities. This guide has provided a detailed examination of its synthesis, structural characterization, and the mechanisms that govern its function and metabolic fate. For researchers and professionals in the fields of materials science and drug development, a thorough understanding of this molecule at the atomic level is essential for both harnessing its beneficial properties and mitigating its potential risks.
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An In-depth Technical Guide on the Thermal Stability of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Introduction: A High-Performance Brominated Flame Retardant
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT), a prominent member of the brominated flame retardant (BFR) family, is a high-molecular-weight additive renowned for its exceptional thermal stability and flame retardant efficacy. Its molecular structure, featuring a central 1,3,5-triazine ring symmetrically substituted with three 2,4,6-tribromophenoxy groups, imparts a high bromine content (typically ≥67%) and a robust thermal profile, making it a preferred choice for various polymer systems, particularly in electronic and electrical applications.[1] This guide provides a comprehensive technical overview of the thermal stability of TTBPT, detailing its decomposition behavior, the methodologies for its evaluation, and the current understanding of its thermal degradation mechanism. This information is critical for researchers, scientists, and drug development professionals working with or developing materials requiring high-temperature processing and stringent fire safety standards.
Physicochemical Properties and Synthesis Overview
TTBPT is a white to off-white crystalline powder with a molecular formula of C₂₁H₆Br₉N₃O₃ and a molecular weight of approximately 1067.43 g/mol .[2][3] Its synthesis typically involves the nucleophilic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-tribromophenol. This reaction is generally carried out in the presence of a base to neutralize the liberated hydrochloric acid.
Thermal Stability Assessment: Unraveling the Decomposition Profile
The thermal stability of a flame retardant is a critical parameter that dictates its suitability for various polymer processing applications and its performance under fire conditions. The primary techniques employed to evaluate the thermal stability of TTBPT are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key data points regarding the thermal stability of TTBPT.
Key Thermal Stability Parameters for TTBPT:
| Parameter | Typical Value | Significance |
| Melting Point | 228-232 °C | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Tonset) | > 300 °C | The temperature at which significant thermal degradation begins. |
| Temperature of 2% Weight Loss (T2%) | ≥ 335 °C | A common industrial metric for the initial decomposition temperature. |
| Temperature of Maximum Decomposition Rate (Tmax) | Data not readily available in public literature | Indicates the temperature at which the material degrades most rapidly. |
| Char Yield at 700 °C | Data not readily available in public literature | The percentage of non-volatile carbonaceous residue remaining after decomposition, which contributes to the flame retardant mechanism. |
Note: Specific TGA data such as Tmax and char yield for pure TTBPT are not widely published. The provided Tonset is a conservative estimate based on the T2% value.
The high onset of decomposition for TTBPT is a key attribute, ensuring it can withstand the high processing temperatures of many engineering plastics without premature degradation.
Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For TTBPT, DSC is primarily used to determine its melting point. The endothermic peak observed in a DSC thermogram corresponds to the melting transition. The consistent melting range of 228-232 °C is indicative of a high-purity compound.
Mechanism of Thermal Decomposition: A Glimpse into the Chemistry of Fire Retardancy
While a detailed, experimentally verified thermal decomposition pathway for TTBPT is not extensively documented in publicly available literature, insights can be drawn from the known behavior of other brominated flame retardants and triazine-based compounds. The flame retardant action of TTBPT is believed to occur in both the gas and condensed phases.
Proposed Gas-Phase Action:
Upon heating, the weaker bonds in the TTBPT molecule are expected to cleave. The primary gas-phase flame retardant action of brominated compounds involves the release of hydrogen bromide (HBr) radicals. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively quenching the fire. The presence of the nitrogen-containing triazine ring may also contribute to the flame inhibition through the release of inert nitrogen gas, which dilutes the flammable gases and oxygen in the gas phase.
Proposed Condensed-Phase Action:
In the condensed phase (the molten polymer), the decomposition of TTBPT is thought to promote the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles. The triazine ring is known to be a good char-forming agent.
A plausible initial step in the thermal decomposition of TTBPT is the cleavage of the C-O bond between the triazine ring and the tribromophenoxy group, or the C-Br bonds on the phenyl rings. The formation of 2,4,6-tribromophenol as a major metabolite in biological systems suggests it could also be a significant thermal degradation product.[4]
Below is a speculative visualization of a potential initial decomposition step.
Caption: A high-level overview of the thermal decomposition process of TTBPT.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of TTBPT.
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a general framework for the TGA of TTBPT. Specific parameters may be adjusted based on the instrument and the specific requirements of the analysis.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of TTBPT powder into a clean, tared ceramic or platinum TGA pan. Ensure the sample is evenly distributed at the bottom of the pan.
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of TTBPT.
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines the general procedure for determining the melting point of TTBPT using DSC.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of TTBPT powder into a clean, tared aluminum DSC pan. Hermetically seal the pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 150 °C).
-
Ramp the temperature to a point above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC curve to determine the onset of melting and the peak melting temperature from the endothermic peak.
Conclusion and Future Perspectives
This compound exhibits excellent thermal stability, a critical characteristic for its application as a flame retardant in high-performance polymers. Its high decomposition temperature allows it to withstand demanding processing conditions, while its chemical structure facilitates effective flame retardant action in both the gas and condensed phases.
While the fundamental thermal properties of TTBPT are well-established, further research is warranted to elucidate the detailed mechanisms of its thermal decomposition. Advanced analytical techniques, such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) and mass spectrometry (TGA-MS), could provide valuable insights into the evolved gas species during decomposition. A more comprehensive understanding of the degradation pathways will enable the design of even more effective and environmentally benign flame retardant systems.
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mechanism of action as a flame retardant
An In-depth Technical Guide on the Core Mechanisms of Action of Flame Retardants
Introduction
Flame retardants are a diverse group of chemical compounds incorporated into materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their integration into polymers, textiles, and coatings is a critical passive fire protection measure. The efficacy of a flame retardant is not due to a single, universal mechanism but rather a complex interplay of chemical and physical processes that disrupt the combustion cycle. Understanding these core mechanisms is paramount for the rational design and development of novel, more effective, and environmentally benign flame retardant systems.
This guide provides a detailed exploration of the fundamental mechanisms by which flame retardants operate. We will delve into the distinct yet often synergistic actions in the gas and condensed phases of a fire, providing a framework for researchers and material scientists to understand and manipulate these processes for enhanced fire safety.
The Combustion Cycle: A Prerequisite for Understanding
To comprehend how flame retardants work, one must first understand the self-sustaining cycle of combustion in polymeric materials. The process begins with an external heat source raising the temperature of the polymer. This leads to thermal decomposition (pyrolysis), where the polymer breaks down into smaller, volatile, and flammable gases. These gases mix with atmospheric oxygen and, upon reaching their ignition temperature, combust in an exothermic reaction. This reaction releases more heat, which radiates back to the polymer, causing further pyrolysis and fueling a self-sustaining cycle of fire.
Flame retardants are designed to interrupt this cycle at one or more points. Their mechanisms can be broadly categorized into two primary domains: gas phase action and condensed phase action.
Caption: The self-sustaining cycle of polymer combustion.
Gas Phase Inhibition: Quenching the Fire in the Air
Gas phase active flame retardants work by interfering with the chemical reactions of combustion in the flame itself. This mechanism is primarily one of radical trapping.
Mechanism of Action
During combustion, highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•), are generated. These radicals are essential for propagating the chain reactions of the fire. Gas phase flame retardants release species that can scavenge these energetic radicals, replacing them with less reactive species and thereby quenching the flame.
Halogenated Flame Retardants: Historically, organohalogen compounds (containing bromine or chlorine) have been widely used for their high efficiency in the gas phase. Upon heating, they release halogen radicals (X•, e.g., Br• or Cl•) which interfere with the combustion chemistry. The key reactions are:
-
HX Formation: The flame retardant decomposes to release hydrogen halides (HX).
-
Radical Scavenging: The HX then participates in a series of reactions that remove the key H• and OH• radicals from the flame.
-
HX + H• → H₂ + X•
-
HX + OH• → H₂O + X•
-
-
Regeneration: The halogen radical (X•) can then react with fuel molecules (RH) to regenerate the hydrogen halide, creating a catalytic cycle of radical quenching.
-
X• + RH → HX + R•
-
This catalytic cycle makes halogenated flame retardants highly effective even at low concentrations.
Phosphorus-Based Flame Retardants: Certain phosphorus compounds can also act in the gas phase. Upon decomposition, they form phosphorus-containing radicals like PO•, PO₂•, and HPO₂•. These radicals are very effective at scavenging H• and OH• radicals, thus inhibiting the combustion process.
Experimental Evaluation: Limiting Oxygen Index (LOI)
The Limiting Oxygen Index (LOI) test, standardized under ISO 4589, is a common method to assess the efficacy of gas phase flame retardants. It measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.
Protocol: ISO 4589-2 - Determination of burning behaviour by oxygen index
-
Sample Preparation: A sample of specified dimensions is prepared and conditioned at a standard temperature and humidity.
-
Apparatus: The sample is clamped vertically in a glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
Ignition: The top edge of the sample is ignited with a pilot flame.
-
Observation: The oxygen concentration is adjusted until the sample just sustains combustion after ignition.
-
Determination: The LOI is calculated as the percentage of oxygen in the final gas mixture.
Condensed Phase Action: Fortifying the Material Itself
Condensed phase flame retardants work within the solid material (the polymer) to alter the decomposition process in a way that reduces flammability. The primary mechanisms are char formation and the release of non-flammable gases.
Mechanism of Action
Char Formation (Charring): This is a highly effective condensed phase mechanism. The flame retardant promotes the formation of a stable, carbonaceous layer, or "char," on the surface of the polymer during decomposition. This char layer acts as a physical barrier with several protective functions:
-
It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.
-
It acts as a barrier to the transport of flammable gases from the decomposing polymer to the flame.
-
It reduces the permeability of oxygen to the polymer surface.
Phosphorus-based flame retardants are particularly effective charring agents, especially in oxygen-containing polymers. They can act as acids to promote dehydration and cross-linking reactions that lead to char formation. Nitrogen-based flame retardants, such as melamine, often work synergistically with phosphorus compounds to enhance char formation.
Release of Non-Flammable Gases: Some flame retardants, particularly inorganic hydroxides like aluminum trihydroxide (ATH) and magnesium dihydroxide (MDH), work by releasing non-flammable gases upon decomposition.
-
ATH Decomposition: 2Al(OH)₃ → Al₂O₃ + 3H₂O
-
MDH Decomposition: Mg(OH)₂ → MgO + H₂O
The release of water vapor has a dual effect:
-
Dilution: The water vapor dilutes the flammable gases and oxygen in the gas phase, making ignition more difficult.
-
Cooling: The decomposition process is endothermic, meaning it absorbs heat from the polymer, cooling it down and slowing the rate of pyrolysis.
Caption: Overview of gas and condensed phase flame retardant mechanisms.
Experimental Evaluation: Cone Calorimetry
Cone calorimetry (ISO 5660) is a powerful bench-scale test for evaluating the fire behavior of materials. It measures key parameters like the heat release rate (HRR), time to ignition (TTI), and mass loss rate. For condensed phase mechanisms, a reduction in the peak heat release rate (pHRR) and an increase in char residue are strong indicators of effective char formation.
Protocol: ISO 5660-1 - Reaction-to-fire tests — Heat release, smoke production and mass loss rate
-
Sample Preparation: A 100mm x 100mm sample is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
-
Apparatus: The sample is positioned under a conical heater that applies a controlled level of radiant heat flux (e.g., 50 kW/m²).
-
Ignition: A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
Measurement: Throughout the test, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate. The mass of the sample is also continuously monitored.
-
Data Analysis: Key parameters such as TTI, HRR (especially pHRR), and total heat released (THR) are determined. The final mass of the sample provides the char yield.
Summary of Mechanisms and Associated Flame Retardant Classes
| Mechanism of Action | Primary Domain | Key Process | Typical Flame Retardant Classes |
| Radical Trapping | Gas Phase | Scavenging of H• and OH• radicals | Halogenated, Phosphorus-based |
| Char Formation | Condensed Phase | Formation of a protective carbonaceous layer | Phosphorus-based, Nitrogen-based |
| Cooling | Condensed Phase | Endothermic decomposition | Inorganic Hydroxides (ATH, MDH) |
| Dilution | Gas & Condensed | Release of non-flammable gases (e.g., H₂O, CO₂) | Inorganic Hydroxides, Carbonates |
Conclusion
The mechanisms of action of flame retardants are multifaceted, involving intricate chemical and physical processes in both the gas and condensed phases. While gas phase inhibition provides a rapid quenching of the flame, condensed phase mechanisms like char formation offer a more robust, protective barrier. The choice of a flame retardant system depends on the nature of the polymer, the desired level of fire safety, and other factors such as processing conditions and environmental regulations. A thorough understanding of these fundamental mechanisms is the cornerstone of innovation in the field, enabling the development of next-generation flame retardants that are not only highly effective but also safe and sustainable.
The Genesis and Evolution of FR-245: A Technical Chronicle of a Key Flame Retardant
An In-depth Guide for Researchers and Scientists in Polymer Science and Fire Safety
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core technical attributes of the flame retardant FR-245, chemically known as 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. From its initial synthesis and patenting in the late 1960s to its broader commercialization at the turn of the 21st century, FR-245 has emerged as a significant additive flame retardant, particularly for styrenic polymers such as Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS). This document traces the developmental timeline of FR-245, elucidates its chemical properties and mechanism of action, and details its primary applications. Furthermore, it provides an overview of the synthesis process and relevant experimental protocols for performance evaluation, offering a valuable resource for professionals in the field of drug development, polymer chemistry, and material science.
Introduction: The Advent of a Novel Brominated Cyanurate
In the ever-evolving landscape of fire safety, the development of effective and stable flame retardants is paramount. FR-245, a brominated cyanurate, represents a significant advancement in the field of additive flame retardants. Its unique molecular structure, which combines a triazine core with multiple brominated phenol groups, imparts exceptional thermal stability and high flame retardancy efficiency. This guide delves into the historical context of its discovery, the scientific principles underpinning its function, and its practical implementation in various polymer systems.
A Historical Perspective: From Patent to Prominence
The journey of FR-245 began in the late 1960s, a period marked by a growing demand for fire-resistant materials in consumer and industrial products.
The Initial Discovery
The first documented synthesis of this compound, the chemical entity now widely known as FR-245, was detailed in a French Patent filed in 1969 . This seminal work laid the foundation for a new class of brominated flame retardants based on a cyanuric acid structure. The development emerged during a time of significant research into halogenated compounds for fire safety, driven by increasingly stringent flammability standards for plastics and textiles. The mid-20th century saw the rise of halogenated flame retardants, with brominated compounds, in particular, gaining popularity for their high efficiency in reducing flammability[1].
The Path to Commercialization
The increasing use of engineering plastics like ABS and HIPS in these industries necessitated flame retardants that not only provided excellent fire safety but also maintained the mechanical and aesthetic properties of the base polymer. Early attempts to make ABS flame retardant often involved the addition of various agents that could compromise the material's integrity, being unable to withstand the high temperatures and pressures of processing[2]. FR-245, with its high thermal stability and compatibility with styrenic polymers, offered a viable solution to these challenges.
The Scientific Core: Chemical Identity and Properties
FR-245 is a white, crystalline powder with the chemical formula C₂₁H₆Br₉N₃O₃. Its molecular structure is key to its efficacy as a flame retardant.
-
Chemical Name: this compound
-
CAS Number: 25713-60-4
-
Molecular Weight: 1067.4 g/mol
The molecule's high bromine content (approximately 67% by weight) is a primary contributor to its flame retardant properties. The central triazine ring provides a stable backbone, while the nine bromine atoms attached to the phenoxy groups are the active flame-retarding species.
Table 1: Physical and Chemical Properties of FR-245
| Property | Value |
| Appearance | White Powder |
| Bromine Content (%) | ~67 |
| Melting Point (°C) | ~230 |
| Specific Gravity | ~2.4 |
| Decomposition Temperature (°C) | >300 |
Source: Data compiled from various technical datasheets.
Mechanism of Action: Quenching the Fire
FR-245 functions primarily in the gas phase of the combustion process, a common mechanism for brominated flame retardants.
When a polymer containing FR-245 is exposed to the high temperatures of a fire, it undergoes thermal decomposition. This process releases bromine radicals (Br•) into the gaseous phase where the combustion is occurring. These highly reactive bromine radicals interfere with the chain reactions of the fire.
The combustion of polymers is a free-radical process, sustained by highly energetic radicals such as hydrogen (H•) and hydroxyl (OH•). The released bromine radicals from FR-245 effectively "scavenge" these combustion-propagating radicals, forming less reactive species like hydrogen bromide (HBr). This interruption of the radical chain reaction slows down and can eventually extinguish the flame.
The triazine core of the FR-245 molecule contributes to its high thermal stability, ensuring that the bromine radicals are released at the appropriate temperature to be effective in quenching the flame.
Figure 1: Gas phase mechanism of FR-245.
Applications and Performance
The primary application for FR-245 is in Acrylonitrile Butadiene Styrene (ABS) and High Impact Polystyrene (HIPS) resins. These plastics are widely used in the housings of electronic and electrical equipment, automotive components, and consumer goods. The addition of FR-245 allows these materials to meet stringent fire safety standards, such as UL 94 V-0.
A key advantage of FR-245 is its excellent compatibility with these styrenic polymers, which results in good retention of mechanical properties, such as impact strength, and a high-quality surface finish. Its high thermal stability also makes it suitable for the high processing temperatures required for these plastics.
Synthesis and Manufacturing
The synthesis of this compound typically involves the reaction of 2,4,6-tribromophenol with cyanuric chloride in the presence of a base.
Generalized Synthesis Protocol
-
Preparation of Tribromophenol Salt: 2,4,6-tribromophenol is reacted with a base, such as sodium hydroxide, to form the corresponding sodium salt.
-
Reaction with Cyanuric Chloride: The tribromophenol salt is then reacted with cyanuric chloride. The reaction is typically carried out in a suitable solvent.
-
Product Isolation and Purification: The solid FR-245 product precipitates out of the reaction mixture and can be isolated by filtration. The product is then washed to remove impurities and dried.
The efficiency and purity of the final product can be influenced by factors such as the choice of solvent, base, and reaction conditions.
Figure 2: Generalized synthesis workflow for FR-245.
Experimental Protocols for Evaluation
The performance of FR-245 in a polymer matrix is typically evaluated using standardized flammability tests.
UL 94 Vertical Burn Test
This is one of the most common tests for assessing the flammability of plastic materials.
-
Objective: To determine the material's tendency to either extinguish or spread the flame once ignited.
-
Methodology:
-
A rectangular test specimen of a specified size is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds.
-
The afterflame time (t2) and afterglow time (t3) are recorded.
-
Observations are made regarding dripping of molten polymer and ignition of a cotton patch placed below the specimen.
-
-
Classification: Based on the afterflame times, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for flame retardancy.
Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
-
Methodology:
-
A small, vertically oriented specimen is ignited from the top.
-
The concentration of oxygen in the surrounding atmosphere is varied until the minimum concentration that just supports flaming combustion is determined.
-
-
Interpretation: A higher LOI value indicates a better flame retardancy of the material.
Conclusion and Future Outlook
FR-245 stands as a testament to the ongoing innovation in the field of flame retardant chemistry. Its journey from a 1969 patent to a widely used commercial product highlights the interplay of scientific discovery, industrial need, and technological advancement. With its high efficiency, thermal stability, and good compatibility with key engineering plastics, FR-245 continues to be a crucial component in ensuring the fire safety of a vast array of consumer and industrial products. As the regulatory landscape for flame retardants continues to evolve, the demand for well-characterized and effective solutions like FR-245 is likely to remain strong. Future research may focus on enhancing its performance in a wider range of polymers and exploring synergistic combinations with other flame retardant systems to meet even more demanding fire safety standards.
References
- Development of flame-retarded acrylontrile-butadiene-styrene (ABS) and its alloys. (2005). IEEE Explore.
- Brominated flame retardant. Wikipedia.
- Brominated Flame Retardants in Plastic Products from China, Indonesia, and Russia. (n.d.). IPEN.
- EFFECT OF FLAME RETARDANT ADDITIVES IN FLAME RETARDANT GRADE OF ABS. (n.d.). SlideShare.
- What is the history of flame retardants? (2025, June 10). Blog.
- Brominated flame retardants. (n.d.). EFSA - European Union.
- Brominated Flame Retardants. (2020, October 23). Encyclopedia MDPI.
- Flame Retardants of Plastic - Mechanism, Types, & Applications. (2025, June 30). SpecialChem.
- The Developing History of Flame Retardants. (2021, January 22). Hangzhou Mei Wang Chemical Co., Ltd.
- US3965214A - Flame retardant ABS polymer compositions. Google Patents.
- Fire retardant composition. (2003, May 28). European Patent Office - EP 1314753 A1.
- US7736549B2 - Flame retardant chemical composition. Google Patents.
- Le groupe EPC. (n.d.). EPC Groupe.
- EP0848627B1 - Particules de composes solides ignifuges et retardateurs de fumees et leur procede de fabrication. Google Patents.
- History|DKS Co. Ltd. (n.d.). DKS Co. Ltd.
- US5965731A - Production of tris(2,4,6-tribromophenoxy)-s-1,3,5-triazine. Google Patents.
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The Unseen Persistence: A Technical Guide to the Environmental Fate of Brominated Triazine Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the environmental persistence of brominated triazine compounds. Moving beyond a conventional overview, this document synthesizes current research to explain the causal factors governing the environmental behavior of these emerging contaminants. We will delve into the chemical properties that dictate their stability, the complex pathways of their degradation, their ecotoxicological implications, and the advanced analytical methodologies required for their detection and quantification. The focus is on providing a foundational understanding for researchers investigating the environmental impact and fate of this class of molecules.
Introduction: The Rise of Brominated Triazines
The triazine ring, a six-membered heterocycle with three nitrogen atoms, is a versatile scaffold utilized in various industrial and agricultural applications.[1][2] While chlorinated triazines have a long history as herbicides, growing concerns over their environmental persistence and toxicity have led to stricter regulations and a search for alternatives.[1][3] Concurrently, the demand for flame retardants in consumer and industrial products has driven the development of novel brominated compounds, including those featuring a triazine core.[4]
These brominated triazine compounds, such as the flame retardants 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) and 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), are now being detected in various environmental compartments, including wastewater effluent, sewage sludge, soil, and indoor dust.[5] Their presence raises significant questions about their environmental fate, persistence, and potential for long-range transport and bioaccumulation.[6] Understanding the environmental behavior of these compounds is critical for assessing their risk to ecosystems and human health.
The Influence of Bromine Substitution on Environmental Persistence
The substitution of chlorine with bromine on the triazine ring or its side chains significantly alters the compound's physicochemical properties, which in turn dictates its environmental persistence.
Key Physicochemical Properties Influenced by Bromination:
-
Increased Molecular Weight and Lipophilicity: Bromine is heavier and more lipophilic than chlorine. This generally leads to lower water solubility and a higher octanol-water partition coefficient (Kow) for brominated triazines compared to their chlorinated analogs.[6] A high Kow value suggests a greater tendency to partition into organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms.[6]
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond. This can make brominated compounds more susceptible to certain degradation pathways, such as photolytic cleavage. However, the overall stability of the molecule is also influenced by the triazine ring itself and other substituents.
-
Reactivity: Bromine is a more effective halogenating agent than chlorine, which can influence the formation of disinfection byproducts in water treatment processes.[7]
The interplay of these factors results in a complex environmental profile for brominated triazines, where increased lipophilicity may lead to greater sorption and reduced mobility, while the weaker C-Br bond could potentially lead to faster degradation under specific conditions.
Environmental Fate and Degradation Pathways
Once released into the environment, brominated triazine compounds are subject to a variety of transport and transformation processes. Their ultimate fate is determined by a combination of their chemical properties and the environmental conditions they encounter.
Abiotic Degradation
Photodegradation: Sunlight can play a significant role in the breakdown of brominated triazines, particularly in aquatic environments. The weaker C-Br bond can be susceptible to photolytic cleavage, leading to debromination. Studies on the novel brominated flame retardant TDBP-TAZTO have identified photodegradation as a key transformation pathway, resulting in a series of debrominated and hydroxylated products.[8]
Hydrolysis: The triazine ring itself can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis is influenced by the nature of the substituents on the ring. For halogenated triazines, hydrolysis can lead to the replacement of the halogen with a hydroxyl group.
Biotic Degradation
Microbial activity is a crucial factor in the degradation of many organic pollutants, including triazines. For chlorinated triazines like atrazine, microbial degradation proceeds through a series of enzymatic reactions, including hydrolysis and N-dealkylation, ultimately leading to the cleavage of the triazine ring.[2][3]
While specific microbial degradation pathways for brominated triazines are less well-studied, it is plausible that similar enzymatic processes could occur. The initial step would likely involve the enzymatic cleavage of the C-Br bond, followed by further degradation of the triazine ring. The presence of active microbial populations is a critical prerequisite for the degradation of s-triazines.
A proposed generalized degradation pathway for a brominated triazine compound, based on findings for TDBP-TAZTO and analogies to chlorinated triazines, is illustrated below.
Caption: Generalized degradation pathway for brominated triazines.
Environmental Compartmentalization
Due to their generally high lipophilicity, brominated triazines are expected to partition significantly to soil, sediment, and sludge in aquatic systems.[6] This sorption to particulate matter can reduce their bioavailability for microbial degradation but also act as a long-term reservoir for these compounds in the environment. Their presence in indoor dust highlights their use in consumer products and the potential for human exposure through inhalation and ingestion.
Ecotoxicological Effects
The ecotoxicological effects of brominated triazines are an area of growing concern. While data on specific brominated triazines is still emerging, studies on novel brominated flame retardants (NBFRs) in general, and chlorinated triazines, provide some insights.
-
Aquatic Organisms: Triazine herbicides are known to be toxic to aquatic organisms, particularly algae and fish.[9][10] They can inhibit photosynthesis in algae and cause a range of adverse effects in fish, including impacts on reproduction and development.[9][10] Given the structural similarities, brominated triazines may exert similar toxic effects. Limited ecotoxicological data for triglycidyl isocyanurate (TGIC), which has some structural similarities to triazine herbicides, indicates it is at most slightly toxic to aquatic fauna under acute exposure.[11]
-
Bioaccumulation: The high Kow values of many brominated triazines suggest a potential for bioaccumulation in aquatic and terrestrial food chains.[6] The detection of TDBP-TAZTO in fish tissues supports this concern.[12]
-
Endocrine Disruption: Some chlorinated triazines have been shown to have endocrine-disrupting effects.[1] This raises concerns that brominated analogs could also interfere with hormonal systems in wildlife and humans.
Further research is urgently needed to fully characterize the ecotoxicological profile of specific brominated triazine compounds and their degradation products.
Analytical Methodologies for Detection and Quantification
The reliable detection and quantification of brominated triazines in complex environmental matrices require sophisticated analytical techniques. The choice of method depends on the specific compound, the matrix, and the required detection limits.
Sample Preparation
Effective sample preparation is crucial for removing interferences and concentrating the target analytes. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for extracting triazines from water samples.[13]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for water samples.
-
Soxhlet Extraction: Used for solid samples like soil, sediment, and sludge.[14]
-
Ultrasonic-Assisted Extraction (UAE): A faster alternative to Soxhlet extraction for solid samples.
Instrumental Analysis
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the technique of choice for the analysis of many brominated triazines, especially the more polar and thermally labile compounds.[12][15] It offers high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of thermally stable and volatile triazine compounds.[16] High-resolution GC-MS (HRGC-HRMS) can provide even greater selectivity and lower detection limits.[14]
The following table summarizes key parameters for the analysis of brominated triazines.
| Parameter | HPLC-MS/MS | GC-MS |
| Applicability | Polar and thermally labile compounds (e.g., TDBP-TAZTO) | Thermally stable and volatile compounds |
| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Sensitivity | High (pg to ng/L range) | Moderate to High |
| Selectivity | High (utilizes precursor and product ions) | Moderate (can be improved with HRMS) |
Experimental Protocol: Analysis of TDBP-TAZTO in Water by LC-MS/MS
This protocol is a representative workflow for the analysis of a brominated triazine in an aqueous matrix.
1. Sample Collection and Preservation:
-
Collect 1 L water samples in amber glass bottles.
-
Preserve samples by adding a suitable quenching agent if residual chlorine is present.
-
Store samples at 4°C until extraction.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by reagent water.
-
Pass the 1 L water sample through the cartridge at a flow rate of approximately 10 mL/min.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with a suitable solvent, such as acetonitrile or methanol.
3. Sample Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
-
LC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and water is often used.
-
MS System: Operate in negative ion electrospray (ESI-) mode.
-
Detection: Use multiple reaction monitoring (MRM) for quantification, selecting appropriate precursor and product ions for TDBP-TAZTO.
5. Quality Control:
-
Analyze method blanks, fortified blanks, and matrix spikes with each batch of samples.
-
Use isotopically labeled internal standards to correct for matrix effects and variations in recovery.
Caption: Workflow for the analysis of brominated triazines in water.
Conclusion and Future Perspectives
Brominated triazine compounds represent a class of emerging environmental contaminants with the potential for persistence, bioaccumulation, and toxicity. While research on these compounds is still in its early stages compared to their chlorinated counterparts, the available evidence suggests that they warrant further investigation.
Key research needs include:
-
Comprehensive Environmental Monitoring: Widespread monitoring is needed to determine the extent of environmental contamination with a broader range of brominated triazines.
-
Degradation Studies: Detailed studies are required to elucidate the biotic and abiotic degradation pathways of various brominated triazines and to identify their transformation products.
-
Ecotoxicological and Human Health Risk Assessment: The toxicity of parent compounds and their degradation products to a range of organisms needs to be thoroughly evaluated to assess their ecological and human health risks.
-
Development of Standardized Analytical Methods: The development and validation of robust and standardized analytical methods are essential for reliable monitoring and risk assessment.
By addressing these research gaps, the scientific community can develop a more complete understanding of the environmental persistence of brominated triazine compounds and inform regulatory decisions to protect environmental and human health.
References
Sources
- 1. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of novel brominated triazine-based flame retardant (TDBP-TAZTO) and its transformation products emitted from fire-retarded textile manufacturing facility and its downstream sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the ecotoxicological impact of the triazines Irgarol 1051 and atrazine on microalgal cultures and natural microalgal communities in Lake Geneva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the exposure of fish to triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13.2 Environmental effects [wgbis.ces.iisc.ac.in]
- 12. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)
Introduction: The Analytical Imperative for TTBP-TAZ Detection
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is a high-production-volume brominated flame retardant (BFR) increasingly utilized as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1] Its primary function is to inhibit or delay combustion in a wide range of consumer and industrial products, including plastics, electronics, and textiles.[2][3] The chemical structure of TTBP-TAZ, characterized by a stable triazine core and multiple brominated phenoxy groups, imparts high thermal stability.[4] However, its persistence and potential for bioaccumulation raise environmental and health concerns, necessitating robust and sensitive analytical methods for its detection and quantification in various matrices.
This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the determination of TTBP-TAZ. It is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require detailed, field-proven protocols. The methodologies detailed herein are built on the principles of scientific integrity, providing a self-validating framework for accurate and reproducible results.
Physicochemical Properties of TTBP-TAZ
A fundamental understanding of the physicochemical properties of TTBP-TAZ is crucial for the development of effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₂₁H₆Br₉N₃O₃ | [5] |
| Molecular Weight | 1067.4 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [4] |
| Thermal Stability | High, with a melting point of approximately 230°C. | [4] |
Analytical Workflow Overview
The accurate quantification of TTBP-TAZ from complex environmental and biological matrices necessitates a multi-step approach. The following diagram illustrates a typical analytical workflow, encompassing sample preparation, instrumental analysis, and data processing.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to efficiently extract TTBP-TAZ from the sample matrix while minimizing co-extractives that can interfere with instrumental analysis. The choice of method depends on the matrix type and the available instrumentation.
Selective Pressurized Liquid Extraction (S-PLE) for Solid Matrices
For solid matrices such as soil, sediment, and dust, Selective Pressurized Liquid Extraction (S-PLE) offers a significant advantage over traditional methods like Soxhlet extraction by integrating extraction and cleanup into a single, automated step. This reduces solvent consumption and sample handling time.[6]
Causality of Experimental Choices:
-
Elevated Temperature and Pressure: Increases the solubility of TTBP-TAZ and the diffusion rate of the solvent into the sample matrix, leading to higher extraction efficiency.
-
Solvent System (Hexane:Dichloromethane): This combination provides a good balance of polarity to effectively extract the relatively nonpolar TTBP-TAZ from the sample matrix.
-
In-Cell Cleanup Sorbents:
-
Florisil and Acid Silica: These polar sorbents retain polar interferences from the sample matrix.[7][8]
-
Activated Copper: Removes sulfur, which can interfere with chromatographic analysis, particularly in sediment samples.[7]
-
Sodium Sulfate: Acts as a drying agent to remove residual water from the sample.[7]
-
Protocol: S-PLE of TTBP-TAZ from Soil and Sediment
-
Sample Pre-treatment: Homogenize the soil or sediment sample and allow it to air-dry. Sieve to a uniform particle size if necessary.
-
Internal Standard Spiking: Spike a known amount of the ¹³C₁₈-TTBP-TAZ internal standard solution onto the sample and allow the solvent to evaporate. This is a critical step for accurate quantification, as it corrects for analyte losses during sample preparation and instrumental analysis.
-
S-PLE Cell Packing: Pack a 33 mL stainless steel S-PLE cell in the following order from bottom to top:
-
Cellulose filter
-
3 g activated Florisil
-
6 g acid silica (10% w/w)
-
3 g anhydrous sodium sulfate
-
Cellulose filter
-
2 g activated copper powder
-
3 g of the spiked soil/sediment sample, pre-mixed with 2 g of anhydrous sodium sulfate and 1 g of Hydromatrix.[7]
-
-
S-PLE Parameters:
-
Extract Collection and Concentration: Collect the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for instrumental analysis.
Solid-Phase Extraction (SPE) for Extract Cleanup
For liquid samples or as a post-extraction cleanup step, Solid-Phase Extraction (SPE) with Florisil cartridges is an effective method for isolating TTBP-TAZ from interfering matrix components.
Protocol: Florisil SPE Cleanup
-
Cartridge Conditioning: Condition a 500 mg Florisil SPE cartridge with 6 mL of hexane.[8] Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL sample extract onto the conditioned cartridge.
-
Elution: Elute the cartridge with 10 mL of a 90:10 (v/v) hexane:acetone mixture.[8]
-
Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
Part 2: Instrumental Analysis - Quantification with High Sensitivity and Selectivity
Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of TTBP-TAZ. The choice between them often depends on the laboratory's instrumentation and the specific requirements of the analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of TTBP-TAZ.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): Separates compounds based on their hydrophobicity. TTBP-TAZ, being a relatively nonpolar molecule, is well-retained and separated from more polar matrix components on a C18 stationary phase.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an effective ionization technique for nonpolar to moderately polar compounds that are not easily ionized by electrospray ionization (ESI). It is particularly suitable for the analysis of many brominated flame retardants.
-
Multiple Reaction Monitoring (MRM): Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. This minimizes interferences from the sample matrix.
Protocol: LC-MS/MS Analysis of TTBP-TAZ
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem quadrupole mass spectrometer with an APCI source
LC Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min |
| Injection Volume | 5 µL |
| Gradient | 60% B for 1.5 min, then to 100% B in 20 min, hold for 10 min |
MS/MS Parameters (to be optimized):
The optimal MRM transitions and collision energies must be determined experimentally by infusing a standard solution of TTBP-TAZ and its isotopically labeled internal standard into the mass spectrometer.
Protocol for MRM Method Development:
-
Precursor Ion Identification: Infuse a standard solution of TTBP-TAZ and acquire a full scan mass spectrum to identify the most abundant precursor ion (typically [M+H]⁺ or another adduct).
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most intense and stable product ions.
-
Collision Energy Optimization: For each precursor-product ion pair (transition), optimize the collision energy to maximize the product ion signal.
-
MRM Transition Selection: Select at least two MRM transitions for TTBP-TAZ (one for quantification and one for confirmation) and one for the ¹³C₁₈-TTBP-TAZ internal standard.
Data Analysis:
Quantify TTBP-TAZ using the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from which the concentration of TTBP-TAZ in the sample is determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of TTBP-TAZ, particularly with the use of advanced injection techniques.
Causality of Experimental Choices:
-
DB-5ms Column: A low-polarity column that provides good separation for a wide range of semi-volatile organic compounds, including brominated flame retardants.[9]
-
Programmable Temperature Vaporization (PTV) Injector: This injection technique is advantageous for thermally labile and high molecular weight compounds like TTBP-TAZ. It allows for a gentle vaporization of the sample, minimizing thermal degradation in the injector and improving the transfer of the analyte to the column.[7]
-
Electron Capture Negative Ionization (ECNI): ECNI is a highly sensitive ionization technique for electrophilic compounds containing halogens, such as brominated flame retardants.
Protocol: GC-MS Analysis of TTBP-TAZ
Instrumentation:
-
Gas chromatograph with a PTV injector
-
Mass spectrometer with EI and ECNI capabilities
GC Parameters:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| PTV Injector Program | Initial temperature: 80 °C (hold for 0.1 min), ramp at 200 °C/min to 300 °C (hold for 5 min) |
| Oven Program | 100 °C (hold 2 min), ramp at 25 °C/min to 250 °C, ramp at 3 °C/min to 270 °C, ramp at 25 °C/min to 300 °C (hold 6 min)[3] |
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) |
| Ion Source Temperature | 200 °C |
| Quadrupole Temperature | 106 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 751.7 and 753.7 for TTBP-TAZ[3] |
Data Analysis:
Quantification is performed using the internal standard method, similar to the LC-MS/MS approach.
Part 3: Data Quality and Validation
To ensure the trustworthiness of the analytical results, a robust quality assurance and quality control (QA/QC) program is essential.
Key QA/QC Measures:
-
Method Blank: An analyte-free matrix processed through the entire analytical procedure to assess for contamination.
-
Matrix Spike: A sample fortified with a known concentration of TTBP-TAZ to evaluate matrix effects and method accuracy.
-
Laboratory Control Sample: A clean matrix spiked with a known concentration of TTBP-TAZ to monitor the performance of the analytical method.
-
Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration. A correlation coefficient (r²) of >0.99 is typically required.
-
Internal Standard Recovery: The recovery of the ¹³C₁₈-TTBP-TAZ internal standard should be monitored for each sample to ensure proper sample processing.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable determination of this compound in a variety of matrices. The combination of selective sample preparation techniques, such as S-PLE, with high-sensitivity instrumental analysis by LC-MS/MS or GC-MS, and the use of an appropriate isotopically labeled internal standard, ensures the generation of high-quality, defensible data. As the environmental and toxicological relevance of TTBP-TAZ continues to be investigated, the application of these robust analytical protocols will be crucial for understanding its fate, transport, and potential impact.
References
- Ballesteros-Gómez, A., de Boer, J., & Leonards, P. E. (2014). A novel brominated triazine-based flame retardant (TTBP-TAZ) in plastic consumer products and indoor dust. Environmental science & technology, 48(8), 4468–4474.
- McGrath, T. J., Morrison, P. D., & Clarke, B. O. (2016). Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil.
-
Fox Scientific, Inc. (n.d.). Florisil SPE Cleanup for Chlorinated Pesticides Analysis. Retrieved from [Link]
- Chen, D., Hale, R. C., & La Guardia, M. J. (2009). Parametric evaluation for programmable temperature vaporization large volume injection in gas chromatographic determination of polybrominated diphenyl ethers.
-
Fera Science. (n.d.). RAPID ANALYSIS OF NOVEL AND LEGACY BROMINATED FLAME RETARDANTS IN SOIL. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions and collision energies for LC-MS/MS analysis. Retrieved from [Link]
-
Georgia Environmental Protection Division. (2021). Florisil Cleanup-EPA Method 3620B. Retrieved from [Link]
-
GL Sciences. (n.d.). OPTIC publications GC Injection Techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). Strata Florisil® SPE Products. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
OSTI.GOV. (1989). Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges. Retrieved from [Link]
-
SCIEX. (n.d.). Dual channel microflow LC-MS: investigations of high sensitivity and high throughput. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | Request PDF. Retrieved from [Link]
- Li, H., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Agilent Technologies. (2007). Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
gas chromatography-mass spectrometry for brominated flame retardants
An In-Depth Technical Guide to the Analysis of Brominated Flame Retardants by Gas Chromatography-Mass Spectrometry
Abstract
Brominated flame retardants (BFRs) are a class of persistent organic pollutants (POPs) whose widespread use in consumer products has led to their ubiquitous presence in the environment and in biological systems. Due to their persistence, potential for bioaccumulation, and toxicological concerns, robust and sensitive analytical methods are required for their monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) has become the cornerstone technique for the analysis of many BFRs, particularly polybrominated diphenyl ethers (PBDEs). This guide provides a comprehensive overview of the principles, methodologies, and protocols for the successful analysis of BFRs by GC-MS, intended for researchers, analytical scientists, and professionals in environmental and food safety testing. It delves into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, emphasizing the rationale behind methodological choices to overcome the unique challenges posed by these compounds.
The Analytical Challenge of Brominated Flame Retardants
The analysis of BFRs is complicated by several factors. Structurally, PBDEs alone consist of 209 possible congeners, each with a different number and position of bromine atoms.[1] This structural diversity leads to a wide range of physicochemical properties, from the volatile lower-brominated congeners to the non-volatile and thermally labile Decabromodiphenyl ether (BDE-209).[2][3]
Key challenges include:
-
Thermal Instability: Highly brominated congeners, such as BDE-209, can degrade at the high temperatures required for gas chromatography, particularly in hot injection ports.[3][4] This degradation can lead to the formation of lower brominated products, resulting in inaccurate quantification.
-
Complex Matrices: BFRs are found in a variety of complex environmental and biological matrices, including sediment, sewage sludge, fish tissue, and human serum.[3][5] These matrices contain lipids and other co-extractive interferences that can suppress instrument signal and contaminate the GC-MS system.
-
Sensitivity Requirements: BFRs are often present at trace levels (ng/g or pg/g), demanding highly sensitive analytical techniques to achieve the required limits of detection.[6]
-
Chromatographic Co-elution: Many congeners are isobaric (have the same mass) and can be difficult to separate chromatographically, requiring high-resolution capillary columns and optimized temperature programs.[6]
Part I: Sample Preparation - The Critical First Step
The goal of sample preparation is to exhaustively extract the target BFRs from the sample matrix while simultaneously removing interfering compounds. The complexity of this process is dictated by the matrix itself.[3][7]
Extraction Techniques
The choice of extraction technique depends on the sample matrix (solid vs. liquid) and laboratory resources.
-
Soxhlet Extraction: A classic and robust technique for solid samples like sediment and tissue. It involves continuous extraction with a boiling solvent over several hours.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and automated approach that uses elevated temperatures and pressures to extract BFRs from solid samples.[3][8] This significantly reduces solvent consumption and extraction time compared to Soxhlet. Common solvent mixtures include hexane/acetone or hexane/dichloromethane.[3]
-
Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. It is a faster alternative to Soxhlet but may be less efficient for some matrices.[3]
-
Solid-Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE): These are the most common techniques for aqueous samples.[3] SPE uses a solid sorbent to retain the BFRs from the water sample, which are then eluted with a small volume of organic solvent.
Cleanup (Purification)
Effective cleanup is crucial for protecting the GC-MS system and achieving low detection limits.
-
Gel Permeation Chromatography (GPC): An essential size-exclusion chromatography technique for removing high-molecular-weight interferences like lipids from biological and tissue extracts.[5]
-
Multi-layer Silica Gel/Alumina Column Chromatography: Often used after GPC, this technique separates BFRs from remaining non-polar and polar interferences. The silica gel can be modified with sulfuric acid to retain lipids and other organic matter.
The overall sample preparation workflow is a multi-step process designed to isolate and concentrate the analytes of interest.
Part II: GC-MS Instrumentation and Methodology
The instrumental setup must be carefully optimized to ensure the successful separation and detection of BFRs without inducing thermal degradation.
Gas Chromatography (GC) System
-
Injector: To minimize the degradation of highly brominated congeners, a temperature-programmed or cool-on-column injector is often recommended over a hot split/splitless injector.[4] This reduces the sample's exposure to high temperatures.
-
GC Column: A short (15-30 m), narrow-bore (0.25 mm ID) capillary column with a thin film (0.10-0.25 µm) is typically used.[4][9] Low-bleed stationary phases with high thermal stability, such as those with a 5% diphenyl / 95% dimethyl polysiloxane composition (e.g., DB-5ms), are preferred.[10] This column chemistry provides good separation for a wide range of BFR congeners.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 100-120°C) to trap early eluting compounds, followed by a ramp to a high final temperature (e.g., 320-330°C) to elute the highly brominated congeners.[9]
Mass Spectrometry (MS) System
The choice of ionization mode is one of the most critical decisions in BFR analysis.
-
Electron Ionization (EI): In EI, high-energy electrons (70 eV) bombard the analyte molecules, causing them to ionize and fragment.
-
Mechanism: M + e⁻ → M⁺• + 2e⁻ → Fragments
-
Advantages: Produces repeatable fragmentation patterns that can be compared to established spectral libraries for identification.
-
Disadvantages: Can cause extensive fragmentation, leading to a weak or absent molecular ion (M⁺•), especially for higher brominated BFRs.[11] For PBDEs with six or more bromine atoms, the most abundant ion is often the [M-2Br]⁺ fragment rather than the molecular ion.[9] This can reduce specificity.
-
-
Electron Capture Negative Ionization (ECNI / NCI): This is a "soft" ionization technique that provides high sensitivity and selectivity for electrophilic compounds like BFRs.[12][13]
-
Mechanism: A reagent gas (e.g., methane) is ionized by the electron beam, producing low-energy thermal electrons. The electronegative BFR molecules capture these thermal electrons to form stable negative ions.[14]
-
AB + e⁻ (thermal) → [AB]⁻•
-
-
Advantages: Produces significantly less fragmentation than EI, with the mass spectra often dominated by the molecular ion (M⁻•) or a characteristic fragment like the bromide ion (Br⁻).[12][14] This results in exceptional sensitivity, with detection limits often in the low femtogram range.[9]
-
Disadvantages: It is not a universal ionization technique; only compounds with high electron affinity will be ionized efficiently.[15]
-
Mass Analyzer and Acquisition Modes
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for BFR analysis, as mandated by methods like EPA 1614A.[16][17] HRMS instruments (e.g., magnetic sector) can measure mass with high accuracy, allowing for the separation of target analytes from isobaric interferences. A mass resolution of 10,000 is typically used for quantitation.[9]
-
Triple Quadrupole Mass Spectrometry (GC-MS/MS): An increasingly popular alternative to HRMS.[6] It offers high selectivity and sensitivity by monitoring specific fragmentation patterns (transitions) in a mode called Multiple Reaction Monitoring (MRM).[10]
-
Acquisition Modes:
-
Selected Ion Monitoring (SIM): Used with single quadrupole or HRMS instruments to monitor only a few specific ions characteristic of the target analyte, dramatically increasing sensitivity over a full scan.
-
Multiple Reaction Monitoring (MRM): Used with triple quadrupole instruments. A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a very high degree of selectivity.[10]
-
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Temperature-Programmed Vaporizer (PTV) | Minimizes thermal degradation of labile compounds like BDE-209.[4] |
| Injector Temp | 50°C (hold) then ramp to 300°C | Gentle vaporization of analytes. |
| Column | 15m x 0.25mm ID, 0.1µm film (e.g., DB-5ms) | Short column reduces analyte time at high temperatures; thin film aids elution.[4][9] |
| Carrier Gas | Helium at 1-2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 120°C (2 min), 15°C/min to 230°C, 10°C/min to 330°C (5 min) | Balances separation of congeners with a reasonable run time.[9] |
| MS System | ||
| Ionization Mode | ECNI (preferred for sensitivity) or EI | ECNI provides superior sensitivity for halogenated compounds.[12] |
| Ion Source Temp | 150 - 250°C | Optimization is key; lower temperatures can improve molecular ion abundance.[14] |
| Acquisition | SIM (HRMS) or MRM (MS/MS) | Provides the highest sensitivity and selectivity for trace-level quantification.[6][10] |
| Resolution (HRMS) | >10,000 (10% valley) | Required for specificity to separate analytes from matrix interferences.[9] |
Part III: Data Analysis and Quantification
Analyte Identification
An individual BFR congener is identified based on two criteria:
-
The GC retention time must fall within a specified window of the corresponding authentic standard.[16]
-
The measured abundance ratio of two characteristic ions (quantification and confirmation ions) must be within ±15% of the theoretical isotopic ratio.[16]
Quantification
The most accurate and reliable method for quantifying BFRs is isotope dilution .[9] This technique is specified in official regulatory methods such as U.S. EPA Method 1614A.[16][18]
Principle of Isotope Dilution:
-
A known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-BDE-47) is added to the sample before any extraction or cleanup steps.
-
This labeled internal standard behaves almost identically to the native analyte throughout the entire sample preparation and analysis process.
-
Any analyte losses during the procedure will affect both the native and labeled compounds equally.
-
The concentration of the native analyte is calculated by comparing its MS response to the response of the known amount of the labeled internal standard. This corrects for any recovery losses, ensuring high accuracy and precision.
Part IV: Detailed Protocol - Analysis of PBDEs in Fish Tissue
This protocol is a representative example based on principles outlined in U.S. EPA Method 1614A.[16]
1. Sample Preparation & Extraction
-
Homogenize a 10 g sample of fish tissue with anhydrous sodium sulfate to create a dry, free-flowing powder.
-
Spike the sample with a ¹³C₁₂-labeled PBDE internal standard solution.
-
Extract the sample using Pressurized Liquid Extraction (PLE/ASE) with a 1:1 mixture of hexane:dichloromethane at 100°C and 1500 psi.
-
Concentrate the extract to approximately 1-2 mL using a nitrogen evaporator.
2. Extract Cleanup
-
Perform GPC cleanup on the concentrated extract to remove lipids. Use a mobile phase of dichloromethane. Collect the fraction corresponding to the elution time of PBDEs.
-
Further clean the GPC fraction using a multi-layer silica gel column. The column should be packed with layers of neutral, acidic, and basic silica. Elute the PBDEs with hexane and dichloromethane.
-
Concentrate the final cleaned extract to near dryness and solvent-exchange into a small, known volume (e.g., 20 µL) of nonane. Add a recovery (injection) standard just before analysis.
3. GC-HRMS Instrumental Analysis
-
Instrument: High-resolution GC/MS system.
-
Column: 15 m x 0.25 mm ID x 0.10 µm DB-5ms (or equivalent).
-
GC Program:
-
Injector: 280°C (Splitless, 1.5 min purge time).
-
Oven: 120°C (hold 2 min), ramp 15°C/min to 230°C, ramp 5°C/min to 270°C, ramp 10°C/min to 330°C (hold 5 min).[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).
-
Resolution: 10,000.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor the two most abundant ions in the molecular isotope cluster for each native and labeled congener (e.g., for BDE-47, monitor m/z 485.7 and 487.7).
-
4. Quantification
-
Identify each PBDE congener by its retention time and correct ion isotope ratio.
-
Calculate the concentration of each native PBDE using the isotope dilution method, based on the response factor relative to its corresponding ¹³C₁₂-labeled internal standard.
Conclusion
The analysis of brominated flame retardants by GC-MS is a challenging but well-established field. Success relies on a holistic approach that combines meticulous sample preparation to remove matrix interferences, optimized GC conditions to prevent analyte degradation, and the selection of an appropriate MS ionization and acquisition strategy to achieve the required sensitivity and selectivity. While HRMS remains the regulatory standard, advancements in GC-MS/MS technology offer a powerful and viable alternative.[6] The use of isotope dilution for quantification is paramount for generating accurate, reliable, and defensible data in both research and routine monitoring programs.
References
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Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]
-
GC/MS Analysis of Polybrominated Flame Retardants. (2003). Agilent Technologies. [Link]
-
PBDE Analysis by GC-ICP-MS. (n.d.). Agilent Technologies. [Link]
-
U.S. Environmental Protection Agency. (2010). Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by High Resolution Gas Chromatography/High Resolution Mass (HRGC/HRMS). Regulations.gov. [Link]
-
Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. (2019). Department of Toxic Substances Control, California EPA. [Link]
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Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry. [Link]
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Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. (n.d.). Norwegian Institute for Air Research (NILU). [Link]
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Pihlava, J. M., et al. (2020). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]
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Gorecki, T., & Hladik, M. (2014). Analysis of brominated flame retardants in the aquatic environment: a review. Arhiv za higijenu rada i toksikologiju. [Link]
-
Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System. (n.d.). Shimadzu. [Link]
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U.S. Environmental Protection Agency. (2010). Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. National Technical Reports Library. [Link]
-
de Boer, J., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A. [Link]
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Brebu, M., et al. (2021). Identification and quantification of (brominated) flame retardants during mechanical recycling of polystyrene from WEEE by means of pyrolysis-GC-MS. Journal of Analytical and Applied Pyrolysis. [Link]
-
Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. (2021). Analytical Chemistry. [Link]
-
Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2010). ResearchGate. [Link]
-
Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2020). Analytical Chemistry. [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (2023). MDPI. [Link]
-
Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. (2008). LCGC International. [Link]
-
Sample preparation and analysis of brominated flame retardants (BFR) in environmental samples. (2004). NILU. [Link]
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Electron Affinity - Electronegativity - Ionization Energy of Bromine. (2021). nuclear-power.com. [Link]
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Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. (2019). Department of Toxic Substances Control, California EPA. [Link]
-
Low-energy electron attachment to brominated methanes. (1997). The Journal of Chemical Physics. [Link]
-
Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. (2017). ResearchGate. [Link]
-
GC-MS and LC-MS methods for Flame Retardant (FR) analysis. (n.d.). SlideShare. [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2018). Molecules. [Link]
-
Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. (2016). ResearchGate. [Link]
-
Identification of Brominated Flame Retardants in Sediment and Soil by Cyclohexane Extraction and Gas Chromatography Mass Spectrometry. (n.d.). Longdom Publishing. [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). MDPI. [Link]
-
Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. (2021). Journal of Mass Spectrometry. [Link]
-
Please explain the principles, advantages, and disadvantages of NCI. (n.d.). Shimadzu. [Link]
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Chemical Ionization. (n.d.). GulfLINK. [Link]
-
Chemical ionization. (n.d.). Wikipedia. [Link]
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Application Note: Structural Elucidation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine using Advanced NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, a significant brominated flame retardant.[1][2] Due to its complex, highly substituted, and symmetrical nature, obtaining and interpreting its Nuclear Magnetic Resonance (NMR) spectra presents unique challenges, including low solubility and potential for conformational isomers.[3][4] This document outlines detailed protocols for sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a systematic approach to spectral interpretation. The methodologies described herein are designed to provide unambiguous structural verification and can be adapted for the analysis of related polyhalogenated aromatic compounds.[5]
Introduction: The Analytical Challenge
This compound (TTBPT) is an organohalogen compound widely used as a flame retardant in various polymeric materials.[1][6] Its molecular structure features a central 1,3,5-triazine ring symmetrically substituted with three 2,4,6-tribromophenoxy moieties (Figure 1). The high degree of bromination contributes to its thermal stability and flame-retardant properties.[1][2]
From an analytical standpoint, the molecule's C₃ symmetry and the presence of nine bromine atoms pose specific challenges for NMR spectroscopy:
-
Symmetry: The inherent symmetry simplifies the expected number of signals, but any deviation, such as restricted rotation around the C-O bonds, can lead to spectral complexity.[7]
-
Solubility: TTBPT exhibits low solubility in common deuterated solvents, necessitating careful solvent selection and potentially elevated temperatures for analysis.[3][4]
-
Quadrupolar Effects: Bromine isotopes (⁷⁹Br and ⁸¹Br) possess quadrupole moments, which can lead to line broadening of adjacent carbon signals in ¹³C NMR spectra, potentially complicating detection and interpretation.
-
Lack of Protons: The tribromophenoxy groups contain only two protons each, resulting in a simple but potentially uninformative ¹H NMR spectrum if not analyzed with advanced techniques.
This application note provides a robust set of protocols to overcome these challenges and achieve a thorough structural elucidation.
Figure 2: Workflow for the NMR analysis of TTBPT.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 0 - 10 ppm | To cover the aromatic region (typically 6.5-8.0 ppm) and any potential impurities. [8][9] |
| Number of Scans | ≥ 16 | To improve signal-to-noise, especially if solubility is low. | |
| Relaxation Delay (d1) | 2-5 s | To allow for full relaxation of protons for accurate integration. | |
| ¹³C{¹H} NMR | Spectral Width | 0 - 180 ppm | To cover both aromatic (120-150 ppm) and triazine (160-175 ppm) carbons. [8][10] |
| Number of Scans | ≥ 1024 | ¹³C has low natural abundance; more scans are needed for a good spectrum. | |
| Acquisition Time | ~1-2 s | To ensure good digital resolution. | |
| ¹H-¹H COSY | Spectral Width (F1, F2) | Set to cover all proton signals | To identify scalar-coupled protons within the same spin system. [11] |
| Data Points | 2048 (F2) x 256 (F1) | A good balance between resolution and experiment time. | |
| ¹H-¹³C HSQC | ¹³C Spectral Width (F1) | Set to cover all protonated carbon signals | To correlate protons directly to the carbons they are attached to. [11][12] |
| ¹J(CH) Coupling Constant | 160 Hz | A typical value for aromatic C-H bonds. | |
| ¹H-¹³C HMBC | ¹³C Spectral Width (F1) | Set to cover all carbon signals (0-180 ppm) | To identify long-range (2-3 bond) correlations between protons and carbons. [11][12] |
| Long-Range Coupling | 8 Hz | An optimized value to observe correlations across multiple bonds. |
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum
Due to the C₃ symmetry of the molecule, all three tribromophenoxy groups are chemically equivalent. Within each ring, the two protons are also equivalent due to free rotation around the C-O-C bonds. Therefore, the ¹H NMR spectrum is predicted to be exceptionally simple.
-
Expected Signal: A single singlet in the aromatic region.
-
Chemical Shift: The protons are situated between two bromine atoms and ortho to the phenoxy linkage. This environment is highly electron-withdrawn, suggesting a chemical shift in the downfield region of the aromatic spectrum, likely ~7.5 - 7.8 ppm . [8][13]The exact position will be solvent-dependent.
-
Integration: This singlet should integrate to 6H, representing all the protons in the molecule.
Predicted ¹³C NMR Spectrum
The symmetry of TTBPT will also simplify the ¹³C NMR spectrum. We expect to see five distinct carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom (Label) | Predicted Chemical Shift (ppm) | Rationale |
| C (Triazine) | ~170-175 | Carbons in a triazine ring are highly deshielded due to the three electronegative nitrogen atoms. [10][14] |
| C-O (Phenoxy) | ~145-150 | The carbon atom directly attached to the oxygen is deshielded by the ether linkage. |
| C-Br (Phenoxy) | ~115-125 | The "heavy atom effect" of bromine can cause a slight upfield shift compared to unsubstituted aromatic carbons, but they remain in the aromatic region. |
| C-H (Phenoxy) | ~130-135 | A typical chemical shift for a protonated aromatic carbon. |
| C (ipso to Br) | ~120-128 | The carbon para to the phenoxy group and between two bromine atoms. |
Note: The signals for carbons directly bonded to bromine may be broadened due to the quadrupolar moments of the bromine nuclei.
2D NMR for Unambiguous Assignment
While the 1D spectra are simple, 2D NMR provides definitive confirmation of the structure.
Figure 3: Expected 2D NMR correlations for structural assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a single correlation peak, connecting the proton signal (~7.6 ppm) to its directly attached carbon signal (~132 ppm). This definitively assigns the protonated carbon of the tribromophenoxy ring. [11]2. HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. The single proton signal will show several long-range correlations:
-
A ³J correlation to the two adjacent C-Br carbons.
-
A ⁴J correlation to the C-O carbon of the phenoxy ring.
-
Potentially a very long-range (⁵J) correlation across the oxygen atom to the triazine carbon, which would link the entire molecule's framework together. [11]
-
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a straightforward process when the analytical challenges of low solubility and high symmetry are addressed with a logical experimental design. By employing appropriate solvents, elevated temperatures, and a suite of 2D NMR experiments, researchers can obtain high-quality data for unambiguous confirmation. The combination of a simple ¹H spectrum with a detailed analysis of ¹³C, HSQC, and HMBC spectra provides a self-validating system for confirming the identity and purity of this important flame retardant, ensuring confidence in materials science and drug development applications.
References
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-
Science.gov. (n.d.). polyhalogenated aromatic compounds: Topics. Retrieved from [Link]
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Pérez-Trujillo, M., et al. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2006). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. Retrieved from [Link]
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Breit, B. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
-
Goss Scientific. (n.d.). TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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ESSLAB. (n.d.). 2,4,6-Tris(2,4,6-Tribromophenoxy-1,3,5-triazine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Polyhalogenated Aromatic Hydrocarbons. Retrieved from [Link]
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Application Notes & Protocols: Enhancing Polybutylene Terephthalate (PBT) Resins with 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Document ID: PBT-FR245-AN-V1.0
Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine as a high-performance flame retardant in polybutylene terephthalate (PBT) resin systems. It covers the fundamental properties of the flame retardant, its mechanism of action, detailed protocols for compounding and testing, and expected performance outcomes. The methodologies are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Need for High-Performance Flame Retardancy in PBT
Polybutylene terephthalate (PBT) is a semi-crystalline engineering thermoplastic renowned for its excellent mechanical strength, dimensional stability, chemical resistance, and electrical insulation properties. However, its inherent flammability restricts its use in demanding applications where fire safety is paramount, such as in electronic connectors, automotive components, and appliance housings.
To meet stringent fire safety standards, such as the UL 94 V-0 classification, the incorporation of flame retardants is essential. This compound, commonly known by trade names like FR-245 or RDT-8, has emerged as a superior additive flame retardant for PBT.[1][2][3] Its molecular structure, featuring a stable triazine core and a high bromine content, imparts exceptional thermal stability and flame retardant efficiency, often surpassing older technologies like decabromodiphenyl oxide (DBDPO).[2][4]
This guide elucidates the scientific principles and practical methodologies for effectively formulating and evaluating PBT compounds incorporating this advanced flame retardant.
Profile of this compound
This flame retardant is a halogenated compound characterized by its high molecular weight and significant bromine content, which are central to its function.[5][6]
Chemical and Physical Properties
A summary of the key properties of this additive is presented below. Its high melting point and thermal stability are critical for withstanding the typical processing temperatures of PBT without premature degradation.[2][7]
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 25713-60-4 | [5][7] |
| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [5][7] |
| Molecular Weight | ~1067.4 g/mol | [7][9] |
| Appearance | White to off-white powder | [8][10] |
| Bromine Content | ≥66.7% | [10][11] |
| Melting Point | 227 - 230 °C | [7][10][11] |
| Decomposition Temp. (2% wt. loss) | ≥335 °C | [2] |
| Solubility | Insoluble in water; slightly soluble in chloroform, toluene | [7][8][11] |
Molecular Structure
The structure consists of a central, nitrogen-containing 1,3,5-triazine ring bonded to three tribromophenoxy groups.
Caption: Molecular structure highlighting the triazine core and brominated phenyl groups.
Mechanism of Flame Retardancy
This additive functions through a synergistic gas-phase and condensed-phase mechanism, which is a hallmark of advanced brominated flame retardants.
-
Gas-Phase Inhibition: Upon exposure to the high heat of a flame, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective scavengers of the high-energy H• and OH• radicals that propagate combustion. This "radical trap" mechanism interrupts the exothermic chain reactions in the flame, reducing heat generation and quenching the fire.
-
Condensed-Phase Charring: The nitrogen-rich triazine core promotes the formation of a stable, insulating char layer on the surface of the polymer.[12] This char acts as a physical barrier, limiting the release of flammable volatile gases from the decomposing PBT and shielding the underlying material from heat and oxygen.
-
Synergy with Antimony Trioxide (Sb₂O₃): For maximum efficacy, this compound is almost always used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[2] In the event of a fire, the flame retardant releases hydrogen bromide (HBr), which reacts with Sb₂O₃ to form antimony trihalides (e.g., SbBr₃). These compounds are highly volatile and act as even more potent gas-phase radical scavengers than HBr alone, significantly enhancing the flame-quenching effect.
Caption: Dual-phase flame retardant mechanism in PBT resins.
Experimental Protocols
This section provides step-by-step methodologies for preparing and evaluating flame-retardant PBT compounds.
Materials & Pre-Processing
-
PBT Resin: Standard injection molding grade (ensure viscosity is appropriate for the intended application).
-
Flame Retardant: this compound powder.
-
Synergist: Antimony Trioxide (Sb₂O₃), average particle size 1-2 µm.
-
Optional: Glass fibers, impact modifiers, or other additives as required.
Protocol 1: Material Drying
-
Rationale: PBT is highly susceptible to hydrolytic degradation at processing temperatures. Removing moisture is critical to preserve molecular weight and mechanical properties.
-
Dry PBT resin pellets in a dehumidifying or vacuum oven at 120°C for 4-6 hours.
-
Dry the flame retardant and Sb₂O₃ powders at 100°C for 2 hours to remove any adsorbed moisture.
-
Ensure the final moisture content of the PBT resin is below 0.02%.
Compounding via Twin-Screw Extrusion
Rationale: A co-rotating, intermeshing twin-screw extruder is essential for achieving the high shear and distributive mixing required for uniform dispersion of the additive powders within the polymer melt.
Protocol 2: Extrusion Compounding
-
Formulation: Prepare a masterbatch based on the target loading levels. A typical starting formulation for achieving UL 94 V-0 in unfilled PBT is:
-
PBT Resin: 75-80 wt%
-
FR-245: 15-18 wt%
-
Sb₂O₃: 4-6 wt%
-
-
Pre-blending: Tumble-blend the dried PBT pellets and additive powders in a bag or container for 10-15 minutes to create a homogenous pre-mix.
-
Extruder Setup:
-
Use a twin-screw extruder with a length-to-diameter (L/D) ratio of at least 36:1.
-
Set a temperature profile appropriate for PBT, typically ramping from 230°C at the feed throat to 250°C at the die. A representative profile is: 230-240-245-250-250-250°C.
-
Set screw speed to 200-400 RPM, balancing throughput with mixing efficiency.
-
-
Execution:
-
Starve-feed the pre-blended mixture into the extruder using a gravimetric feeder.
-
Extrude the molten polymer strand through a cooling water bath.
-
Feed the cooled, solidified strand into a pelletizer to produce compounded pellets.
-
Specimen Preparation via Injection Molding
Protocol 3: Injection Molding
-
Drying: Dry the compounded pellets at 120°C for 4 hours.
-
Molding Parameters:
-
Melt Temperature: 245-255°C
-
Mold Temperature: 70-90°C (A higher mold temperature promotes crystallinity and improves surface finish).
-
Injection Pressure: Adjust as needed to ensure complete mold filling without flashing.
-
-
Specimen Production: Mold standard test bars required for subsequent analyses (e.g., UL 94 bars, tensile dog-bones, Izod impact bars).
Caption: Standard workflow for preparing and testing FR-PBT compounds.
Performance Evaluation Protocols
After conditioning the molded specimens for at least 48 hours at 23°C and 50% relative humidity, perform the following critical tests.
Flammability Testing
Protocol 4: UL 94 Vertical Burn Test
-
Apparatus: UL 94 test chamber, Tirrill burner, timer, cotton patch.
-
Procedure:
-
Mount a specimen (125 x 13 mm) vertically.
-
Apply a calibrated blue flame to the bottom edge for 10 seconds and remove.
-
Record the afterflame time (t₁).
-
Immediately re-apply the flame for another 10 seconds and remove.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite the cotton patch below.
-
-
Classification: Test five specimens. A V-0 rating, the most stringent for plastics, requires:
-
No single afterflame time > 10 seconds.
-
Total afterflame time for all 5 specimens (10 applications) < 50 seconds.
-
No specimen burns to the holding clamp.
-
No flaming drips that ignite the cotton.
-
Mechanical & Thermal Property Testing
Rationale: The addition of particulate fillers like flame retardants can influence the mechanical and thermal behavior of the base resin. Quantifying these changes is crucial for ensuring the final material meets application requirements.
Protocol 5: Standardized Testing
-
Tensile Properties (ASTM D638): Use a universal testing machine to measure tensile strength at break, tensile modulus, and elongation at break.
-
Flexural Properties (ASTM D790): Determine the flexural strength and flexural modulus.
-
Notched Izod Impact (ASTM D256): Measure the material's toughness and resistance to impact. This property is often reduced by the addition of FR additives.
-
Heat Deflection Temperature (HDT) (ASTM D648): Evaluate the temperature at which the material deforms under a specified load.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the compound and confirm the onset of degradation is well above processing temperatures.
Expected Results & Conclusion
By following these protocols, a PBT formulation with 15-18% this compound and 4-6% Sb₂O₃ can be expected to achieve a UL 94 V-0 rating at thicknesses of 1.5 mm or less.[13] The resulting compound will exhibit high thermal stability and good electrical properties.[2] While a modest reduction in impact strength may be observed, tensile and flexural properties should remain robust, making the material suitable for a wide range of high-performance applications. This additive's excellent UV resistance also prevents the yellowing issues seen with older brominated flame retardants.[2][4]
References
- Synthesis method of this compound - Google Patents. Source: Google Patents.
-
This compound - Foshan YinCheng Chemicals. Source: Foshan YinCheng Chemicals. URL: [Link]
-
CAS NO. 25713-60-4 Tri(tribromophenyl) cyanurate(TBPC) Flame Retardant. Source: GO YEN CHEMICAL INDUSTRIAL CO., LTD. URL: [Link]
-
BIOFR® 245|25713-60-4 - Bioray Chemical Co., Ltd. Source: Bioray Chemical Co., Ltd. URL: [Link]
-
This compound - LookChem. Source: LookChem. URL: [Link]
-
High-Performance Flame Retardant FR-245: Manufacturer, Supplier, and Applications in Engineering Plastics. Source: Oceanside Chemicals. URL: [Link]
-
This compound | C21H6Br9N3O3 | CID 91820 - PubChem. Source: PubChem, National Institutes of Health. URL: [Link]
-
FR 245 Technical Datasheet. Source: J Pharmachem. URL: [Link]
-
Flame Retardant additive for PBT Plastic | FR PBT V0 - baoxu chemical. Source: Baoxu Chemical. URL: [Link]
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Application Notes and Protocols for ASTM D6413: Standard Test Method for Flame Resistance of Textiles (Vertical Test)
Introduction: The Critical Imperative of Flame Resistance in Textiles
In the realm of materials science and product development, particularly for textiles used in protective clothing, upholstery, and industrial applications, the assessment of flame resistance is not merely a quality control measure but a critical determinant of safety and performance. The ASTM D6413 standard test method provides a robust and widely recognized framework for evaluating the flame resistance of textiles in a vertical orientation.[1][2] This method is pivotal in determining a fabric's ability to self-extinguish after exposure to a controlled ignition source, thereby preventing the propagation of flames and mitigating thermal hazards.[1]
These application notes serve as an in-depth technical guide for researchers, scientists, and quality assurance professionals. The protocols detailed herein are designed to ensure not only compliance with the ASTM D6413 standard but also a profound understanding of the scientific principles that underpin the test, the causality behind each experimental step, and the proficient interpretation of the resulting data. Adherence to these guidelines will foster the generation of accurate, reproducible, and meaningful results, which are indispensable for the development of safer and more effective flame-resistant materials.
Scientific Principles of Vertical Flame Testing and Flame Retardancy
The ASTM D6413 test is designed to simulate a real-world scenario where a textile material is exposed to a small open flame. The vertical orientation of the fabric specimen is considered a stringent condition, as it allows for the natural upward convection of heat and flames, thus promoting combustion. The core principle of the test is to assess the material's response to this controlled ignition source and its ability to resist sustained burning once the source is removed.[1][3]
The performance of a fabric in this test is intrinsically linked to the principles of flame retardancy. Flame-retardant fabrics are engineered to inhibit, suppress, or delay the combustion process through various chemical and physical mechanisms. These mechanisms can be broadly categorized as follows:
-
Gas Phase Inhibition: Some flame retardants release chemical species that interfere with the free radical chain reactions of combustion in the gaseous phase. This "scavenging" of high-energy radicals effectively quenches the flame.
-
Condensed Phase Char Formation: Many flame retardants, particularly those containing phosphorus and nitrogen, act in the solid (condensed) phase.[4] Upon heating, they promote the dehydration of the textile fibers and the formation of a stable, insulating layer of char. This char layer serves multiple protective functions: it acts as a physical barrier, limiting the supply of flammable gases (fuel) to the flame, and it insulates the underlying material from the heat of the flame, thus slowing down thermal decomposition.
-
Endothermic Cooling: Certain flame retardants undergo endothermic decomposition, meaning they absorb heat from their surroundings. This cooling effect can lower the temperature of the fabric below its ignition point. Additionally, the release of non-flammable gases like water vapor or carbon dioxide can dilute the flammable gases and oxygen in the vicinity of the flame, further inhibiting combustion.
The interplay of these mechanisms determines the effectiveness of a flame-retardant treatment and is reflected in the key parameters measured during the ASTM D6413 test: afterflame time, afterglow time, and char length.
Experimental Protocol: ASTM D6413 Vertical Flame Test
This section provides a detailed, step-by-step methodology for conducting the ASTM D6413 vertical flame test. Each step is accompanied by an explanation of its scientific rationale to ensure a comprehensive understanding of the protocol.
Apparatus and Materials
-
Vertical Flame Test Chamber: A draft-free cabinet equipped with a specimen holder, a gas burner, and a ventilation system. The chamber ensures that the test is conducted in a controlled environment, free from external air currents that could affect the flame and the burning behavior of the specimen.
-
Specimen Holder: A metallic frame designed to hold the fabric specimen in a fixed vertical position.
-
Gas Burner: A Tirrill or Bunsen burner with a specified barrel diameter, capable of producing a controlled methane flame.
-
Methane Gas Source: 99% pure methane.
-
Timer: Calibrated to measure to the nearest 0.1 seconds.
-
Ruler or Measuring Scale: For accurate measurement of char length.
-
Conditioning Chamber: An environmental chamber capable of maintaining a temperature of 21 ± 1°C (70 ± 2°F) and a relative humidity of 65 ± 5%.
-
Tearing Force Apparatus: A hook and a set of weights corresponding to the fabric's weight to apply a tearing force for char length measurement.[5]
Specimen Preparation and Conditioning
Protocol:
-
Cut ten specimens from the test fabric, each measuring 76 mm x 300 mm (3.0 in x 12.0 in).[2]
-
Five specimens should be cut with their long dimension parallel to the warp direction of the fabric, and the other five with their long dimension parallel to the weft (fill) direction. This is crucial for assessing if the flame resistance is uniform across different fabric orientations.
-
Condition the specimens in a calibrated conditioning chamber at 21 ± 1°C and 65 ± 5% relative humidity for a minimum of 24 hours prior to testing, in accordance with ASTM D1776, Standard Practice for Conditioning and Testing Textiles.
Causality and Expertise:
The conditioning of the specimens is a critical step that ensures the reproducibility and comparability of test results. The moisture content of a textile can significantly influence its flammability. By bringing all specimens to a standardized moisture equilibrium, the variability in test results due to environmental fluctuations is minimized. The specified temperature and humidity levels are representative of standard laboratory conditions and are essential for achieving consistent material properties.
Test Procedure
Protocol:
-
Burner Calibration: Adjust the burner to produce a flame height of 38 mm (1.5 inches) with the gas supply fully open.
-
Specimen Mounting: Mount a conditioned specimen in the specimen holder, ensuring it is held taut and wrinkle-free.
-
Chamber Placement: Place the mounted specimen in the vertical flame test chamber.
-
Flame Exposure: Position the burner such that the flame impinges on the bottom edge of the specimen for a duration of 12 ± 0.2 seconds .[2][5] The 12-second exposure is a standardized duration intended to simulate a brief but intense ignition event.
-
Observation and Timing:
-
Immediately after the 12-second exposure, remove the flame and start the timer.
-
Record the afterflame time : the duration for which the specimen continues to flame after the ignition source is removed.[1]
-
After the afterflame ceases, record the afterglow time : the duration for which a visible glow persists on the specimen.[1]
-
Observe and record if any melting or dripping occurs during the test.[1]
-
-
Char Length Measurement:
-
After the specimen has cooled, remove it from the holder.
-
Create a crease along the centerline of the charred area.
-
Attach a hook to the bottom of the specimen and hang the appropriate weight as specified in the table below.
-
Gently tear the fabric by lifting the opposite end. The char length is the distance from the original bottom edge of the specimen to the end of the tear.[1]
-
Table 1: Tearing Weights for Char Length Measurement
| Fabric Weight (g/m²) | Tearing Weight (g) |
| 68 - 203 | 100 |
| >203 - 508 | 200 |
| >508 - 780 | 300 |
| >780 | 475 |
Source: Adapted from industry standards referencing ASTM D6413.[5]
Experimental Workflow Diagram
Caption: Experimental workflow for the ASTM D6413 vertical flame test.
Data Interpretation and Reporting
The results of the ASTM D6413 test provide quantitative measures of a fabric's flame resistance. The interpretation of this data is crucial for determining compliance with safety standards and for guiding material development.
Key Performance Metrics:
-
Afterflame Time: A shorter afterflame time indicates that the fabric self-extinguishes more rapidly, which is a desirable characteristic for flame-resistant materials.
-
Afterglow Time: Afterglow is a form of flameless combustion that can still pose an ignition risk. A short or non-existent afterglow time is preferred.
-
Char Length: This is a critical measure of the extent of damage to the fabric. A shorter char length signifies that the flame-retardant treatment was effective in limiting the propagation of the flame and the degradation of the material.[4]
-
Melting and Dripping: The observation of melting and dripping is important because molten drips can cause severe burns and potentially spread fire to other surfaces.
Reporting Results:
The test report should include the afterflame time, afterglow time, and char length for each of the ten specimens tested, as well as any observations of melting or dripping. The results for the warp and weft directions should be reported separately and then averaged.
Table 2: Example Data Summary Table
| Specimen Direction | Afterflame (s) | Afterglow (s) | Char Length (mm) | Melting/Dripping |
| Warp 1 | ||||
| Warp 2 | ||||
| ... | ||||
| Warp Average | ||||
| Weft 1 | ||||
| Weft 2 | ||||
| ... | ||||
| Weft Average | ||||
| Overall Average |
Pass/Fail Criteria:
The ASTM D6413 standard itself does not specify pass/fail criteria. Instead, these are set by other standards that reference ASTM D6413, such as those for protective clothing. For example:
-
ASTM F1506 (Standard Performance Specification for Flame Resistant and Arc Rated Textile Materials for Wearing Apparel for Use by Electrical Workers): Requires a maximum average char length of 6 inches (152 mm) and a maximum afterflame time of 2 seconds.[1]
-
NFPA 2112 (Standard on Flame-Resistant Garments for Protection of Industrial Personnel Against Flash Fire): Requires a maximum average char length of 4 inches (102 mm) and a maximum afterflame time of 2 seconds.[1][3]
Data Interpretation and Decision-Making Diagram
Caption: Decision-making flowchart for pass/fail determination based on ASTM D6413 results.
Troubleshooting and Best Practices
To ensure the integrity and accuracy of the test results, it is essential to be aware of potential sources of error and to adhere to best practices.
Common Challenges and Solutions:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Results | - Inconsistent specimen preparation.- Non-uniform fabric treatment.- Fluctuations in environmental conditions. | - Ensure precise cutting and handling of specimens.- Test samples from different areas of the fabric roll.- Strictly control and monitor the conditioning and testing environment. |
| Inconsistent Flame Height | - Fluctuations in gas pressure.- Clogged or dirty burner orifice. | - Use a calibrated gas regulator.- Regularly clean and inspect the burner. |
| Difficulty in Measuring Char Length | - Indistinct char boundary.- Fabric curling or distortion after burning. | - Use proper lighting to identify the end of the tear.- Allow the specimen to cool completely before handling. |
Best Practices for Self-Validation:
-
Regular Calibration: Regularly calibrate the timer, temperature and humidity sensors, and gas flow meters.
-
Control Samples: Periodically test a known, stable flame-resistant fabric as a control to verify the consistency of the test procedure and apparatus.
-
Meticulous Record-Keeping: Maintain detailed logs of all test parameters, including environmental conditions, specimen details, and any deviations from the standard procedure.
-
Operator Training: Ensure that all personnel conducting the test are thoroughly trained on the ASTM D6413 standard and the specific operation of the equipment.
Conclusion
The ASTM D6413 vertical flame test is an indispensable tool for the development and quality control of flame-resistant textiles. A thorough understanding of the scientific principles behind the test, coupled with meticulous adherence to the prescribed protocols, is paramount for generating reliable and meaningful data. By embracing the best practices outlined in these application notes, researchers and scientists can confidently assess the performance of their materials, contribute to the development of safer products, and ensure compliance with the highest standards of safety and quality.
References
-
ASTM D6413 / D6413M-15, Standard Test Method for Flame Resistance of Textiles (Vertical Test), ASTM International, West Conshohocken, PA, 2015,
-
Textile Tester. (2025). ASTM D6413 Flame Resistance of Textiles. Retrieved from [Link]
-
Tyndale USA. (2014, February 10). ASTM D6413: Vertical Flame Test for Flame Resistance of Textiles. Retrieved from [Link]
-
ChiuVention. (n.d.). Flame Retardant Textiles: Different Test Methods and Standards Summary. Retrieved from [Link]
-
US Lab. (2025, May 6). ASTM D6413 Standard Test Method for Flame Resistance of Textiles (Vertical Test). Retrieved from [Link]
-
Tyndale USA. (2021, January 19). How It's Tested: Episode 2 – The Vertical Flame Test, Straight Up. Retrieved from [Link]
-
A Complete Guide to Flame Retardant Fabrics and Flame Retardant Testing. (2025, February 24). Retrieved from [Link]
-
Infinita Lab. (n.d.). ASTM D6413/D6413M-15/D6413M-15 Test for Flame Resistance. Retrieved from [Link]
-
Cotton Incorporated. (n.d.). Flammability Testing: A Review by Cotton Incorporated. Retrieved from [Link]
-
Arcwear. (n.d.). ASTM D6413 - Vertical Flame. Retrieved from [Link]
-
Textile Tester. (2024, December 9). Fabric Flammability. Retrieved from [Link]
-
utstester. (2025, August 21). Common fabric flammability testing methods. Retrieved from [Link]
-
Testex. (2023, June 29). Flame Retardant Textiles: Different Test Methods and Standards Summary. Retrieved from [Link]
-
ASTM D1776 / D1776M-16, Standard Practice for Conditioning and Testing Textiles, ASTM International, West Conshohocken, PA, 2016,
-
Salmeia, K. A., Gaan, S., & Malucelli, G. (2016). Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry. Polymers, 8(8), 319. [Link]
-
The Science Behind Phosphorus-Nitrogen Flame Retardants for Industrial Textiles. (n.d.). Retrieved from [Link]
-
US Lab. (2025, May 6). ASTM D6413 Standard Test Method for Flame Resistance of Textiles (Vertical Test). Retrieved from [Link]
Sources
Application Note: A Comprehensive Guide to Measuring Char Length and Afterglow in Flame Retardant Textiles
Introduction: The Critical Role of Char Length and Afterglow Time in Fire Safety
Flame retardant (FR) textiles are engineered to resist ignition, slow the spread of flames, and self-extinguish once the heat source is removed.[1] These properties are critical in protecting individuals in high-risk professions and ensuring the fire safety of public spaces.[2][3] Two of the most important metrics for evaluating the performance of FR fabrics are char length and afterglow time .
Char length quantifies the extent of damage to a fabric after exposure to a flame. A shorter char length indicates that the flame-retardant treatment is effective at preventing the propagation of fire along the material.[4] Afterglow is the persistence of glowing combustion after the initial flame has been extinguished.[4] A prolonged afterglow time can lead to re-ignition and continued material degradation, posing a significant safety hazard.
This application note provides a detailed guide for researchers, scientists, and quality control professionals on the standardized methods for measuring char length and afterglow time in flame-retardant textiles. We will delve into the scientific principles behind these phenomena, provide step-by-step protocols based on internationally recognized standards, and offer insights into data interpretation and troubleshooting.
Scientific Principles: The Chemistry of Char Formation and Afterglow
The effectiveness of flame-retardant treatments lies in their ability to alter the combustion process of the textile fibers. When exposed to heat, untreated textiles undergo pyrolysis, breaking down into flammable volatile gases that fuel the fire. Flame retardants interrupt this process through several mechanisms:
-
Gas Phase Inhibition: Some flame retardants release non-combustible gases that dilute the flammable volatiles and oxygen in the surrounding air, effectively smothering the flame.
-
Condensed Phase Charring: This is the most relevant mechanism for char length and afterglow. The flame retardant promotes the dehydration and cross-linking of the polymer chains in the textile fibers, leading to the formation of a stable, carbonaceous char layer.[1] This char acts as an insulating barrier, slowing down heat transfer to the underlying material and reducing the production of flammable gases.[1]
-
Cooling Effect: Certain flame retardants release water vapor upon heating, which cools the material and dilutes the flammable gases.
Afterglow is a more complex phenomenon, often attributed to the slow oxidation of the carbonaceous char at lower temperatures. The propensity of a material to afterglow is influenced by the chemical nature of the flame retardant and the textile fiber, as well as the presence of impurities that can catalyze the oxidation process.
Standardized Test Methods: A Comparative Overview
Several internationally recognized standards are used to evaluate the flame resistance of textiles. The most common for measuring char length and afterglow is the vertical flame test. Below is a comparison of the key parameters of three widely used standards: ASTM D6413, NFPA 701, and ISO 15025.
| Parameter | ASTM D6413[4][5] | NFPA 701 (Test Method 1)[3] | ISO 15025 (Procedure B: Edge Ignition)[6] |
| Specimen Size | 76 mm x 300 mm | Varies, typically ~150 mm x 400 mm | 80 mm x 160 mm |
| Flame Exposure Time | 12 seconds | 45 seconds | 10 seconds |
| Flame Height | 38 mm (1.5 inches) | 100 mm (4 inches) | 20 mm |
| Key Measurements | Afterflame time, Afterglow time, Char length | Afterflame time, Char length, Flaming drips | Afterflame time, Afterglow time, Hole formation, Flaming debris |
| Primary Application | Protective clothing, general textiles | Draperies, curtains, and other hanging textiles in public spaces | Protective clothing |
Causality Behind Experimental Choices: The variations in these test parameters reflect the different end-use applications and the specific fire scenarios they are intended to simulate. For example, the longer flame exposure time in NFPA 701 is designed to represent a more severe fire challenge that might be encountered by draperies in a public building.[3] The 12-second exposure in ASTM D6413 is a long-established benchmark for evaluating the performance of protective clothing against short-duration thermal exposures.[7][8]
Experimental Protocol: Vertical Flame Test (Based on ASTM D6413)
This protocol provides a detailed, step-by-step methodology for conducting a vertical flame test to determine char length and afterglow time, primarily based on the ASTM D6413 standard.[4][5]
Apparatus and Materials
-
Vertical Flame Test Chamber: A draft-free cabinet with a transparent viewing window.
-
Specimen Holder: A metal frame with clamps to secure the fabric specimen.
-
Burner: A Tirrill or Bunsen burner with a means to control the flame height.
-
Methane Gas Supply (99% pure)
-
Timer (accurate to 0.1 seconds)
-
Ruler or Measuring Scale (accurate to 1 mm)
-
Tearing Weights: A set of weights as specified in the standard, dependent on the fabric's areal density (GSM).
-
Conditioning Oven: Capable of maintaining a temperature of 105 ± 3°C.
Experimental Workflow Diagram
Caption: Troubleshooting guide for vertical flame testing.
Conclusion
The measurement of char length and afterglow time is a fundamental aspect of evaluating the performance and safety of flame-retardant textiles. By adhering to standardized test methods such as ASTM D6413, researchers and quality control professionals can obtain reliable and reproducible data to ensure that materials meet the stringent requirements for their intended applications. A thorough understanding of the scientific principles behind char formation and afterglow, coupled with meticulous experimental technique, is essential for accurate assessment and the continued development of advanced flame-retardant materials.
References
-
ASTM D6413 / D6413M-22, Standard Test Method for Flame Resistance of Textiles (Vertical Test), ASTM International, West Conshohocken, PA, 2022, [Link]
-
Textile Tester. "ASTM D6413 Flame Resistance of Textiles." Accessed January 3, 2026. [Link]
-
ASTM International. "D6413/D6413M Standard Test Method for Flame Resistance of Textiles (Vertical Test)." Accessed January 3, 2026. [Link]
-
NFPA. "NFPA 701: Standard Methods of Fire Tests for Flame Propagation of Textiles and Films (2023)." Accessed January 3, 2026. [Link]
-
Arcwear. "ASTM D6413 - Vertical Flame." Accessed January 3, 2026. [Link]
-
Scribd. "Astm D6413 99." Accessed January 3, 2026. [Link]
-
ANSI Webstore. "NFPA 701: Standard Methods of Fire Tests for Flame Propagation of Textiles and Films, 2019 edition." Accessed January 3, 2026. [Link]
-
Quora. "Can you explain the differences between ASTM D6413 and NFPA 701 for textiles?" Accessed January 3, 2026. [Link]
-
NFPA. "NFPA 701 - Standard Methods of Fire Tests for Flame Propagation of Textiles and Films 2004 Edition." Accessed January 3, 2026. [Link]
-
NFPA. "NFPA 701 Standard Development." Accessed January 3, 2026. [Link]
-
iTeh Standards. "EN ISO 15025:2016 - Test Method for Limited Flame Spread in Protective." Accessed January 3, 2026. [Link]
-
ANSI Webstore. "NFPA 701 Standard Methods of Fire Tests for Flame Propagation of Textiles and Films, 2019 edition." Accessed January 3, 2026. [Link]
-
Tyndale USA. "(ASTM D6413) General FR Clothing Standard." Accessed January 3, 2026. [Link]
-
iTeh Standards. "sist en iso 15025:2017 slovenski standard." Accessed January 3, 2026. [Link]
-
Textile Tester. "ISO 15025 Flame Spread in Textiles." Accessed January 3, 2026. [Link]
-
EUROLAB. "EN ISO 15025 Protective Clothing - Flame Protection - Test Method for Limited Flame Spread." Accessed January 3, 2026. [Link]
-
Lenard. "UNE-EN ISO 15025:2016." Accessed January 3, 2026. [Link]
-
ChiuVention. "Flame Retardant Textiles: Different Test Methods and Standards Summary." Accessed January 3, 2026. [Link]
-
Tyndale USA. "ASTM D6413: Vertical Flame Test for Flame Resistance of Textiles." Accessed January 3, 2026. [Link]
-
Infinita Lab. "ASTM D6413/D6413M-15/D6413M-15 Test for Flame Resistance." Accessed January 3, 2026. [Link]
-
A Complete Guide to Flame Retardant Fabrics and Flame Retardant Testing. "A Complete Guide to Flame Retardant Fabrics and Flame Retardant Testing." Accessed January 3, 2026. [Link]
-
Lakeland. "USA and European Standards for Clothing to Protect against Heat and Flame Hazards." Accessed January 3, 2026. [Link]
-
E Squared. "Flame Retardant Testing: Ensure Suitability for Your Application." Accessed January 3, 2026. [Link]
-
Arcwear. "Flame Resistant, Flame Retardants, Rated Materials and Garments: What's the Difference?" Accessed January 3, 2026. [Link]
-
Tyndale USA. "How It's Tested: Episode 2 – The Vertical Flame Test, Straight Up." Accessed January 3, 2026. [Link]
-
Textile Protection And Comfort Center. "Vertical Flame Test." Accessed January 3, 2026. [Link]
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- 2. nfpa.org [nfpa.org]
- 3. Can you explain the differences between ASTM D6413 and NFPA 701 for textiles?- standard [standard-groups.com]
- 4. tyndaleusa.com [tyndaleusa.com]
- 5. ASTM D6413 Flame Resistance of Textiles - Textile Tester [darongtester.com]
- 6. ISO 15025 Flame Spread in Textiles - Textile Tester [darongtester.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of synthesized 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT), a high-performance brominated flame retardant. We address common challenges and frequently asked questions to streamline your purification workflow and ensure a high-purity final product.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section is designed to rapidly address specific issues you may encounter during the purification of TTBPT.
Q1: My crude product is an off-white or yellowish solid. What are the likely impurities?
A1: The discoloration and impurity profile of crude TTBPT typically stem from several sources related to its synthesis, which involves the nucleophilic substitution of cyanuric chloride with 2,4,6-tribromophenol.[1]
-
Unreacted Starting Materials: The most common impurities are residual 2,4,6-tribromophenol and cyanuric chloride. Incomplete reaction is a primary cause.
-
Partially Substituted Intermediates: The substitution reaction occurs stepwise. Therefore, mono- and di-substituted triazine species (where one or two chlorine atoms are replaced by tribromophenoxy groups, respectively) are significant potential impurities.
-
Inorganic Salts: Synthesis often employs inorganic bases like sodium hydroxide or potassium carbonate, leading to the formation of salts (e.g., NaCl, KCl) as byproducts.[1][2]
-
Hydrolysis Byproducts: If moisture is present during the synthesis, cyanuric chloride can hydrolyze to form cyanuric acid and its chlorinated derivatives.
-
Residual Solvents: Solvents used in the synthesis, such as chlorobenzene, acetone, or dichloromethane, may remain trapped in the crude product.[2]
Q2: What is the most effective initial purification step for the crude product?
A2: A sequential washing protocol is the most effective first step to remove a broad range of impurities before proceeding to more rigorous methods like recrystallization. The goal is to use solvents that dissolve the impurities while minimizing the loss of your desired product, TTBPT, which has very low solubility in many common solvents.[3][4]
A robust washing sequence would be:
-
Aqueous Wash (Deionized Water): This step is critical for removing inorganic salt byproducts.
-
Methanol Wash: Methanol is effective at dissolving unreacted 2,4,6-tribromophenol and some polar organic impurities without significantly dissolving the TTBPT product.
-
Hexane/Heptane Wash: A final wash with a nonpolar solvent like hexane helps remove residual nonpolar organic impurities and can aid in drying.
Q3: I'm attempting recrystallization, but my product "oils out" instead of forming crystals. What's causing this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to a supersaturated solution being cooled too quickly or the chosen solvent being too effective, causing the melting point of the solute to be depressed below the temperature of the solution.
Causality & Troubleshooting:
-
High Impurity Load: Significant amounts of impurities can disrupt crystal lattice formation and lower the mixture's melting point. Ensure your product has been thoroughly washed (as per Q2) before attempting recrystallization.
-
Rapid Cooling: Cooling the solution too fast does not allow sufficient time for ordered crystal nucleation and growth. Allow the flask to cool slowly to room temperature, followed by gradual cooling in an ice bath.
-
Solvent Choice: The solvent may be too "good," meaning the product is excessively soluble even at lower temperatures. TTBPT is slightly soluble in chloroform and dichloromethane.[3][4][5] Consider using a mixed solvent system. For example, dissolve the TTBPT in a minimal amount of hot dichloromethane or chloroform and then slowly add a less-polar "anti-solvent" like hexane or heptane at an elevated temperature until turbidity is observed, then allow it to cool slowly.
Q4: How can I confirm the purity and identity of my final TTBPT product?
A4: A combination of physical and analytical techniques should be used for definitive confirmation.
-
Melting Point Analysis: Pure TTBPT has a distinct high melting point of approximately 230°C.[3][6] A broad or depressed melting range is a clear indicator of residual impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for quantifying purity. Commercial suppliers often specify purity of >98.0% as determined by HPLC.[3]
-
Spectroscopic Methods:
-
FTIR Spectroscopy: Can confirm the presence of key functional groups (C-N in the triazine ring, C-O ether linkages, and patterns of aromatic C-Br bonds).
-
NMR Spectroscopy (¹H and ¹³C): While the ¹H NMR will be simple due to the limited number of protons on the aromatic rings, ¹³C NMR is very effective for confirming the overall carbon skeleton and symmetry of the molecule.
-
| Property | Value | Significance for Purification |
| Appearance | White to Off-White Solid[7] | Color can indicate the presence of impurities. A pure product should be a white powder. |
| Melting Point | ~230 °C[3][6] | A sharp melting point close to this value is a strong indicator of high purity. |
| Water Solubility | 1 μg/L at 20°C[3][4] | Extremely low solubility allows for effective removal of water-soluble inorganic salts. |
| Solubility (Organic) | Slightly soluble in Chloroform, Dichloromethane[3][5] | These solvents are primary candidates for recrystallization procedures. |
Section 2: Recommended Purification Protocol
This protocol outlines a two-stage purification process: a preliminary solvent wash followed by recrystallization for achieving high-purity TTBPT.
Stage 1: Sequential Solvent Washing of Crude TTBPT
-
Setup: Place the crude TTBPT solid in a Büchner funnel fitted with filter paper over a clean filter flask.
-
Aqueous Wash: Wash the filter cake thoroughly with deionized water (3 x 5 mL per gram of crude product). This removes inorganic salts. Apply vacuum to remove the water.
-
Methanol Wash: Wash the filter cake with cold methanol (2 x 3 mL per gram of crude product). This removes unreacted 2,4,6-tribromophenol.
-
Drying: Dry the washed product under high vacuum to remove all residual solvents. A sample can be taken at this stage for purity analysis (e.g., TLC or melting point) to determine if recrystallization is necessary.
Stage 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Dichloromethane/hexane is a good starting point.
-
Dissolution: In a clean Erlenmeyer flask, add the washed TTBPT. Add the minimum amount of hot dichloromethane required to fully dissolve the solid. Use a steam bath or hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. Slowly add hexane dropwise until the solution becomes faintly cloudy (the saturation point).
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 30 minutes to maximize yield. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Final Drying: Dry the pure white crystals under high vacuum to a constant weight. Characterize the final product using the methods described in Q4.
Section 3: Visual Workflow and Schematics
Visual aids can help clarify the purification process and the chemical context.
Purification Workflow Diagram
Caption: A step-by-step workflow for the purification of TTBPT.
Chemical Structures of TTBPT and Key Impurities
Caption: TTBPT and its common process-related impurities.
References
-
This compound - LookChem. Available at: [Link]
- Synthesis method of this compound - Google Patents (CN104030800A).
-
This compound | C21H6Br9N3O3 | CID 91820 - PubChem. Available at: [Link]
-
2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | Request PDF - ResearchGate. Available at: [Link]
-
2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine - Chemdad. Available at: [Link]
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents.
-
2,4,6-TRIS-(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE - ChemBK. Available at: [Link]
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Technical Support Center: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) Production
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are involved in the synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT). As a high-performance brominated flame retardant, the purity of TTBPT is paramount to its efficacy and safety. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate common impurities encountered during its production.
The Synthetic Pathway: A Double-Edged Sword
The synthesis of TTBPT is predominantly achieved through a nucleophilic aromatic substitution reaction, specifically a Williamson ether-type synthesis. This involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2,4,6-tribromophenol in the presence of a base.[1] While seemingly straightforward, the trifunctional nature of cyanuric chloride and its susceptibility to hydrolysis present several challenges in achieving high purity.[2][3]
The stepwise substitution of the three chlorine atoms on the triazine ring is the cornerstone of this synthesis.[4] However, incomplete reactions or competing side reactions can lead to a heterogeneous product mixture, compromising the final product's performance and introducing potentially hazardous byproducts.
Diagram of TTBPT Synthesis and Potential Impurity Formation
Caption: Synthetic route to TTBPT and the formation of major impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during TTBPT synthesis and provides actionable troubleshooting steps.
Impurity Type 1: Incompletely Substituted Intermediates
Q1: My final product shows multiple spots on TLC and several peaks in the HPLC chromatogram with lower retention times than the main product. What are these?
A1: These are likely the mono- and di-substituted intermediates: 2-chloro-4,6-bis(2,4,6-tribromophenoxy)-1,3,5-triazine and 2,4-dichloro-6-(2,4,6-tribromophenoxy)-1,3,5-triazine. The stepwise substitution of cyanuric chloride means that if the reaction does not go to completion, these intermediates will remain in your product mixture.[4]
Causality:
-
Insufficient reaction time or temperature: The substitution of the second and third chlorine atoms is progressively more difficult due to the decreasing electrophilicity of the triazine ring.
-
Stoichiometry: An insufficient amount of 2,4,6-tribromophenol or base will lead to incomplete reaction.
-
Poor mixing: In a heterogeneous reaction mixture, inefficient mixing can lead to localized areas of low reactant concentration.
Troubleshooting:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. The reaction should not be stopped until the starting materials and intermediates are no longer visible.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature after the initial substitution to facilitate the second and third substitutions.
-
Time: Extend the reaction time to ensure complete conversion.
-
-
Stoichiometry Adjustment: Use a slight excess of 2,4,6-tribromophenol and base to drive the reaction to completion.
-
Purification: If incomplete reaction is unavoidable, the product can be purified using column chromatography or recrystallization.
Impurity Type 2: Hydrolysis Products
Q2: My product is off-white or yellowish and has poor solubility in common organic solvents. What could be the cause?
A2: This is a classic sign of hydrolysis of the cyanuric chloride or its intermediates.[3] The presence of water in the reaction mixture, especially under basic conditions, can lead to the formation of hydroxy-triazine derivatives, such as 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and its partially hydroxylated congeners.[2] These compounds are often less soluble and can discolor the final product.
Causality:
-
Wet solvents or reagents: Using solvents or reagents with a high water content is a primary cause.
-
Atmospheric moisture: Reactions run open to the atmosphere can absorb moisture, leading to hydrolysis.
-
"Anhydrous" conditions not being truly anhydrous: Even seemingly anhydrous conditions can have trace amounts of water that can cause hydrolysis over long reaction times. A patent for an alternative synthesis route highlights the importance of an anhydrous system to prevent cyanuric chloride hydrolysis.
Troubleshooting:
-
Stringent Anhydrous Conditions:
-
Dry all solvents and reagents thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened reagents whenever possible.
-
-
Control of Basicity: While a base is necessary, excessive base can accelerate the hydrolysis of cyanuric chloride.[3] The pH of the reaction should be carefully controlled.
-
Temperature Control: Higher temperatures can increase the rate of hydrolysis. Maintain the lowest effective temperature for the substitution reaction.
-
Work-up: A carefully designed work-up procedure can help remove some of the more polar hydrolysis byproducts.
Impurity Type 3: Residual Starting Materials
Q3: My NMR spectrum shows signals corresponding to unreacted 2,4,6-tribromophenol. How can I remove it?
A3: The presence of unreacted 2,4,6-tribromophenol is a common issue, especially if a stoichiometric excess was used to drive the reaction to completion.
Causality:
-
Excess stoichiometry: Using a large excess of 2,4,6-tribromophenol.
-
Inefficient purification: The purification method may not be effective at removing the unreacted starting material.
Troubleshooting:
-
Base Wash: During the work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl group of the unreacted 2,4,6-tribromophenol, forming the water-soluble sodium salt, which will partition into the aqueous layer.
-
Recrystallization: TTBPT and 2,4,6-tribromophenol have different solubility profiles. A well-chosen recrystallization solvent can effectively separate the two.
-
Column Chromatography: If other methods fail, column chromatography is a reliable method for removing unreacted starting materials.
Analytical Workflows for Impurity Identification
A robust analytical strategy is crucial for identifying and quantifying impurities. The following are recommended starting points for method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating TTBPT from its less substituted and more polar impurities.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation of non-polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is necessary to separate compounds with a wide range of polarities. |
| Detection | UV at 220 nm | The aromatic rings in TTBPT and its impurities provide strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume. |
Expected Elution Order: Hydrolysis products > Mono-substituted intermediate > Di-substituted intermediate > TTBPT.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Given the high molecular weight of TTBPT, high-temperature GC is required.
| Parameter | Recommendation | Rationale |
| Column | High-temperature, low-bleed capillary column (e.g., DB-5HT, 15 m x 0.25 mm x 0.1 µm) | Necessary to withstand the high temperatures required to elute TTBPT. |
| Inlet Temperature | 280 °C | To ensure complete vaporization of the analytes. |
| Oven Program | Start at 100°C, ramp to 320°C at 15°C/min, hold for 10 min | A temperature program is essential to separate compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas is required. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Scan Range | 50-1200 m/z | To detect fragments of the high molecular weight TTBPT and its impurities. |
Note: The high molecular weight of TTBPT (1067.4 g/mol )[5] can make it challenging for standard GC-MS. The molecular ion may not be readily observed. Instead, look for characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural elucidation of the final product and any isolated impurities. A patent for a synthesis method of TTBPT provides expected NMR data.
-
¹H NMR: The spectrum of pure TTBPT should show a singlet for the six equivalent aromatic protons of the tribromophenoxy groups. The presence of other aromatic signals may indicate impurities.
-
¹³C NMR: The spectrum of pure TTBPT will show characteristic peaks for the triazine ring carbons and the carbons of the tribromophenoxy groups. The number and chemical shifts of the signals can confirm the C3 symmetry of the molecule.
Summary of Potential Impurities
| Impurity | Structure | Identification Methods |
| Mono-substituted Intermediate | 2,4-dichloro-6-(2,4,6-tribromophenoxy)-1,3,5-triazine | HPLC (earlier elution), GC-MS (lower mass fragments), NMR (more complex aromatic region) |
| Di-substituted Intermediate | 2-chloro-4,6-bis(2,4,6-tribromophenoxy)-1,3,5-triazine | HPLC (earlier elution), GC-MS (lower mass fragments), NMR (more complex aromatic region) |
| Hydroxy-triazine Byproducts | e.g., 2-hydroxy-4,6-bis(2,4,6-tribromophenoxy)-1,3,5-triazine | HPLC (much earlier elution), poor solubility, potential for different fragmentation in MS |
| 2,4,6-Tribromophenol | Unreacted starting material | HPLC (earlier elution), GC-MS, NMR (presence of a phenolic -OH signal) |
| Cyanuric Acid | 2,4,6-trihydroxy-1,3,5-triazine | Very polar, will likely not elute under standard reverse-phase HPLC or GC conditions. Can be identified by its insolubility. |
Conclusion
Achieving high purity in the synthesis of this compound is a matter of careful control over reaction conditions and a thorough understanding of potential side reactions. By implementing rigorous monitoring, optimizing reaction parameters, and employing appropriate purification and analytical techniques, researchers can consistently produce high-quality TTBPT. This guide serves as a starting point for troubleshooting, and further optimization may be necessary based on specific experimental setups.
References
- Huthmacher, K., & Most, D. (2000). Cyanuric Acid and Cyanuric Chloride. Ullmann's Encyclopedia of Industrial Chemistry.
- Jiang, Z., et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 47(15), 5237–5241.
- Papak, C. M., et al. (2014). Synthesis of this compound.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(10), 823–837.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Oruma, U. S., et al. (2021). Synthesis, Spectroscopic, Biological and DFT Studies of 2,4,6-Tris(4-Carboxyphenylimino-41-Formylphenoxy)-1,3,5-Triazine and its Trinuclear Dy(III) and Er(III) Complexes.
- Tahmassebi, D., & Sasaki, T. (1994). A convenient synthesis of 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine. Tetrahedron Letters, 35(43), 7967-7970.
Sources
Technical Support Center: Preventing Yellowing in Flame-Retardant Plastics
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide is crafted to provide a comprehensive understanding of why plastics containing flame retardants yellow and to offer actionable, scientifically-grounded solutions.
The Science Behind Plastic Yellowing
The yellowing of plastics, particularly those containing flame retardants, is a common degradation issue that can compromise the aesthetic and, eventually, the mechanical properties of a product. This discoloration is primarily a result of chemical changes within the polymer matrix, the flame retardant itself, or other additives.[1] The degradation is typically triggered by exposure to energy in the form of heat (thermal degradation) or ultraviolet (UV) light (photodegradation).[2][3]
Plastics like Acrylonitrile Butadiene Styrene (ABS) are particularly susceptible to yellowing.[2] The primary mechanism often involves the degradation of additives, especially brominated flame retardants.[2][4] When exposed to UV light or heat, these flame retardants can break down, leading to the formation of chromophores—molecular structures that absorb visible light and thus appear colored.[3][4][5] This process is a form of oxidation, where the polymer or additives react with oxygen, altering the material's chemical structure and causing the yellow tint.[2][4]
Here is a simplified diagram illustrating the initiation of yellowing:
Figure 1: The initiation of yellowing in plastics due to energy exposure and material degradation.
Troubleshooting and Frequently Asked Questions
This section addresses common issues and questions from professionals encountering yellowing in their experiments and products.
Q1: My white molded parts are yellowing right after production. What's the cause?
A1: This is likely due to thermal degradation during the molding process. The high temperatures can cause the polymer or additives to break down. Excessive drying, either at too high a temperature or for too long, can also lead to yellowing before the material is even molded.[6]
Q2: Why do my plastic components turn yellow after being in use for some time, especially indoors?
A2: This is a classic sign of photodegradation. Even indoor lighting can emit enough UV radiation to cause yellowing over time.[7] This indicates that the plastic lacks sufficient UV stabilizers to protect it from long-term light exposure.
Q3: Can the type of flame retardant influence the severity of yellowing?
A3: Absolutely. Brominated flame retardants, for example, are known to contribute to yellowing as they can be unstable to heat and UV light.[4] The interaction between the specific flame retardant and the polymer under environmental stresses is a key factor.[8]
Q4: Are there any processing adjustments that can minimize yellowing?
A4: Yes. Optimizing processing parameters is crucial. This includes using the lowest possible drying and processing temperatures and minimizing the residence time of the molten plastic in the equipment to reduce heat exposure.[6] Additionally, replacing the oxygen in the drying environment with nitrogen can prevent oxidation.[6]
Here is a troubleshooting workflow for diagnosing the cause of yellowing:
Figure 2: A diagnostic workflow to determine the cause of plastic yellowing.
Preventative Strategies and Formulation Guidance
Preventing yellowing is more effective than trying to reverse it. A well-designed formulation with a robust stabilization package is key.
The Role of Additives
A combination of additives is often necessary to provide comprehensive protection.[9]
-
Antioxidants: These are essential for preventing thermo-oxidative degradation during high-temperature processing.[3][10] They work by scavenging free radicals that initiate degradation.[9]
-
UV Stabilizers: These protect the plastic from the damaging effects of UV light.[7][10]
The synergistic use of these additives provides the most effective protection.[7][10]
| Additive Type | Primary Function | Common Examples |
| Primary Antioxidants | Prevent thermo-oxidative degradation | Hindered Phenols |
| Secondary Antioxidants | Decompose hydroperoxides | Phosphites, Thioethers |
| UV Absorbers | Absorb UV radiation | Benzotriazoles, Benzophenones |
| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals from UV exposure | Tetramethylpiperidine derivatives |
Experimental Protocol for Evaluating Color Stability
A systematic approach is necessary to evaluate the effectiveness of different stabilizer packages.
Objective
To quantify the color stability of a flame-retardant plastic formulation under accelerated aging conditions.
Materials & Equipment
-
Polymer resin (e.g., ABS)
-
Flame retardant
-
Additive packages (control and experimental)
-
Twin-screw extruder
-
Injection molding machine
-
Spectrophotometer or colorimeter for CIE Lab* measurements
-
Accelerated weathering chamber (e.g., QUV tester)
-
Laboratory oven for thermal aging
Methodology
-
Compounding and Specimen Preparation:
-
Prepare batches of the polymer with the control and experimental additive packages using a twin-screw extruder.
-
Use an injection molding machine to create standardized plaques for testing.
-
-
Initial Color Measurement:
-
Accelerated Aging:
-
UV Exposure: Place a set of samples in an accelerated weathering chamber that cycles between UV exposure and moisture.
-
Thermal Aging: Place another set of samples in a laboratory oven at an elevated temperature.
-
-
Periodic Color Measurement:
-
At predetermined intervals, remove the samples from the aging equipment and measure their color.
-
The change in color, particularly the b* value (yellowness), should be recorded.
-
-
Data Analysis:
-
Calculate the total color change (ΔE*) to quantify the overall discoloration.[13]
-
Plot the change in the b* value against time for each formulation and aging condition. A smaller slope indicates better color stability.
-
This structured experimental approach allows for the direct comparison of different stabilization strategies and helps in optimizing the formulation for improved color stability.[11][14][15]
References
Sources
- 1. What causes the yellowing of plastic? | ThreeBond Group [threebond.co.jp]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. specialchem.com [specialchem.com]
- 4. deskthority.net [deskthority.net]
- 5. retro-brite.com [retro-brite.com]
- 6. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 7. linchemical.com [linchemical.com]
- 8. retro-brite.com [retro-brite.com]
- 9. rbhltd.com [rbhltd.com]
- 10. nbinno.com [nbinno.com]
- 11. Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. umbrex.com [umbrex.com]
- 15. learn.ddwcolor.com [learn.ddwcolor.com]
Technical Support Center: Enhancing Light Resistance in Brominated Flame Retardant Formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for addressing challenges related to the light stability of brominated flame retardant (BFR) formulations. This guide is designed for researchers, scientists, and formulation professionals who are encountering issues with photodegradation in their polymer systems. We will move beyond simple procedural lists to explore the underlying chemical mechanisms and provide logical, field-tested troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the light stability of BFR formulations.
Q1: Why does my plastic part containing a brominated flame retardant turn yellow and become brittle after exposure to sunlight or UV lamps?
This is a classic sign of photodegradation. Ultraviolet (UV) radiation possesses enough energy to break the chemical bonds within the polymer and the BFR.[1] The cleavage of carbon-bromine (C-Br) bonds in the flame retardant is a primary initiating step.[2] This process generates free radicals, which then trigger a cascade of secondary reactions, including polymer chain scission and cross-linking. The formation of new chemical structures, known as chromophores, is responsible for the yellowing, while the changes to the polymer backbone lead to a loss of mechanical integrity, such as brittleness.[3]
Q2: What is the fundamental mechanism of UV degradation in BFR-polymer systems?
The process begins when a photon of UV light is absorbed by the BFR or the polymer matrix. This energy can directly cleave the C-Br bonds, releasing bromine radicals (Br•).[4] These highly reactive radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer radicals. In the presence of oxygen, these polymer radicals are converted into peroxy radicals, initiating an auto-oxidative cycle that breaks down the polymer chains and degrades the material's properties.[4] Furthermore, the liberated bromine can form hydrobromic acid (HBr), which can catalyze further degradation.[5]
Q3: Are all brominated flame retardants equally susceptible to photodegradation?
No, the structure of the BFR plays a significant role. Aliphatic brominated flame retardants, where bromine is attached to a non-aromatic carbon chain, generally have lower bond dissociation energies for the C-Br bond compared to their aromatic counterparts. This makes them more susceptible to cleavage by UV radiation and thermal processing, often leading to the formation of HBr.[5] Aromatic BFRs are typically more stable, but can still undergo photodegradation.
Q4: What are the primary strategies to improve the light resistance of my BFR formulation?
The most effective approach is the incorporation of a UV stabilizer package. This typically involves a combination of two main types of additives:
-
UV Absorbers (UVAs): These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can damage the polymer or BFR.[1][6]
-
Hindered Amine Light Stabilizers (HALS): These are highly efficient radical scavengers that interrupt the degradation cycle. They do not absorb UV light but neutralize the free radicals formed during photo-oxidation.[6][7]
Often, a combination of a UVA and a HALS provides a synergistic effect, offering superior protection compared to using either additive alone.[8][9]
Q5: How can I quantitatively test the light stability of my formulation?
The industry standard is to use accelerated weathering instruments, with the Xenon Arc Test being the most reliable method because its light spectrum closely mimics that of natural sunlight.[10][11] During the test, samples are exposed to intense, controlled light, temperature, and humidity. The degradation is then quantified by measuring the change in color (using a colorimeter to determine ΔE*) and the retention of mechanical properties (like tensile strength or impact resistance) over time.[8][11]
Troubleshooting Guides: From Problem to Solution
This section provides in-depth, question-and-answer guides for specific experimental issues.
Guide 1: Severe and Rapid Discoloration (Yellowing) Upon UV Exposure
You're observing that your polymer plaques containing a BFR turn a deep yellow or brown after only a short period in the accelerated weathering chamber. What's happening and how can you fix it?
Severe discoloration is a direct result of the formation of chromophoric molecules. The initial cleavage of C-Br bonds and subsequent radical reactions create conjugated double bonds and oxidized species within the polymer matrix, which absorb visible light and appear yellow.[3] The polymer matrix itself is also degrading. For example, polystyrene is known to be susceptible to photo-oxidation, and this process can be accelerated by the presence of BFR degradation byproducts.[3][4]
The logical path to solving this involves protecting the system from the initial UV insult and neutralizing any radicals that may form.
Caption: Workflow for addressing severe discoloration.
-
Select a UV Absorber (UVA): Choose a UVA that is compatible with your polymer and provides broad-spectrum UV absorption (e.g., a benzotriazole or triazine-class UVA). A typical starting concentration is 0.2-0.5% by weight.
-
Select a Hindered Amine Light Stabilizer (HALS): Choose a HALS appropriate for your polymer system and processing temperatures. High molecular weight HALS are often preferred for better compatibility and lower migration. A typical starting concentration is 0.2-0.5% by weight.
-
Formulation Preparation:
-
Dry-blend the polymer resin, BFR, and the selected UVA and HALS additives.
-
Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion.
-
Injection mold or compression mold test plaques for analysis.
-
-
Accelerated Weathering: Expose the stabilized plaques and a control (without stabilizers) in a Xenon Arc Weather-Ometer according to a relevant standard (e.g., ISO 4892-2 or ASTM G155).
-
Analysis: Periodically remove samples and measure the color change (ΔE) using a spectrophotometer. A lower ΔE value for the stabilized sample indicates successful mitigation of yellowing.
Guide 2: Catastrophic Failure of HALS Performance
You've added a standard HALS to your formulation, but you're seeing little to no improvement in light stability. The polymer is still degrading rapidly. Why is your HALS not working?
This is a common and challenging issue in BFR formulations. The most likely cause is the deactivation of the HALS by acidic byproducts .[5] During processing or UV exposure, some BFRs, particularly aliphatic ones, can release hydrobromic acid (HBr). Standard HALS are basic (alkaline) in nature. The HBr reacts with the amine functionality of the HALS, forming an aminium hydrobromide salt.[5] This salt is ineffective as a radical scavenger, thereby neutralizing your primary UV stabilization additive.[5]
Caption: Troubleshooting workflow for HALS deactivation.
Option A: Incorporate an Acid Scavenger
-
Selection: Choose an acid scavenger compatible with your system, such as hydrotalcite or zinc oxide.
-
Protocol:
-
Add the acid scavenger to your formulation at a concentration of 0.1-0.5% by weight, alongside your existing HALS and UVA package.
-
Compound and mold samples as previously described.
-
The acid scavenger will preferentially react with and neutralize any HBr formed, protecting the HALS from deactivation.
-
-
Verification: Test the new formulation in the Xenon Arc tester and compare its performance (color stability and mechanical property retention) against the formulation with HALS alone.
Option B: Utilize a Modern, Acid-Resistant HALS
-
Selection: Several newer classes of HALS are designed to perform in acidic environments. Consult with additive suppliers to select a non-basic or sterically hindered HALS (such as a NOR HALS) suitable for your polymer.[5]
-
Protocol:
-
Replace the standard HALS in your formulation with an equivalent loading of the new acid-resistant HALS.
-
Compound, mold, and test the samples as before.
-
-
Verification: The new HALS should show significantly improved performance, as it remains active to perform its radical scavenging function even in the presence of HBr.
Key Experimental Protocols
Protocol 1: Accelerated Light Fastness Testing (Xenon Arc)
This protocol outlines the standardized method for evaluating the light stability of your BFR formulations.
-
Apparatus: A Xenon Arc Weather-Ometer capable of controlling irradiance, temperature, and humidity.[12]
-
Sample Preparation: Prepare flat test plaques (e.g., 70mm x 150mm x 3mm) of your control and stabilized formulations.
-
Test Conditions (Example based on ISO 4892-2, Method A):
-
Irradiance: 60 W/m² at 340 nm.
-
Black Panel Temperature: 65°C.
-
Chamber Temperature & Relative Humidity: 38°C & 50% RH.
-
Light/Dark Cycle: Continuous light is often used for acceleration.
-
-
Procedure:
-
Mount the samples in the test chamber.
-
Partially mask a section of each sample with an opaque material (like aluminum foil) to serve as an unexposed reference.
-
Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at set intervals.
-
-
Evaluation:
-
Color Change: Use a spectrophotometer to measure the CIELAB L, a, and b* values of the exposed and unexposed areas. Calculate the total color difference, ΔE* = √((ΔL)² + (Δa)² + (Δb)²). A higher ΔE indicates greater color change.
-
Visual Assessment: Compare the exposed area to the unexposed area and rate the change using the Grey Scale for assessing change in colour (ISO 105-A02).
-
Blue Wool Scale: For comparative purposes, co-expose a set of Blue Wool standards (ISO 105-B02) and rate the sample's fading relative to these standards.[10][11]
-
Protocol 2: Mechanical Property Evaluation
-
Sample Preparation: Prepare dumbbell-shaped specimens for tensile testing and rectangular bars for impact testing from both unexposed (virgin) material and material that has undergone accelerated weathering for a specified duration.
-
Tensile Testing (e.g., ISO 527):
-
Use a universal testing machine to measure properties like Tensile Strength at Break and Elongation at Break.
-
Calculate the percent retention of these properties after UV exposure compared to the virgin material. A higher retention indicates better stability.
-
-
Impact Testing (e.g., ISO 179, Charpy Impact Strength):
-
Measure the impact strength of notched or unnotched specimens.
-
Calculate the percent retention of impact strength. A significant drop in impact strength is a key indicator of polymer chain scission and embrittlement.
-
Data Summary Example
The following table illustrates how to present data from a hypothetical study comparing different stabilization packages in a High Impact Polystyrene (HIPS) formulation with an aliphatic BFR.
| Formulation ID | Stabilizer Package (by weight) | ΔE* (after 1000h Xenon Arc) | Tensile Strength Retention (%) |
| F1 (Control) | None | 25.4 | 35% |
| F2 | 0.3% Standard HALS | 22.1 | 42% |
| F3 | 0.3% UVA | 15.8 | 65% |
| F4 | 0.3% UVA + 0.3% Standard HALS | 9.5 | 75% |
| F5 | 0.3% UVA + 0.3% Non-Basic HALS | 3.2 | 92% |
As shown in the table, the combination of a UVA and a standard HALS (F4) shows a synergistic improvement over either alone (F2, F3).[8] However, the formulation with the non-basic HALS (F5) provides the best protection, highlighting the successful mitigation of HALS deactivation.
References
- Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradi
-
Koch, C., Sures, B. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(5), 2563-2571. [Link]
-
Li, Q., et al. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 525, 03023. [Link]
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2025). E3S Web of Conferences.
-
Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. (n.d.). ResearchGate. [Link]
-
The Influence of Flame Retardant Structure on UV Stabilization Approaches in Polypropylene. (n.d.). ResearchGate. [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (n.d.). ResearchGate. [Link]
-
Light Stabilizers and UV Absorbers. (n.d.). Tintoll. [Link]
-
Beach, M. W., et al. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. Environmental Science & Technology, 55(5), 3050-3058. [Link]
-
A Detailed Guide to Light Fastness Testing. (2025). FYI Tester. [Link]
-
Testing materials for light fastness. (n.d.). SATRA. [Link]
-
How to Test for Lightfastness. (1995). Just Paint. [Link]
-
Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. (n.d.). ResearchGate. [Link]
-
Light Fastness Testing: a simple guide. (n.d.). James Heal. [Link]
-
Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. (n.d.). ResearchGate. [Link]
-
Impact of brominated flame retardants on the thermal degradation of high-impact polystyrene. (n.d.). ResearchGate. [Link]
-
“Eco-friendly” Flame Retardant May Have Eco-poor Breakdown. (2019). Eos.org. [Link]
-
Understanding Plastic Additives: UV Stabilizers, Flame Retardants, and Plasticizers. (n.d.). Polymershapes. [Link]
-
Photolysis of brominated flame retardants in textiles exposed to natural sunlight. (n.d.). ResearchGate. [Link]
Sources
- 1. Understanding Plastic Additives_ UV Stabilizers, Flame Retardants, and Plasticizers [plastivoextrusion.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting coatings with UV absorbers and light stabilizers from BASF | Where business meets science [insights.basf.com]
- 7. uvabsorber.com [uvabsorber.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fyitester.com [fyitester.com]
- 11. Testing materials for light fastness [satra.com]
- 12. jamesheal.com [jamesheal.com]
Technical Support Center: Synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT), a brominated flame retardant of significant industrial interest. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scaling up of its synthesis. Our guidance is grounded in established chemical principles and process optimization strategies to assist researchers and production chemists in achieving high-yield, high-purity TTBPT.
I. Overview of the Core Synthesis
The industrial synthesis of TTBPT is primarily achieved through a nucleophilic aromatic substitution reaction. The process involves reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with three equivalents of 2,4,6-tribromophenol. This reaction is conducted in the presence of a base to deprotonate the phenol, forming the more nucleophilic tribromophenoxide anion, which then displaces the chlorine atoms on the triazine ring.[1]
The choice of reaction conditions, such as the base, solvent system, and temperature, is critical for controlling the reaction rate, minimizing side products, and facilitating product isolation.
Caption: General reaction scheme for TTBPT synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for TTBPT?
A1: The most prevalent method is the reaction of cyanuric chloride with 2,4,6-tribromophenol.[1] Variations exist primarily in the choice of base and solvent system. Common approaches include using an inorganic base (like sodium hydroxide or sodium carbonate) in a biphasic aqueous-organic system, often with a phase-transfer catalyst, or using an organic base (like N-methylimidazole) in an organic solvent such as chlorobenzene.[1][2]
Q2: Why is a phase-transfer catalyst (PTC) often recommended?
A2: In biphasic systems (e.g., toluene and aqueous NaOH), the two primary reactants have low mutual solubility. The 2,4,6-tribromophenoxide salt resides in the aqueous phase, while the cyanuric chloride is in the organic phase. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, dramatically accelerating the reaction rate and improving the overall yield.
Q3: What are the main advantages of using an organic base like N-methylimidazole over inorganic bases?
A3: A key advantage is the creation of a cleaner, atom-economical process.[2] Using an organic base like N-methylimidazole with 2,4,6-tribromophenol can form a salt that reacts directly with cyanuric chloride. This avoids the large volumes of basic wastewater generated when using inorganic bases like NaOH.[2] The byproduct, an ionic liquid (e.g., N-methylimidazolium chloride), can often be separated more easily and potentially recycled.[2]
III. Troubleshooting Guide: Scaling Up TTBPT Synthesis
This section addresses specific problems encountered during synthesis, their probable causes, and recommended solutions.
Problem 1: Low Product Yield
Q: My final yield of TTBPT is consistently below expectations. What are the likely causes and how can I fix this?
A: Low yield is a multifaceted problem. The root cause can be diagnosed by examining the reaction's progress and byproducts.
-
Cause A: Incomplete Reaction
-
Explanation: The three chlorine atoms on cyanuric chloride have different reactivities. The first is highly reactive, the second less so, and the third requires more forcing conditions (e.g., higher temperature) to substitute.[3] If the reaction is not driven to completion, you will have a mixture of mono-, di-, and the desired tri-substituted products.
-
Solution:
-
Temperature & Time: Ensure the reaction temperature is adequate for the third substitution, typically in the range of 20°C to 70°C, and allow sufficient reaction time (e.g., 4-6 hours).[2]
-
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of cyanuric chloride and the intermediate substituted triazines. The reaction should only be quenched after TLC confirms full conversion.[2]
-
Stoichiometry: While a 3:1 molar ratio of 2,4,6-tribromophenol to cyanuric chloride is theoretical, a slight excess (e.g., 3.1 equivalents) of the phenol can help drive the reaction to completion.
-
-
-
Cause B: Hydrolysis of Cyanuric Chloride
-
Explanation: Cyanuric chloride is highly susceptible to hydrolysis, especially in the presence of strong bases like sodium hydroxide. This side reaction produces cyanuric acid and its derivatives, consuming the starting material and complicating purification. Some synthesis methods explicitly use anhydrous systems to prevent this.[2]
-
Solution:
-
Anhydrous Conditions: If using an organic solvent system, ensure all reagents and the solvent are dry.
-
Controlled Addition: When using an aqueous base, add it slowly and controllably to the reaction mixture to minimize the time free hydroxide ions are in contact with unreacted cyanuric chloride.
-
-
-
Cause C: Inefficient Phase Transfer
-
Explanation: In biphasic systems, if the tribromophenoxide anion is not efficiently transported into the organic phase, the reaction will be slow and may not go to completion within the allotted time.
-
Solution:
-
Catalyst Choice: Select an appropriate phase-transfer catalyst (PTC), such as cetyl trimethylammonium bromide or a tetrabutylammonium salt.
-
Catalyst Loading: Ensure adequate loading of the PTC. Typically, 1-5 mol% relative to the cyanuric chloride is a good starting point.
-
Agitation: Vigorous stirring is essential in biphasic reactions to maximize the interfacial surface area, which is crucial for the PTC to function effectively.
-
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Product is Off-Color (Yellow or Brown)
Q: The isolated TTBPT is not a white solid as expected. What causes this discoloration?
A: Discoloration is typically due to impurities from side reactions.
-
Cause A: Oxidation of Tribromophenol
-
Explanation: Phenols, especially under basic conditions and at elevated temperatures, can be susceptible to oxidation, leading to colored byproducts. Some patents note that forming the phenate first can help prevent this oxidation polymerization.[2]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Avoid excessive temperatures during the reaction and workup.
-
Purification: The colored impurities can often be removed by washing the crude product with a suitable solvent like acetone or by recrystallization.
-
-
Problem 3: Difficult Product Filtration and Purification
Q: The product is very fine and clogs the filter, or it is difficult to purify by recrystallization. What are the best practices for isolation?
A: TTBPT's physical properties—high molecular weight and low solubility in common solvents—present challenges for isolation.[1]
-
Filtration:
-
Explanation: If the product precipitates as very fine particles, it can make filtration slow. The precipitation conditions dictate particle size.
-
Solution:
-
Controlled Precipitation: After the reaction, cool the mixture slowly to encourage the growth of larger crystals, which are easier to filter.
-
Anti-Solvent: If the product is isolated by adding an anti-solvent, add it slowly with good stirring.
-
-
-
Purification:
-
Explanation: Due to its low solubility, finding a suitable recrystallization solvent can be difficult. A multi-step washing procedure is often more practical on a large scale.
-
Solution:
-
Systematic Washing: Wash the crude, filtered product sequentially with different solvents to remove specific impurities. A typical sequence might be:
-
Water: To remove inorganic salts (e.g., NaCl).
-
Acetone/Methanol: To remove unreacted 2,4,6-tribromophenol and some colored impurities.
-
Chlorobenzene/Toluene: The final product should have low solubility in these solvents at room temperature, allowing for a final wash to remove any remaining soluble organic impurities.[2]
-
-
Drying: Dry the final product thoroughly under vacuum to remove residual solvents.
-
-
IV. Comparative Data and Protocols
Table 1: Comparison of TTBPT Synthesis Conditions
| Parameter | Method A (Inorganic Base) | Method B (Organic Base)[2] |
| Base | Sodium Carbonate | N-Methylimidazole |
| Solvent | Chlorobenzene / Water | Chlorobenzene (or solvent-free) |
| Catalyst | Cetyl trimethylammonium bromide (PTC) | None required |
| Reactant Ratio | 3:1 (Phenol:Cyanuric Chloride) | 3:3:1 (Imdidazole:Phenol:Cyanuric Chloride) |
| Temperature | 20 - 70 °C | 20 - 70 °C |
| Reaction Time | 4 - 6 hours | 4 - 6 hours |
| Reported Yield | Variable, often lower due to side reactions | > 95% |
| Key Advantage | Uses common, inexpensive reagents | High yield, atom-economical, no basic wastewater |
| Key Challenge | Wastewater treatment, potential hydrolysis | Higher cost of organic base |
Experimental Protocol: High-Yield Synthesis Using N-Methylimidazole[2]
This protocol is an illustrative example based on patented procedures and should be adapted and optimized for specific laboratory conditions.
-
Reagent Preparation: To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 2,4,6-tribromophenol (3.0 eq) and N-methylimidazole (3.0 eq).
-
Salt Formation: Add chlorobenzene as a solvent (approx. 2-4 moles per mole of phenol). Heat the mixture gently until a clear solution is formed, indicating the formation of the N-methylimidazolium tribromophenoxide salt.
-
Reaction with Cyanuric Chloride: Cool the mixture to approximately 20°C. Add cyanuric chloride (1.0 eq) portion-wise, ensuring the temperature does not exceed 70°C.
-
Reaction Monitoring: Maintain the reaction at 20-70°C for 4-6 hours. Monitor the reaction's completion by TLC.
-
Product Isolation: Once the reaction is complete, cool the mixture. The product, TTBPT, will precipitate as a white solid.
-
Filtration and Washing: Filter the solid product. Wash the filter cake with chlorobenzene to remove the soluble byproduct (N-methylimidazolium chloride).
-
Drying: Dry the white solid product under vacuum to yield TTBPT with >95% purity.
V. References
-
Google Patents. (2016). CN105566166A - Synthesis method of this compound. Retrieved from
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-93. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
thermal degradation pathways of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and professionals in drug development and material science who are investigating the thermal properties of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT). TTBPT, a high-molecular-weight brominated flame retardant, is valued for its thermal stability. However, understanding its decomposition pathways is critical for predicting its performance, ensuring safe processing, and assessing its environmental fate. This document provides in-depth FAQs, troubleshooting guides for common analytical techniques, and standardized protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages of thermal degradation for TTBPT?
A1: Under inert atmosphere pyrolysis, the thermal degradation of neat TTBPT is characterized by a single, dominant volatilization and decomposition step.[1] Unlike multi-stage decompositions seen in some polymers, TTBPT exhibits high thermal stability, with significant weight loss commencing at elevated temperatures.
Q2: What is the expected onset temperature of decomposition for TTBPT?
A2: TTBPT is known for its excellent thermal stability.[2][3] Based on thermogravimetric analysis (TGA), significant decomposition begins above 350°C. Specific weight loss milestones are detailed in the table below.
Q3: What are the major chemical products formed during the thermal degradation of TTBPT?
A3: The primary degradation pathway involves the cleavage of the ether bond between the tribromophenoxy group and the triazine ring. This results in the formation of 2,4,6-tribromophenol (TBP) as a major product.[4][5][6] Hydrogen bromide (HBr) is also a significant gaseous product.[1] Studies on the biotransformation and photodegradation of TTBPT further support that 2,4,6-tribromophenol is a principal breakdown product, indicating the lability of the C-O linkage.[4][5][7]
Q4: Does the triazine ring decompose, and what happens to it?
A4: The 1,3,5-triazine ring is a very stable aromatic heterocycle. While the primary degradation event is the loss of the tribromophenoxy side chains, the triazine core itself decomposes at much higher temperatures, generally above the typical range for polymer processing or standard thermal analysis.[8] Its decomposition products would include various nitrogen-containing compounds.
Q5: What is the risk of forming polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from TTBPT?
A5: This is a critical consideration for all brominated flame retardants. The formation of PBDD/Fs from bromophenols is a known risk under certain thermal conditions, particularly in the presence of oxygen and catalysts like copper. Since 2,4,6-tribromophenol is a primary degradation product of TTBPT, there is a potential for subsequent reactions to form PBDD/Fs. Researchers should be vigilant for these byproducts, especially when heating TTBPT in complex matrices or under oxidative conditions.
Troubleshooting Experimental Analyses
This section addresses common issues encountered during the thermal analysis of TTBPT.
Thermogravimetric Analysis (TGA)
Q: My TGA curve shows an earlier onset of decomposition than the literature suggests. What is the cause?
A: This discrepancy can arise from several factors:
-
Impurities: The presence of residual solvents or unreacted starting materials from the synthesis of TTBPT can cause mass loss at lower temperatures. Verify the purity of your sample using techniques like HPLC or NMR.
-
Sample Pan Material: Reactive pans (e.g., aluminum) can sometimes catalyze degradation at lower temperatures compared to inert pans like platinum or alumina. Ensure you are using an appropriate, non-reactive crucible.
-
Atmosphere: While TTBPT is stable, performing the analysis in an oxidative (air) versus an inert (nitrogen, argon) atmosphere will lower the degradation temperature and change the profile. The presence of even trace amounts of oxygen can initiate decomposition earlier. Ensure a high-purity, oxygen-free purge gas.
-
Heating Rate: Very slow heating rates can sometimes lower the observed onset temperature. Ensure you are using a standard heating rate (e.g., 10°C/min or 20°C/min) for comparison with literature or manufacturer data.
Q: The residue at the end of my TGA run is higher than expected. Why?
A: An unusually high char yield can be due to:
-
Incomplete Decomposition: The final temperature of your TGA program may not be high enough to fully volatilize all decomposition products. Consider extending the temperature range.
-
Secondary Reactions: At higher temperatures, the primary degradation products can undergo secondary reactions to form a more stable, cross-linked char. This is more common at slower heating rates.
-
Contaminants: The presence of inorganic impurities or additives in your TTBPT sample can contribute to the final residual mass.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Q: I am not detecting 2,4,6-tribromophenol (TBP) in my Py-GC/MS results. What could be wrong?
A:
-
Pyrolysis Temperature: If the pyrolysis temperature is too low, you may not have initiated the degradation of TTBPT. Conversely, if the temperature is excessively high, the primary TBP product might be fragmenting into smaller molecules. Optimize your pyrolysis temperature, starting around 380-450°C.
-
Cold Spots: TBP has a relatively high boiling point. Cold spots in the transfer line between the pyrolyzer and the GC can cause it to condense and not reach the detector. Ensure the entire transfer line is heated uniformly to at least 280-300°C.
-
GC Column Choice: A non-polar or mid-polar column is typically suitable. However, highly active sites on an old or inappropriate column could cause irreversible adsorption of the phenolic TBP.
Q: My chromatogram is complex, with many small, unidentifiable brominated peaks. How can I simplify it?
A: This suggests extensive fragmentation or secondary reactions.
-
Lower Pyrolysis Temperature: A very high pyrolysis temperature can shatter the molecule. Try reducing the temperature to favor the formation of the primary, more stable TBP product.
-
Reduce Sample Size: Using a smaller sample size can minimize secondary reactions between degradation products within the pyrolysis chamber.
-
Check for Oxygen Leaks: The presence of oxygen can lead to a wide array of oxidative degradation products. Ensure your pyrolysis system is leak-tight.
Data & Protocols
Quantitative Thermal Stability Data
The following table summarizes the thermal stability of TTBPT (also known as FR-245) as determined by thermogravimetric analysis (TGA) in an air atmosphere at a heating rate of 10°C/min.[2][3]
| Weight Loss (%) | Temperature (°C) |
| 2% | 360 |
| 5% | 385 |
| 10% | 400 |
Experimental Protocols
Protocol 1: Standard TGA Analysis of TTBPT
-
Instrument Preparation: Ensure the TGA is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of dry TTBPT powder into an inert crucible (alumina or platinum is recommended).
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 700°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
Protocol 2: Py-GC/MS Analysis of TTBPT
-
System Preparation: Ensure the Py-GC/MS system is leak-free and the transfer line is heated to 300°C.
-
Sample Preparation: Place approximately 50-100 µg of TTBPT into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to 400°C for 15 seconds.
-
Use helium as the carrier gas.
-
-
GC Conditions:
-
Column: A 30m x 0.25mm ID column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Oven Program: Hold at 80°C for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Injector: Splitless mode, 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Pay special attention to the mass spectrum corresponding to 2,4,6-tribromophenol (major ions at m/z 332, 330, 328).
Visualizing the Degradation Pathway
The following diagrams illustrate the proposed thermal degradation pathway of TTBPT and a general troubleshooting workflow for TGA analysis.
Caption: Proposed thermal degradation pathway of TTBPT.
Caption: Troubleshooting workflow for TGA analysis.
References
-
ICL Industrial Products. FR-245 Technical Data Sheet. [Link]
-
Lörchner, M., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Science of The Total Environment. [Link]
-
ICL Industrial Products. FR-245 - High Efficiency Flame Retardant. [Link]
-
Altarawneh, M., et al. (2020). Debromination of tris (tribromophenoxy) triazine by pyrolysis with calcium hydroxide. ResearchGate. [Link]
-
Salamova, A., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Environment International. [Link]
-
Venkatesan, A. K., & Salamova, A. (2021). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. PubMed. [Link]
-
Various Authors. (2023). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | Request PDF. ResearchGate. [Link]
-
PubChem. Cyanuric acid. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 3. icl-industrialproducts.com [icl-industrialproducts.com]
- 4. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Byproducts in Triazine Synthesis
Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of 1,3,5-triazine derivatives. By understanding the mechanisms behind byproduct formation, you can strategically optimize your reaction conditions and purification protocols to achieve higher yields and purity.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind common issues and provide actionable, field-proven solutions.
Section 1: Troubleshooting Byproduct Formation in Nitrile Trimerization
The cyclotrimerization of nitriles is a fundamental method for synthesizing symmetrically substituted 1,3,5-triazines.[1] However, this process can be plagued by side reactions, especially under harsh conditions.[2]
FAQ 1.1: My nitrile trimerization reaction is producing a significant amount of polymeric material and unreacted starting material. What's causing this and how can I fix it?
Answer: This is a classic issue often stemming from suboptimal reaction conditions, particularly temperature and catalysis.
Causality: The desired reaction is the acid- or base-catalyzed cyclotrimerization of three nitrile molecules. However, at elevated temperatures, nitriles can undergo side reactions, including linear polymerization or decomposition, especially if the reaction is slow.[2] If the catalyst is not efficient, the reaction requires harsher conditions (higher temperatures and pressures), which exacerbates the formation of these unwanted byproducts.[2]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids or bases, these can often lead to decomposition. Consider using Lewis acid catalysts like yttrium salts or silica gel-supported Lewis acids. These have been shown to promote cyclotrimerization under milder, solvent-free conditions, which can significantly reduce byproduct formation.[2]
-
Temperature Optimization: High temperatures are often used to drive the reaction to completion, but this can be counterproductive. If you are observing polymerization, it is a clear sign that the temperature is too high. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Alternative Energy Sources: To avoid the high temperatures associated with conventional heating, consider alternative energy sources. Microwave-assisted synthesis has proven to be highly effective for triazine synthesis, often leading to cleaner reactions, shorter reaction times, and higher yields by avoiding the decomposition of reagents and products.[2]
-
Stoichiometry Control: While this is a self-condensation reaction, ensure your starting nitrile is of high purity. Impurities can interfere with the catalytic cycle and promote side reactions.
Workflow for Optimizing Nitrile Trimerization
Below is a diagram illustrating the decision-making process for troubleshooting poor yields and high byproduct formation in nitrile trimerization.
Caption: Troubleshooting workflow for nitrile trimerization.
Section 2: Managing Byproducts in Stepwise Synthesis from Cyanuric Chloride
The most common and versatile method for preparing unsymmetrically substituted triazines is the sequential nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3] The reactivity of the chlorine atoms decreases with each substitution, which allows for controlled, stepwise reactions.[3][4] However, improper control of reaction conditions can lead to a mixture of products.
FAQ 2.1: My reaction with cyanuric chloride is producing a mixture of mono-, di-, and tri-substituted products instead of my desired di-substituted triazine. How can I improve the selectivity?
Answer: This is a common selectivity issue that arises from the differential reactivity of the chlorine atoms on the triazine ring. The key is to precisely control the reaction temperature.
Causality: The substitution of chlorides on cyanuric chloride is highly temperature-dependent.
-
The first substitution can often be carried out at low temperatures (e.g., 0-5 °C).
-
The second substitution typically requires ambient or slightly elevated temperatures (e.g., 25-40 °C).
-
The third substitution is the most difficult and often requires high temperatures (e.g., reflux) to proceed at a reasonable rate.[4][5]
If you are aiming for a di-substituted product but are seeing tri-substituted byproducts, your reaction temperature is likely too high. Conversely, if you have a large amount of mono-substituted starting material remaining, the temperature may be too low or the reaction time too short.
Troubleshooting & Optimization Protocol:
-
Strict Temperature Control:
-
For the first substitution (to get your mono-substituted intermediate), perform the reaction at 0 °C using an ice bath.
-
For the second substitution, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress carefully using TLC or LC-MS.
-
-
Controlled Addition of Nucleophile: Add the second nucleophile slowly (dropwise) to the solution of the mono-substituted intermediate. This maintains a low concentration of the nucleophile and can help prevent over-reaction.
-
Choice of Base and Solvent: The choice of base (to scavenge the HCl byproduct) and solvent is crucial. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred. The solvent should be inert, such as THF or dioxane.[5] Using protic solvents like ethanol could lead to the solvent itself acting as a nucleophile.[5]
FAQ 2.2: I am observing the formation of hydroxy-triazine byproducts in my reaction. Where are these coming from?
Answer: Hydroxy-triazine byproducts are typically the result of hydrolysis of the chloro-triazine intermediates. This occurs when water is present in the reaction mixture.
Causality: The C-Cl bonds on the triazine ring are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures. The resulting C-OH group is often unreactive towards further substitution, leading to a dead-end byproduct.
Preventative Measures:
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use anhydrous solvents and dry your starting materials and glassware.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Purification of Starting Materials: Ensure your cyanuric chloride and nucleophiles are free from water.
Section 3: Identification and Removal of Byproducts
Effective purification is as critical as the reaction itself. The choice of purification method depends on the nature of the desired product and the byproducts.
FAQ 3.1: How can I effectively remove unreacted melamine or other highly polar, self-condensation byproducts from my less polar triazine product?
Answer: This is a common challenge when synthesizing triazines from precursors that can self-condense, such as melamine.[6] These byproducts are often insoluble in many organic solvents, making purification by standard chromatography difficult.
Recommended Purification Strategy:
-
Initial Filtration: After the reaction, quench and concentrate the reaction mixture. Then, triturate the crude solid with a solvent in which your desired product is soluble but the melamine-like byproducts are not (e.g., dichloromethane, ethyl acetate). The insoluble byproducts can then be removed by simple filtration.
-
Acidic Wash: If your desired product is stable to acid, you can dissolve the crude mixture in an organic solvent and wash it with a dilute aqueous acid solution (e.g., 1M HCl). Melamine and other basic byproducts will be protonated and extracted into the aqueous phase.
-
Flash Chromatography: After the initial purification steps, flash column chromatography on silica gel is typically effective for removing any remaining impurities.[7]
Table 1: Common Analytical Techniques for Byproduct Identification
| Analytical Technique | Information Provided | Common Use Case in Triazine Synthesis |
| LC-MS | Provides molecular weight information of components in a mixture. | Ideal for identifying mono-, di-, and tri-substituted products and confirming the mass of unknown byproducts. |
| GC-MS | Suitable for volatile and thermally stable compounds. Provides mass fragmentation patterns. | Useful for analyzing impurities in volatile starting materials like cyanuric chloride.[8][9] |
| NMR (¹H, ¹³C) | Gives detailed structural information about the product and any major byproducts. | Essential for structural elucidation of the final product and identifying isomeric byproducts. |
| HPLC | Quantifies the purity of the product and separates components of a mixture. | Used for reaction monitoring and final purity assessment.[10][11] |
Byproduct Formation Pathway: Incomplete Substitution
The following diagram illustrates the stepwise substitution on cyanuric chloride and the potential for byproduct formation due to incomplete reaction or over-reaction.
Caption: Stepwise synthesis and potential byproducts.
References
-
Couto, A. G., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(10), 817-832. Available at: [Link][3][4][12]
-
Herrera, A., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. REVISTA DE LA SOCIEDAD QUÍMICA DE MÉXICO, 56(2), 167-183. Available at: [Link][2]
-
Jauch, J. (2000). Melem (2,5,8-Triamino-tri-s-triazine), an Important Intermediate during Condensation of Melamine Rings to Graphitic Carbon Nitride: Synthesis, Structure Determination by X-ray Powder Diffractometry, Solid-State NMR, and Theoretical Studies. Journal of the American Chemical Society, 122(44), 10876–10885. Available at: [Link][13]
-
Li, Y., et al. (2023). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. Molecules, 28(19), 6825. Available at: [Link][7]
-
Lottermoser, L., et al. (1996). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Journal of Chromatography A, 741(2), 292-296. Available at: [Link][10]
-
Ma, L., et al. (2021). Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry. Google Patents, CN110221014B. Available at: [8]
-
Pérez-Moya, M., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(4), 185-191. Available at: [Link][11]
-
Tumpane, J., et al. (2016). Polycondensation reactions of melamine through melam to a proposed structure of triazine based g-CN. ResearchGate. Available at: [Link][6]
-
Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia. Retrieved from [Link][1]
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- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Synergistic Effects with Flame Retardant Additives
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists dedicated to advancing fire safety through the development of high-performance flame retardant (FR) materials. Achieving optimal flame retardancy often involves moving beyond single-additive systems to harness the power of synergy, where the combined effect of two or more additives is greater than the sum of their individual contributions[1]. This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and a foundation in the mechanisms governing synergistic interactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and practices of synergistic flame retardant systems.
Q1: What is the core principle of flame retardant synergy?
A1: Flame retardant synergy occurs when a mixture of FR additives provides a level of fire protection that is significantly higher than what would be expected from their individual effects.[1] This allows formulators to achieve high flame retardancy ratings (e.g., UL 94 V-0) with lower total additive loading, which can better preserve the polymer's original mechanical, electrical, and processing properties.[1]
Q2: What are the primary mechanisms of synergistic action?
A2: Synergistic effects operate in two main domains: the condensed phase (the solid polymer) and the gas phase (the flame itself).[2][3][4]
-
Condensed Phase Synergy: This mechanism focuses on enhancing the formation of a protective char layer on the polymer's surface.[5][6] This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatile gases, which are the fuel for the fire.[5][6] A classic example is the phosphorus-nitrogen (P-N) system in intumescent flame retardants.[5][7] The phosphorus component (e.g., from ammonium polyphosphate) acts as an acid source to dehydrate and carbonize a carbon source, while the nitrogen component (e.g., from melamine) acts as a blowing agent, causing the char to swell and become a more effective insulator.[5][8][9]
-
Gas Phase Synergy: This mechanism involves interrupting the chemical chain reactions of combustion within the flame.[2] The most well-known example is the synergy between halogenated flame retardants and antimony trioxide (Sb₂O₃).[6][10][11] Under heat, the halogenated compound releases hydrogen halides (HX). Sb₂O₃ reacts with HX to form antimony trihalide (SbX₃), which is volatile.[6][11] In the flame, SbX₃ acts as a radical scavenger, capturing the highly reactive H• and OH• radicals that sustain the combustion cycle, effectively quenching the flame.[6][11][12]
Q3: Can a single FR system exhibit both condensed and gas phase activity?
A3: Yes. High-efficiency systems often act in both phases. For example, phosphorus-based flame retardants can promote char in the condensed phase while also releasing phosphorus-containing radicals (like PO•) into the gas phase to quench the flame.[7][13][14][15] This dual-action approach is a key strategy for developing advanced, highly effective flame retardant formulations.
Q4: How do nanofillers contribute to synergy?
A4: Nanofillers like nanoclays, carbon nanotubes, and nanosilica typically act as synergists in the condensed phase.[16][17] Their high surface area allows them to act as a physical barrier, reinforcing the char layer and making it less prone to cracking.[18] This "labyrinth effect" slows the release of flammable volatiles and enhances the thermal insulation of the char.[19] They can also catalyze char formation and improve the mechanical properties of the final composite.[16][20]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-oriented approach to resolving common issues encountered during the formulation and testing of synergistic FR systems.
Problem 1: Poor Flame Retardancy (Failure in UL 94 or Low LOI)
Your formulation fails to achieve the desired UL 94 rating (e.g., V-0) or shows a Limiting Oxygen Index (LOI) value below the target (typically >27% for good performance).[14]
Potential Causes & Troubleshooting Steps:
-
Incorrect Synergist Ratio: The ratio between the primary FR and the synergist is critical. An incorrect ratio can lead to an inefficient reaction (e.g., insufficient SbX₃ formation in halogen-antimony systems).
-
Action: Perform a Design of Experiments (DoE) by creating a matrix of formulations with varying ratios of the primary FR and synergist, keeping the total loading constant. Test each formulation using LOI or UL 94 to identify the optimal ratio.
-
-
Incompatible Additives: The chosen synergist may not be chemically or thermally compatible with the primary FR or the polymer matrix.
-
Action: Review the decomposition temperatures of all components using Thermogravimetric Analysis (TGA). The synergist should activate in the same temperature range as the primary flame retardant's action. For example, in an intumescent system, the acid source, carbon source, and blowing agent must decompose in the correct sequence.[8][9]
-
-
Poor Dispersion: The additives are not uniformly dispersed within the polymer matrix, leading to localized areas of poor flame retardancy. This is a common issue with nanofillers and mineral-based FRs.[21]
-
Action:
-
Optimize compounding parameters (e.g., screw speed, temperature profile, residence time) on your twin-screw extruder.
-
Consider using a surface treatment or coupling agent on the filler to improve its compatibility with the polymer matrix.[21]
-
Verify dispersion using Scanning Electron Microscopy (SEM) on a cryo-fractured surface of your sample.
-
-
Workflow for Optimizing FR Performance
Caption: Troubleshooting workflow for low flame retardant performance.
Problem 2: Degraded Mechanical Properties
The addition of the FR package significantly reduces the tensile strength, impact strength, or elongation at break of the polymer composite.[21][22]
Potential Causes & Troubleshooting Steps:
-
High Additive Loading: The total percentage of additives is too high, disrupting the polymer matrix and acting as stress concentration points.
-
Action: This is the primary motivation for using synergists. Revisit your formulation to see if a more efficient synergistic package can achieve the same FR performance at a lower total loading.[1]
-
-
Poor Interfacial Adhesion: The additive particles have poor adhesion to the polymer matrix, creating voids and weak points.
-
Action: Use functionalized additives or coupling agents (e.g., silanes for mineral fillers) to improve the bond between the filler and the polymer. Surface modification of the FR can also enhance compatibility.[21]
-
-
Polymer Degradation during Processing: The flame retardant or synergist may be catalytically degrading the polymer at processing temperatures.
-
Action: Lower the processing temperature profile if possible. Analyze the molecular weight of the polymer before and after compounding (via Gel Permeation Chromatography, GPC) to check for chain scission. If degradation is confirmed, a more thermally stable FR system is required.
-
Data Summary: FR Additives and Potential Impact on Mechanicals
| Additive Type | Typical Loading (wt%) | Common Impact on Mechanical Properties | Mitigation Strategy |
| Mineral Hydrates (ATH, MDH) | 40 - 60 | High reduction in impact strength and elongation.[21][23] | Use of coupling agents; surface treatment. |
| Intumescent Systems (APP-based) | 15 - 30 | Can reduce tensile and impact strength.[22] | Optimize particle size; use encapsulated grades. |
| Halogenated FRs + Sb₂O₃ | 10 - 25 | Moderate reduction in properties. | Use of high-efficiency halogen carriers. |
| Nanofillers | 1 - 5 | Can improve stiffness but may reduce toughness if poorly dispersed. | Ensure high-shear mixing; surface functionalization. |
Problem 3: Inconsistent or Misleading Cone Calorimeter Results
Cone calorimeter data, such as Peak Heat Release Rate (pHRR) or Total Heat Release (THR), is inconsistent across samples or doesn't correlate with small-scale tests like UL 94.
Potential Causes & Troubleshooting Steps:
-
Non-Uniform Sample Surface: The surface of the sample exposed to the heater is not flat or contains defects, leading to uneven heating and ignition.
-
Action: Ensure all samples are compression molded or machined to have a smooth, uniform surface. Discard any samples with visible voids or cracks.
-
-
Char Instability: The protective char layer cracks or flakes off during the test, exposing fresh polymer to the heat flux and causing a second pHRR peak.
-
Inappropriate Heat Flux: The selected heat flux (e.g., 35 kW/m² or 50 kW/m²) may not be representative of the target fire scenario or may not be sufficient to activate the FR mechanism properly.
-
Action: Test at multiple heat fluxes to understand the material's behavior under different fire conditions. Ensure the chosen heat flux is sufficient to initiate the decomposition and synergistic reactions of your specific FR system.
-
Visualizing Synergistic Mechanisms
The following diagrams illustrate two common synergistic pathways.
Gas Phase Synergy: Halogen-Antimony System
Caption: Gas phase radical trapping by a Halogen-Antimony system.[6][11]
Condensed Phase Synergy: P-N Intumescent System
Caption: Condensed phase mechanism of a P-N intumescent system.[5][8]
Experimental Protocols
Protocol 1: Evaluating Synergy via Limiting Oxygen Index (LOI)
Objective: To determine the minimum oxygen concentration required to sustain combustion and quantify the synergistic effect of an FR package.
Standard: Conforms to ASTM D2863.[25][26][27][28][29]
Methodology:
-
Sample Preparation: Prepare test specimens (typically bars of 80-150 mm length, 10 mm width, and 4 mm thickness) via injection or compression molding.[28] Condition samples for at least 48 hours at 23°C and 50% relative humidity.[30]
-
Apparatus Setup: Place the specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney from the bottom. Start with an oxygen concentration estimated to be below the LOI of the material.
-
Ignition: Ignite the top edge of the specimen with a pilot flame. The flame should be applied and removed according to the standard's procedure.[28]
-
Observation: Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a certain amount of the specimen is consumed or within a specific time.
-
Concentration Adjustment: If the sample extinguishes, incrementally increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.
-
Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion under the specified test conditions.[25][27]
-
Synergy Calculation: Calculate the theoretical LOI (LOI_th) based on the rule of mixtures for your non-synergistic components and compare it to the experimental LOI (LOI_exp). A Synergy Index (SI) can be calculated as SI = LOI_exp / LOI_th. An SI > 1 indicates synergy.
Protocol 2: Characterizing Fire Behavior with Cone Calorimetry
Objective: To obtain quantitative data on heat release, smoke production, and mass loss to understand the fire behavior and synergistic mechanisms.
Standard: Conforms to ASTM E1354 / ISO 5660.[31][32][33]
Methodology:
-
Sample Preparation: Prepare flat square specimens (typically 100 mm x 100 mm, with a thickness up to 50 mm). Wrap the sides and bottom in aluminum foil, leaving the top surface exposed.
-
Apparatus Setup: Place the sample on the load cell beneath the conical heater. Set the desired external heat flux (e.g., 35 or 50 kW/m²).
-
Test Initiation: Start the data acquisition and expose the sample to the radiant heat. An igniter is positioned above the sample to ignite the flammable volatiles as they are released.
-
Data Collection: The instrument continuously records key parameters throughout the test:
-
Time to Ignition (TTI): Time until sustained flaming begins.
-
Heat Release Rate (HRR): The most critical parameter, indicating the intensity of the fire. The peak HRR (pHRR) is a key measure of fire hazard.[31][32][33]
-
Total Heat Released (THR): The total energy produced during the burn.
-
Mass Loss Rate (MLR): The rate at which the sample loses mass.
-
Smoke Production Rate (SPR): Measures the density of the smoke produced.
-
-
Analysis of Synergy:
-
Condensed Phase: Effective condensed phase synergy (char formation) will result in a significant reduction in pHRR, a lower THR, and a higher final char residue.[34]
-
Gas Phase: Effective gas phase synergy will also reduce pHRR but may have a less pronounced effect on the final residue amount.
-
References
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Synergism in Nitrogen- and Phosphorus-Based Flame Retardants | ACS Symposium Series. (2021, November 15). Retrieved from [Link]
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Understanding UL 94: Flammability Standards and Their Importance - Techmer PM. Retrieved from [Link]
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How does antimony trioxide work as flame retardant? (2025, October 27). Retrieved from [Link]
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The Synergistic Power of Phosphorus and Nitrogen in Halogen-Free Flame Retardants. Retrieved from [Link]
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Oxygen Index Testing As per standard ASTM D2863 - Kiyo R&D. Retrieved from [Link]
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UL94: The Standard for Safety of Flammability of Plastic Materials - WorldofTest.com. (2025, March 12). Retrieved from [Link]
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Synergistic Effects of Antimony Trioxide (Sb2O3) with Halogenated Flame Retardants. Retrieved from [Link]
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How do flame retardants work? Retrieved from [Link]
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UL 94, the Standard for Safety of Flammability of Plastic Materials. (2022, October 5). Retrieved from [Link]
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D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index) - ASTM. (2023, October 11). Retrieved from [Link]
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Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial. Retrieved from [Link]
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A review on cone calorimeter for assessment of flame-retarded polymer composites. Retrieved from [Link]
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Gas and condensed phase flame-retardant mechanisms of P-FRs. - ResearchGate. Retrieved from [Link]
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Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood - PMC - NIH. (2024, October 30). Retrieved from [Link]
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Limiting oxygen index - Wikipedia. Retrieved from [Link]
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A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene - MDPI. Retrieved from [Link]
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Nanoparticles as flame retardants in polymer materials: mode of action, synergy effects, and health/environmental risks | Request PDF - ResearchGate. Retrieved from [Link]
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Fire-Safe Polymer Composites: Flame-Retardant Effect of Nanofillers - PMC - NIH. Retrieved from [Link]
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Oxygen Index ASTM D2863 - Intertek. Retrieved from [Link]
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Preparation of Organic-Inorganic Phosphorus-Nitrogen-Based Flame Retardants and Their Application to Plywood - MDPI. (2023, July 21). Retrieved from [Link]
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Cone calorimeter evaluation of two flame retardant cotton fabrics - Forest Products Laboratory. Retrieved from [Link]
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Flame Retardants Nanocomposites-Synergistic Effect of Combination Conventional Retardants with Nanofillers of the Flammability of Thermoset Resins - David Publishing. Retrieved from [Link]
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The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups - MDPI. Retrieved from [Link]
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Flame Retardant Mechanisms Explained | PDF | Combustion | Pyrolysis - Scribd. Retrieved from [Link]
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The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - NIH. Retrieved from [Link]
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(PDF) Flame-retardant fiber composites: synergistic effects of additives on mechanical, thermal, chemical, and structural properties - ResearchGate. (2024, December 10). Retrieved from [Link]
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Intumescent flame retardant systems | FLAMERETARDANTS-ONLINE. Retrieved from [Link]
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Recent advances in metal-family flame retardants: a review - RSC Publishing. (2023, July 26). Retrieved from [Link]
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Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams - MDPI. (2022, October 31). Retrieved from [Link]
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Flame retardant mechanism of intumescent system. Retrieved from [Link]
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Effect of a Novel Flame Retardant on the Mechanical, Thermal and Combustion Properties of Poly(Lactic Acid) - MDPI. (2020, October 19). Retrieved from [Link]
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Mechanical Properties of Polypropylene-Based Flame Retardant Composites by Surface Modification of Flame Retardants - PMC - NIH. (2022, August 27). Retrieved from [Link]
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Effect of Fire-retardant Fillers on the Flammability and Mechanical Properties of Wood Polymer Composite - Krishi Sanskriti. Retrieved from [Link]
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ASTM D2863-19: Oxygen Index - The ANSI Blog. Retrieved from [Link]
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The Synergistic Flame Retardant Effects of Advanced Additives in Polymer Formulations. (2025, December 28). Retrieved from [Link]
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Synergistic Flame Retardant Strategies in Polymers: A Review of Metal-Organic Frameworks and Inorganic Particles with Multi-Mechanism Insights - ResearchGate. Retrieved from [Link]
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Research Progress of Synergistic Agents in Intumescent Flame Retardants. Retrieved from [Link]
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Understanding the Flame Retardant Mechanism of Intumescent Flame Retardant on Improving the Fire Safety of Rigid Polyurethane Foam - MDPI. (2022, November 14). Retrieved from [Link]
-
Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. (2024, November 14). Retrieved from [Link]
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Fire-Safe Polymer Composites: Flame-Retardant Effect of Nanofillers - ResearchGate. Retrieved from [Link]
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What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. (2022, September 12). Retrieved from [Link]
-
Synergists: Boosting Flame Retardant Effectiveness - Plastics Engineering. (2024, March 30). Retrieved from [Link]
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VERY HIGH NANOFILLER CONTENT NANOCOMPOSITE AS AN EFFECTIVE GREEN FLAME RETARDANT. Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Comparison of Two Leading Brominated Flame Retardants: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine vs. Decabromodiphenyl Oxide
An In-Depth Technical Guide for Materials Scientists and Formulation Chemists
In the landscape of flame retardant technologies, brominated compounds have long been a cornerstone for imparting fire safety to a wide array of polymeric materials. Among these, Decabromodiphenyl Oxide (DBDPO) has been a workhorse for decades, valued for its high bromine content and thermal stability. However, evolving regulatory landscapes and a continuous drive for improved performance have paved the way for newer molecules. One such alternative is 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, a high-molecular-weight flame retardant that offers a distinct set of properties.
This guide provides a comprehensive, data-driven comparison of these two prominent flame retardants. We will delve into their core chemical and physical properties, compare their mechanisms of action, analyze their thermal performance, and present a framework for their evaluation in a laboratory setting.
Section 1: Molecular Profile and Core Properties
A fundamental comparison begins with the molecular structure and the resulting physicochemical properties. These attributes directly influence how the flame retardant is processed, its compatibility with polymer matrices, and its ultimate efficacy.
This compound , often referred to by its synonym FR-245, is a large, aromatic molecule featuring a central triazine ring. This structure is notable for its high thermal stability and UV resistance.[1]
Decabromodiphenyl Oxide (DBDPO) , also known as DecaBDE, is a polybrominated diphenyl ether (PBDE). Its structure consists of two fully brominated phenyl rings linked by an oxygen atom.[2] It has been a widely used, cost-effective additive flame retardant for over 30 years.[3]
The table below summarizes their key properties based on available technical data.
| Property | This compound | Decabromodiphenyl Oxide (DBDPO) |
| CAS Number | 25713-60-4[4] | 1163-19-5[5] |
| Molecular Formula | C₂₁H₆Br₉N₃O₃[4] | C₁₂Br₁₀O[2] |
| Molecular Weight | 1067.43 g/mol [4] | 959.17 g/mol [5] |
| Appearance | White to yellowish powder[1] | White or light yellow powder[2][6] |
| Bromine Content | ≥67%[1] | ~83% (theoretical)[7] |
| Melting Point | 226-230 °C[1] | 300-310 °C[8] |
| Decomposition Temp. | ≥335 °C (for 2% weight loss)[1] | Decomposes at 425 °C[9] |
Section 2: Mechanism of Flame Retardancy
Understanding the mechanism is critical to optimizing formulations. While both are brominated flame retardants, their distinct structures lead to different modes of action during combustion.
Decabromodiphenyl Oxide (DBDPO): A Gas-Phase Radical Trap
DBDPO primarily functions through a gas-phase inhibition mechanism.[2] During the initial stages of a fire, the heat causes the C-Br bonds in the DBDPO molecule to break, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals act as scavengers, interrupting the high-energy, free-radical chain reactions of combustion (e.g., quenching H• and OH• radicals).[2] This process cools the flame front and slows the propagation of the fire. Some sources also suggest a minor contribution in the condensed phase by promoting the formation of a protective char layer on the material's surface.[2]
This compound: A Dual-Mode Approach
The triazine-based structure of this flame retardant allows for a more complex, dual-mode mechanism of action that spans both the gas and condensed phases.
-
Gas Phase: Similar to DBDPO, it releases bromine radicals upon heating to interfere with the combustion cycle. Additionally, the nitrogen-rich triazine core decomposes to release inert nitrogenous gases (e.g., N₂, ammonia).[10] These gases dilute the fuel and oxygen concentration in the gas phase, further suppressing the flame.[10]
-
Condensed Phase: The triazine ring is an effective charring agent.[11] It promotes the formation of a stable, cross-linked char layer on the polymer surface. This char acts as an insulating barrier, shielding the underlying polymer from heat and preventing the release of flammable volatiles.[10] When used in combination with phosphorus-based synergists, the triazine structure can form P=N bonds, which increases the viscosity of the molten polymer and further enhances char stability while inhibiting smoke generation.[11]
The dual-action mechanism of the triazine-based flame retardant represents a more advanced approach, offering potential benefits in char formation and smoke suppression compared to the primarily gas-phase action of DBDPO.
Figure 1: Comparative Flame Retardant Mechanisms.
Section 3: Thermal Stability and Performance Comparison
The thermal stability of a flame retardant is paramount. It must withstand the polymer processing temperatures without premature degradation but decompose effectively at combustion temperatures to perform its function.
DBDPO exhibits excellent thermal stability with a high melting point of 300-310 °C and decomposition beginning around 425 °C.[8][9] This makes it suitable for high-temperature engineering plastics.[12]
This compound has a lower melting point (226-230 °C) but also possesses high thermal stability, with significant decomposition occurring above 335 °C.[1] A key advantage cited for this molecule is its superior UV stability compared to DBDPO, which can be critical for applications exposed to sunlight, preventing discoloration and degradation of the host polymer.[1]
While direct, peer-reviewed comparative performance data is proprietary, manufacturer literature suggests that the triazine-based flame retardant is an effective replacement for DBDPO in engineering plastics such as HIPS, PBT, and various PC blends.[1] Both flame retardants typically require the use of a synergist, most commonly antimony trioxide (Sb₂O₃), to achieve optimal performance and meet stringent flammability standards like UL 94 V-0.[1][3]
Section 4: Environmental and Health Profile
The environmental persistence and potential toxicity of flame retardants are critical considerations for modern material development.
DBDPO has faced significant scrutiny. A major concern is the potential formation of toxic and carcinogenic polybrominated dibenzo-p-dioxins (PBDD) and polybrominated dibenzofurans (PBDF) during combustion or improper incineration.[13] Due to concerns about persistence and bioaccumulation, the use of DBDPO (as part of the DecaBDE mixture) has been restricted in many regions.
This compound is often marketed as a more favorable alternative. Its larger molecular size is intended to reduce its bioavailability and potential for bioaccumulation. The triazine chemistry is promoted as not containing the precursors that lead to PBDD/PBDF formation.[1] However, as with any chemical, a thorough and independent assessment of its long-term environmental fate and toxicological profile is necessary.
Section 5: Experimental Evaluation Protocols
To objectively compare these flame retardants in a specific polymer system, a series of standardized analytical tests must be performed.
Workflow for Comparative Analysis
Figure 2: Experimental Workflow for FR Evaluation.
Key Experimental Methodologies
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the flame retardant and the final formulation.
-
Protocol:
-
Place a small, precisely weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).
-
Heat the sample under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
Analysis: Compare the onset of degradation (T₅%, temperature at 5% weight loss) and the temperature of maximum degradation rate (from the derivative curve, DTG). A higher T₅% indicates better thermal stability.
-
-
-
UL 94 Vertical Burn Test
-
Objective: To assess the self-extinguishing properties of the plastic after ignition.
-
Protocol:
-
A standard vertical bar specimen is subjected to two 10-second applications of a calibrated flame.
-
The duration of flaming after each application (t₁ and t₂), the duration of glowing after the second application (t₃), and whether flaming drips ignite a cotton patch below are recorded.
-
Analysis: Materials are classified as V-0, V-1, or V-2 based on strict criteria. V-0 is the highest rating, indicating that flaming ceases within 10 seconds after each application, with no flaming drips.
-
-
-
Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.
-
Protocol:
-
A vertically oriented sample is placed in a glass chimney.
-
A controlled mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the sample is ignited.
-
The oxygen concentration is adjusted until the sample just sustains flaming combustion.
-
Analysis: The LOI is expressed as a volume percentage of oxygen. A higher LOI value indicates better flame retardancy.
-
-
Conclusion
The choice between this compound and Decabromodiphenyl Oxide is a decision based on a balance of performance, processing requirements, cost, and regulatory considerations.
-
DBDPO is a historically proven, highly effective, and cost-efficient flame retardant. Its primary strength lies in its high bromine content and excellent thermal stability, acting mainly as a gas-phase radical scavenger. However, significant environmental and health concerns regarding the potential formation of toxic byproducts have led to its restricted use.[2][3][13]
-
This compound represents a newer generation of brominated flame retardants. It offers a more sophisticated dual-mode (gas and condensed phase) mechanism, which can contribute to improved charring and smoke suppression.[1][11] Its high thermal and UV stability, coupled with a more favorable environmental profile due to its larger molecular structure and different chemistry, position it as a viable replacement for DBDPO in many demanding applications.[1]
For formulation scientists and engineers, the path forward involves rigorous testing of these alternatives in their specific polymer systems. While DBDPO set the standard for decades, the advanced chemistry and improved safety profile of triazine-based compounds like this compound offer a compelling pathway for developing next-generation fire-safe materials.
References
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- ChemicalBook. (2025, December 10). Decabromodiphenyl oxide | 1163-19-5.
- Abou-Okeil, A., et al. (2015, June 18). Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric. PMC - NIH.
- HONGJIN CHEM. Decabromodiphenyl Oxide CAS 1163-19-5 DBDPO Flame Retardant.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Decabromodiphenyl Oxide. Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.
- Elchemy. Decabromodiphenyl Oxide Manufacturer & Suppliers |ELRASA-DBDPOx.
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A Head-to-Head Comparison of Two Leading Brominated Flame Retardants: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine vs. Decabromodiphenyl Ethane
A Technical Guide for Researchers and Product Development Professionals in Polymer Science
In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is paramount. Among the myriad of options, brominated flame retardants (BFRs) remain a cornerstone for achieving high levels of performance in demanding applications. This guide provides a comprehensive, data-driven comparison between two prominent BFRs: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), also known as FR-245, and Decabromodiphenyl ethane (DBDPE).
This document moves beyond a simple cataloging of specifications. As Senior Application Scientists, our goal is to offer a nuanced analysis grounded in experimental data and mechanistic understanding. We will explore the critical performance metrics of these two additives, including their thermal stability, flame retardancy efficiency in key engineering plastics like Acrylonitrile Butadiene Styrene (ABS) and Polybutylene Terephthalate (PBT), and their impact on the mechanical integrity of the host polymer.
Chemical Identity and Core Characteristics
A fundamental understanding of the molecular architecture of a flame retardant is crucial as it dictates its intrinsic properties and performance in a polymer matrix.
This compound (TTBP-TAZ) is a high molecular weight, aromatic brominated compound featuring a stable triazine ring at its core.[1] This structure imparts excellent thermal stability.[2] Its primary applications are in styrenic copolymers like ABS and High Impact Polystyrene (HIPS), as well as in engineering plastics such as PBT and Polycarbonate (PC).[3][4]
Decabromodiphenyl ethane (DBDPE) is another widely utilized additive flame retardant characterized by its high bromine content and exceptional thermal stability.[5] The ethane bridge between the two pentabromophenyl rings offers greater stability compared to the ether linkage in its predecessor, decabromodiphenyl ether (decaBDE).[6] DBDPE is employed in a broad range of polymers, including styrenics, engineering resins, elastomers, and thermosets.[5][7]
The following table summarizes the key chemical and physical properties of these two flame retardants.
| Property | This compound (TTBP-TAZ) | Decabromodiphenyl ethane (DBDPE) |
| CAS Number | 25713-60-4[3] | 84852-53-9[5] |
| Molecular Formula | C₂₁H₆Br₉N₃O₃[3] | C₁₄H₄Br₁₀[5] |
| Molecular Weight | 1067.4 g/mol [8] | 971.2 g/mol [9] |
| Bromine Content | ~67%[8] | ~82%[9] |
| Appearance | White Powder[3] | White to Light Yellow Powder[10] |
| Melting Point | ~230 °C[8] | ~345 °C[5] |
Comparative Performance Analysis
The efficacy of a flame retardant is a multi-faceted evaluation that encompasses not only its ability to suppress combustion but also its compatibility with the host polymer and its influence on the final product's physical properties.
Thermal Stability: A Prerequisite for High-Temperature Processing
Thermogravimetric analysis (TGA) is a critical tool for assessing the thermal stability of flame retardants, which is essential for their survival during the high-temperature processing of engineering plastics.
TTBP-TAZ exhibits excellent thermal stability, with initial decomposition occurring at temperatures well above the typical processing windows for ABS and PBT.[8] Technical datasheets indicate a 2% weight loss at 360°C and a 5% weight loss at 385°C, demonstrating its suitability for demanding applications.[11]
DBDPE is renowned for its exceptional thermal stability, a key advantage in high-temperature applications.[12] It has a high melting point of approximately 345°C and shows minimal weight loss at temperatures commonly used for processing engineering plastics.[5]
| Thermal Decomposition (TGA) | This compound (TTBP-TAZ) | Decabromodiphenyl ethane (DBDPE) |
| 2% Weight Loss | ~360 °C[8] | Not specified, but generally very high |
| 5% Weight Loss | ~385 °C[8] | ≥ 345 °C[10] |
| 10% Weight Loss | ~400 °C[8] | Not specified, but decomposition is minimal below 350°C |
Note: TGA data can vary slightly depending on the specific grade and analytical conditions.
Flame Retardancy Efficiency: The Core Performance Metric
The primary function of a flame retardant is to inhibit or delay combustion. This is typically quantified using standard tests such as the UL-94 vertical burn test and the Limiting Oxygen Index (LOI).
TTBP-TAZ is marketed as a high-efficiency flame retardant, capable of enabling polymer formulations to meet stringent fire safety standards, including the UL-94 V-0 rating.[2][3] Its flame retardant action is attributed to the synergistic effect of bromine and nitrogen, which act in both the gas and condensed phases of combustion. One study on HIPS demonstrated that a 16 wt% loading of a TTBP-TAZ/Sb₂O₃ system improved the UL-94 rating from V-2 to V-0 and increased the LOI from 23.8% to 25.2%.[13]
DBDPE 's high bromine content makes it a very effective flame retardant.[12] It primarily functions in the gas phase by releasing bromine radicals that quench the high-energy radicals responsible for flame propagation. In many formulations, DBDPE is used in conjunction with antimony trioxide (Sb₂O₃) as a synergist to enhance its efficiency.[14]
While direct comparative data in the same polymer matrix under identical conditions is scarce in publicly available literature, the following table provides an overview of the expected performance based on technical datasheets and related studies.
| Flame Retardancy Performance | This compound (TTBP-TAZ) | Decabromodiphenyl ethane (DBDPE) |
| Typical Loading in ABS/PBT | 10-20% (with synergist)[1] | Varies by application, often with Sb₂O₃ |
| UL-94 Rating (with synergist) | Capable of achieving V-0[3] | Capable of achieving V-0[15] |
| Limiting Oxygen Index (LOI) | Significantly increases polymer LOI[13] | Significantly increases polymer LOI |
Impact on Mechanical Properties: Balancing Safety and Performance
An ideal flame retardant should not significantly compromise the mechanical properties of the host polymer. Additive flame retardants, being physically blended, can sometimes act as plasticizers or stress concentrators, potentially reducing properties like tensile and impact strength.
TTBP-TAZ is reported to have good compatibility with styrenic copolymers and offers good impact and flow properties.[2][16] Its non-blooming nature is also a significant advantage, ensuring a high-quality surface finish on the final product.[8]
DBDPE is also known for its good compatibility with a variety of polymers and is often claimed to not compromise the mechanical or physical properties of the material.[12]
A quantitative comparison of the impact of these flame retardants on the mechanical properties of ABS and PBT requires specific experimental data, which is often proprietary to manufacturers. However, the general expectation for both is a minimal negative impact when properly formulated.
Experimental Methodologies
To ensure the reproducibility and validity of performance data, standardized testing protocols are essential. Below are outlines of the key experimental procedures for evaluating flame retardant performance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the flame retardants and the flame-retarded polymers.
Protocol:
-
A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.
UL-94 Vertical Burn Test
The UL-94 standard is the most widely recognized test for the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for materials used in electronic enclosures.
Protocol:
-
Condition standardized test specimens (typically 125 x 13 mm) at a specified temperature and humidity.
-
Mount a specimen vertically in a test chamber.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Re-apply the flame for another 10 seconds after the first afterflame ceases.
-
Record the second afterflame time and the afterglow time.
-
Observe if any dripping particles ignite a cotton swatch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the specific criteria for afterflame time, afterglow time, and dripping behavior.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame resistance.
Protocol:
-
Place a vertically oriented test specimen in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration in the gas mixture until the specimen just supports combustion (i.e., the flame self-extinguishes within a specified time).
-
The LOI is the minimum oxygen concentration, expressed as a percentage, that meets this criterion.
Mechanistic Insights and Field-Proven Expertise
The performance of these flame retardants is intrinsically linked to their chemical structure and how they interact with the polymer during combustion.
TTBP-TAZ operates through a combination of gas-phase and condensed-phase mechanisms. Upon heating, the molecule can release bromine radicals, which interrupt the chain reactions of combustion in the gas phase. The presence of the nitrogen-containing triazine ring can contribute to char formation in the condensed phase. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles. The combination of these actions provides a highly efficient flame retardant effect.
DBDPE primarily functions as a gas-phase flame retardant.[6] Its high bromine content allows for the efficient release of bromine radicals at combustion temperatures. These radicals are highly effective at scavenging the hydrogen and hydroxyl radicals that are essential for flame propagation, thereby extinguishing the flame.[6] The stability of the ethane bridge ensures that this release happens at the appropriate time during the combustion process, without premature degradation during processing.
Conclusion and Recommendations
Both this compound and Decabromodiphenyl ethane are high-performance brominated flame retardants that offer excellent thermal stability and flame retardancy in a variety of engineering plastics.
-
DBDPE stands out for its exceptionally high bromine content and thermal stability, making it a robust and widely applicable choice for high-temperature applications.[12] Its efficacy as a gas-phase radical trap is well-established.
-
TTBP-TAZ offers a unique combination of bromine and nitrogen, suggesting a dual-mode flame retardant action that can be highly efficient. Its excellent compatibility and non-blooming characteristics are significant advantages for applications where surface aesthetics and long-term stability are critical.[2][8]
The ultimate selection between TTBP-TAZ and DBDPE will depend on the specific requirements of the application, including the polymer matrix, desired fire safety standard (e.g., UL-94 V-0), processing conditions, and cost considerations. It is strongly recommended that formulators conduct their own evaluations to determine the optimal flame retardant and loading level for their specific system.[3]
Recent regulatory discussions have included DBDPE as a substance of very high concern (SVHC) due to its persistent and bioaccumulative properties.[17] This is an important consideration for long-term product strategy and market access in certain regions. The regulatory landscape for TTBP-TAZ should also be monitored, although it is often positioned as a replacement for older BFRs.
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A Comparative Guide to the Efficacy of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine and Tetrabromobisphenol A (TBBA) as Flame Retardants
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent brominated flame retardants: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) and Tetrabromobisphenol A (TBBA). The objective is to offer an in-depth analysis of their performance, mechanisms, and practical considerations to aid in material selection and formulation development.
Introduction: Chemical Identity and Physical Properties
Both TTBP-TAZ and TBBA are utilized to enhance the fire safety of a wide range of polymers, including styrenics (HIPS, ABS), polycarbonates (PC), and polyesters (PBT).[1][2] While both belong to the family of brominated flame retardants, their distinct molecular structures give rise to different physical properties and performance characteristics.
TTBP-TAZ is a high molecular weight, additive flame retardant containing both bromine and nitrogen.[1] In contrast, TBBA is a derivative of bisphenol A and can be used as either a reactive flame retardant, where it is incorporated into the polymer backbone, or as an additive flame retardant.[2][3]
| Property | This compound (TTBP-TAZ) | Tetrabromobisphenol A (TBBA) |
| CAS Number | 25713-60-4[4] | 79-94-7[5] |
| Molecular Formula | C21H6Br9N3O3[6] | C15H12Br4O2[3] |
| Molecular Weight | 1067.4 g/mol [6] | 543.9 g/mol [3] |
| Bromine Content | ≥67%[7] | ~58.5%[5] |
| Melting Point | 226-230°C[7] | ~181°C[5] |
| Appearance | White to yellowish powder[7] | White solid[3] |
Mechanism of Flame Retardancy
The primary flame retardant action for both TTBP-TAZ and TBBA occurs in the gas phase. During combustion, these compounds decompose and release bromine radicals (Br•). These radicals act as scavengers in the flame, interfering with the high-energy, chain-propagating radicals (H• and OH•) and quenching the fire.
The thermal decomposition of TBBA can lead to the formation of hydrogen bromide (HBr) and other bromine species which contribute to its flame retardant properties.[8] For TTBP-TAZ, the presence of the triazine ring is believed to contribute to its thermal stability and influence its decomposition pathway.[9] The pyrolysis of TTBP-TAZ releases active radicals that promote the formation of HBr and carbon dioxide, enhancing the flame retardant effect.[10]
Comparative Efficacy: Experimental Data
The effectiveness of a flame retardant is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
-
Limiting Oxygen Index (LOI): This test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[11] A higher LOI value indicates better flame retardancy.[12]
-
UL-94 Vertical Burn Test: This is a widely used standard to classify the flammability of plastics.[12] Materials are rated V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[12]
While direct head-to-head comparative studies are not abundant in the public domain, data from individual studies on High Impact Polystyrene (HIPS) demonstrate the high efficacy of TTBP-TAZ.
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating |
| HIPS | 16 wt% TTBP-TAZ / Sb2O3 | 23.8 | V-2 |
| HIPS | 16 wt% TTBP-TAZ / Sb2O3 + 0.5 wt% Synergist | 25.2 | V-0 |
Data synthesized from a study on synergistic effects in HIPS.[10]
It is reported that TTBP-TAZ exhibits better flame retardancy than TBBA.[1] Furthermore, TTBP-TAZ is noted for its high thermal stability, with a 2% weight loss temperature of ≥335°C, which can be advantageous during polymer processing at elevated temperatures.[7]
Experimental Protocols
To ensure the trustworthiness and reproducibility of flammability data, standardized experimental protocols are essential.
UL-94 Vertical Burn Test Methodology
The UL-94 test is a critical benchmark for assessing the fire safety of plastic materials.
-
Specimen Preparation: A specific number of rectangular specimens of a defined size are prepared.
-
Conditioning: Specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a set period.
-
Test Procedure:
-
A specimen is mounted vertically in a test chamber.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
If the specimen self-extinguishes, the flame is immediately reapplied for another 10 seconds. The duration of flaming and glowing after the second flame application is recorded.
-
-
Classification: The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times, and whether flaming drips ignite a cotton patch placed below the specimen.
Field Insights and Practical Considerations
Thermal Stability and Processing: The higher thermal decomposition temperature of TTBP-TAZ is a significant advantage, making it suitable for engineering plastics that require high processing temperatures.[7] This stability minimizes degradation of the flame retardant during compounding and molding, ensuring the integrity of both the polymer and the final product.
UV Stability: TTBP-TAZ is reported to have good UV stability, overcoming a known issue with some other brominated flame retardants which can lead to discoloration of the final product upon exposure to light.[1]
Environmental and Health Profile: TBBA has been identified as a potential endocrine disruptor and immunotoxicant.[3][13] While TTBP-TAZ is considered a replacement for older brominated flame retardants, its presence has been detected in e-waste and house dust, indicating the need for ongoing environmental monitoring.[14] It is also known that TTBP-TAZ can be biotransformed into 2,4,6-tribromophenol (2,4,6-TBP) in biological systems.[15]
Conclusion
Both this compound and Tetrabromobisphenol A are effective brominated flame retardants. However, the available data and product literature suggest that TTBP-TAZ offers superior flame retardant efficacy and higher thermal stability .[1] Its robust performance, coupled with good UV resistance, makes it a compelling choice for demanding applications in engineering plastics such as HIPS, PC/ABS, and PBT.[1][16]
Conversely, TBBA remains a widely used flame retardant, particularly in epoxy and polycarbonate systems where it can be reactively incorporated.[2] The choice between these two flame retardants will ultimately depend on the specific polymer matrix, processing conditions, required level of flame retardancy, and regulatory considerations.
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- Usage and Action mechanisms of TBBPA - ChemicalBook. [URL: https://www.chemicalbook.com/NewsInfo_5465.htm]
- Recent Advances in Bio-Based Flame Retardant Additives for Synthetic Polymeric Materials. [URL: https://www.mdpi.com/2073-4360/11/2/220]
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- Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752002/]
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- LOI values (%) of some important polymers. - ResearchGate. [URL: https://www.researchgate.net/figure/LOI-values-of-some-important-polymers_tbl1_280562388]
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- 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine - ESSLAB. [URL: https://www.esslab.com/2-4-6-tris-2-4-6-tribromophenoxy-1-3-5-triazine]
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- Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (unlabeled) (TTBP-TAZ) 50 µg/mL in dioxane. [URL: https://www.isotope.com/products/ulm-9506-1-2]
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A Senior Application Scientist's Guide to the Validation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) Concentration in Polymers
For researchers, scientists, and professionals in drug development, the accurate quantification of additives in polymeric materials is of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) concentration in polymers. TTBPT, a high molecular weight brominated flame retardant, is valued for its thermal stability and is commonly incorporated into polymers such as high-impact polystyrene (HIPS) and acrylonitrile butadiene styrene (ABS) used in electronic enclosures and other applications.
The validation of TTBPT concentration is critical for ensuring product safety, regulatory compliance, and quality control. This guide will navigate the complexities of TTBPT analysis, offering a comparative overview of analytical techniques, detailed experimental protocols, and a discussion of alternative flame retardants.
The Analytical Imperative: Why Validate TTBPT Concentration?
The primary function of TTBPT as a flame retardant is to inhibit or delay combustion in polymers.[1] The concentration of TTBPT directly impacts the fire safety performance of the final product. Inconsistent or incorrect loading of this additive can lead to product failure and safety hazards. Furthermore, with growing environmental and health concerns surrounding brominated flame retardants, regulatory bodies are imposing stricter controls on their use and disposal. Accurate analytical validation is therefore essential for:
-
Quality Assurance and Quality Control (QA/QC): Verifying that the concentration of TTBPT in the polymer meets manufacturing specifications.
-
Regulatory Compliance: Ensuring adherence to regulations such as the Restriction of Hazardous Substances (RoHS) directive in the electronics industry.
-
Research and Development: Understanding the distribution and stability of TTBPT within the polymer matrix and its impact on material properties.
-
Environmental Monitoring: Assessing the leaching and environmental fate of TTBPT from polymeric materials.
A Comparative Overview of Analytical Techniques for TTBPT Validation
The selection of an appropriate analytical technique for TTBPT quantification is a critical decision, contingent on factors such as the polymer matrix, required sensitivity, and available instrumentation. The primary challenges in TTBPT analysis lie in its efficient extraction from the complex polymer matrix and its high molecular weight, which can affect chromatographic performance.
The two most prevalent and robust analytical techniques for the determination of TTBPT in polymers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Separates compounds in the liquid phase, followed by highly selective and sensitive mass-based detection. |
| Sample Introduction | Requires volatilization of the analyte. | Analyte is introduced in a liquid solvent. |
| Applicability to TTBPT | Suitable, but the high molecular weight and boiling point of TTBPT can be challenging. | Generally more suitable for high molecular weight, less volatile compounds like TTBPT. |
| Selectivity | Good, especially with high-resolution mass spectrometry. | Excellent, particularly with Multiple Reaction Monitoring (MRM) mode. |
| Sensitivity | Generally good, but can be matrix-dependent. | Typically offers higher sensitivity and lower detection limits. |
| Sample Preparation | Often requires derivatization for less volatile compounds, though not typically for TTBPT. | Requires dissolution of the sample extract in a suitable mobile phase. |
The Crucial First Step: Extraction of TTBPT from the Polymer Matrix
The efficiency of the extraction method is paramount for accurate quantification. The goal is to quantitatively transfer TTBPT from the solid polymer into a liquid solvent with minimal degradation of the analyte or the polymer. Several techniques can be employed, each with its own advantages and limitations.
-
Solvent Extraction (Ultrasonication or Soxhlet): A conventional and widely used technique. The polymer is typically ground to a fine powder to increase the surface area and then extracted with a suitable solvent in an ultrasonic bath or a Soxhlet apparatus.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and polymer, accelerating the extraction process. This method can significantly reduce extraction time and solvent consumption compared to traditional methods.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent usage.
A study comparing PLE, MAE, and ultrasonic-assisted extraction for other brominated flame retardants in styrenic polymers found that PLE provided the highest recovery rates.[1]
Experimental Protocols for TTBPT Validation
The following protocols provide a detailed, step-by-step methodology for the validation of TTBPT concentration in polymers using GC-MS and LC-MS/MS.
Diagram of the Analytical Workflow
Caption: General workflow for the analysis of TTBPT in polymers.
Protocol 1: Validation of TTBPT in HIPS by GC-MS
This protocol is based on general procedures for the analysis of brominated flame retardants in styrenic polymers.
1. Sample Preparation:
-
Cryogenically grind the HIPS sample to a fine powder (particle size < 0.5 mm) to ensure homogeneity and maximize surface area for extraction.
-
Accurately weigh approximately 0.5 g of the powdered sample into a microwave extraction vessel.
-
Add a known amount of a suitable internal standard, such as ¹³C₁₂-labeled TTBPT if available, or a compound with similar chemical properties and retention time.
2. Microwave-Assisted Extraction (MAE):
-
Add 20 mL of a toluene:isopropanol (1:1, v/v) mixture to the extraction vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Ramp the temperature to 120°C over 10 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of TTBPT. Based on its structure, key fragment ions would be expected.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
4. Quantification:
-
Prepare a series of calibration standards of TTBPT in the extraction solvent, each containing the same concentration of the internal standard.
-
Analyze the calibration standards and the sample extracts using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of TTBPT to the peak area of the internal standard against the concentration of TTBPT.
-
Calculate the concentration of TTBPT in the sample extract from the calibration curve and then determine the concentration in the original polymer sample.
Protocol 2: Validation of TTBPT in ABS by LC-MS/MS
This protocol is adapted from general methods for the analysis of high molecular weight brominated flame retardants.
1. Sample Preparation:
-
Dissolve 0.1 g of the ABS sample in 5 mL of dichloromethane.
-
Once dissolved, add 15 mL of methanol to precipitate the polymer.
-
Agitate the mixture vigorously and then centrifuge to pellet the precipitated polymer.
-
Carefully decant the supernatant containing the extracted TTBPT.
-
Add a known amount of a suitable internal standard to the supernatant.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., acetonitrile:water).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for TTBPT and the internal standard must be determined by direct infusion of the standards.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
3. Quantification:
-
Prepare matrix-matched calibration standards by spiking known amounts of TTBPT and the internal standard into a blank ABS extract (prepared using the same sample preparation procedure).
-
Analyze the calibration standards and the sample extracts using the developed LC-MS/MS method.
-
Construct a calibration curve and calculate the concentration of TTBPT in the sample as described in the GC-MS protocol.
Trustworthiness: The Role of Certified Reference Materials
A cornerstone of any validation system is the use of Certified Reference Materials (CRMs). CRMs are materials with a certified concentration of the analyte of interest in a matrix similar to the samples being analyzed. They are essential for:
-
Method Validation: Assessing the accuracy and trueness of the analytical method.
-
Quality Control: Monitoring the ongoing performance of the method.
-
Inter-laboratory Comparisons: Ensuring consistency and comparability of results between different laboratories.
While CRMs for some brominated flame retardants in polymers have been developed, the availability of a CRM for TTBPT in a polymer matrix is not widely documented.[2] Researchers may need to rely on commercially available TTBPT analytical standards in solution for calibration and spike-recovery experiments to assess method performance. Chiron and other suppliers offer TTBPT as a neat material or in solution.
Comparison with Alternative Flame Retardants
The selection of a flame retardant is a balance between performance, cost, and environmental/health considerations. Several alternatives to TTBPT are available, each with its own analytical challenges.
| Flame Retardant Class | Example(s) | Key Analytical Considerations |
| Brominated (other) | Decabromodiphenyl ether (DecaBDE) | Similar to TTBPT, but with different fragmentation patterns in MS. Subject to thermal degradation in GC. |
| Phosphorus-based | Bisphenol A bis(diphenyl phosphate) (BDP), Ammonium Polyphosphate (APP) | BDP can be analyzed by LC-MS. APP is an inorganic polymer and requires different analytical approaches, such as ion chromatography or elemental analysis (phosphorus content). |
| Nitrogen-based | Melamine Cyanurate | Can be analyzed by LC-MS, but requires specific chromatographic conditions due to its polarity.[1][3] |
| Inorganic | Aluminum Hydroxide, Magnesium Hydroxide | Typically quantified by elemental analysis techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or X-ray Fluorescence (XRF). |
Logical Relationship in Method Selection
Caption: Factors influencing the selection of an analytical method.
Conclusion: A Pathway to Robust Validation
The validation of TTBPT concentration in polymers is a multi-faceted process that demands careful consideration of sample preparation, extraction, and instrumental analysis. Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise quantification of TTBPT. The choice between them will depend on the specific application, available instrumentation, and the nature of the polymer matrix.
For Senior Application Scientists and researchers in the field, the key to a self-validating system lies in a thorough understanding of the causality behind experimental choices. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for TTBPT. The continuous development of certified reference materials for a wider range of flame retardants, including TTBPT, will further enhance the trustworthiness and global comparability of these critical measurements.
References
-
Chen, S. J., et al. (2009). Analysis of melamine and cyanuric acid in nylon 6/6,6 co-polymer. Food Additives & Contaminants: Part A, 26(10), 1369-1376. [Link]
-
Linsinger, T. P. J., et al. (2009). Development of the first certified reference materials for several brominated flame retardants in polymers. Analytical Chemistry, 81(10), 3792-3800. [Link]
-
Phenomenex. (n.d.). Simultaneous Extraction and Rapid Analysis by LC–MS-MS of Melamine and Cyanuric Acid Using New Kinetex Core-Shell Technology. LCGC International. [Link]
Sources
A Comparative Guide to the In Vitro Biotransformation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)
For researchers, scientists, and drug development professionals navigating the complex landscape of xenobiotic metabolism, understanding the biotransformation of emerging environmental contaminants is paramount. This guide provides an in-depth comparative analysis of the in vitro biotransformation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), a novel brominated flame retardant. Drawing upon established experimental data, this document will dissect the metabolic pathways, compare the efficacy of various in vitro models, and provide detailed protocols to empower your research.
Introduction: The Toxicological Imperative to Understand TTBP-TAZ Metabolism
This compound (TTBP-TAZ) is a high molecular weight brominated flame retardant increasingly used in consumer products as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1][2] Its widespread use raises concerns about human exposure and potential toxicity. A critical aspect of assessing its risk profile is understanding its metabolic fate within the body. In vitro biotransformation studies are indispensable tools for elucidating metabolic pathways, identifying potentially toxic metabolites, and predicting in vivo clearance.
This guide will focus on the current state of knowledge regarding TTBP-TAZ metabolism, with a particular emphasis on hepatic biotransformation, the primary site of xenobiotic metabolism.
Comparative Analysis of In Vitro Models for TTBP-TAZ Biotransformation
The choice of an in vitro system is a critical determinant of the relevance and predictive power of a metabolism study. Here, we compare the most commonly employed models for studying the biotransformation of TTBP-TAZ and other xenobiotics.
Liver Microsomes: The Workhorse for Phase I Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I oxidative metabolism.
Performance with TTBP-TAZ:
Studies utilizing human and rat liver microsomes have demonstrated that TTBP-TAZ is rapidly metabolized.[3][4][5][6] The primary metabolic transformation observed is the cleavage of the ether linkages, leading to the formation of 2,4,6-tribromophenol (2,4,6-TBP) as the major metabolite.[3][5][6] This finding is significant as 2,4,6-TBP is a known toxicant that accumulates in human tissues.[3][4]
Experimental Data Summary:
| In Vitro System | Species | Half-life of TTBP-TAZ (hours) | Major Metabolite | Reference |
| Liver Microsomes | Human | 1.1 | 2,4,6-Tribromophenol (2,4,6-TBP) | [3][4][6] |
| Liver Microsomes | Rat | 2.2 | 2,4,6-Tribromophenol (2,4,6-TBP) | [3][4][6] |
Causality Behind Experimental Choice: The selection of liver microsomes is logical for initial screening of oxidative metabolism due to their high concentration of CYP450 enzymes and relative ease of use. The comparison between human and rat microsomes provides valuable data for interspecies extrapolation of metabolic rates.
Liver S9 Fraction: A Broader Metabolic Scope
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the investigation of both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) metabolic reactions.
Anticipated Performance with TTBP-TAZ:
Diagram: Comparison of In Vitro Liver Fractions
Caption: Subcellular fractionation of liver homogenate to isolate key metabolic components.
Hepatocytes: The Gold Standard for In Vitro Metabolism
Suspensions of primary hepatocytes represent the most physiologically relevant in vitro model as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure.
Anticipated Performance with TTBP-TAZ:
Experiments with hepatocytes would provide a comprehensive profile of TTBP-TAZ metabolism, including uptake, Phase I and Phase II metabolism, and potential efflux of the parent compound and its metabolites. This system is crucial for confirming the findings from subcellular fractions and for more accurate predictions of in vivo clearance.
Elucidating the Metabolic Pathway of TTBP-TAZ
The primary metabolic pathway for TTBP-TAZ identified in vitro is the cleavage of the ether bonds connecting the tribromophenoxy groups to the triazine ring.
Diagram: Proposed Biotransformation Pathway of TTBP-TAZ
Caption: The primary metabolic pathway of TTBP-TAZ involves the formation of 2,4,6-TBP.
While 2,4,6-TBP is the major metabolite, the potential for other minor metabolic pathways, such as hydroxylation on the phenyl rings or the triazine ring, and subsequent debromination, should not be discounted and warrants further investigation.
The Role of Cytochrome P450 Isozymes: A Knowledge Gap
A significant area for future research is the identification of the specific CYP450 isozymes responsible for the metabolism of TTBP-TAZ. While the rapid metabolism in liver microsomes points to CYP450 involvement, studies with a panel of recombinant human CYP450 enzymes are necessary to pinpoint the key contributors. For a structurally related triazine-based flame retardant, TDBP-TAZTO, CYP2E1, CYP3A4, and CYP2C9 have been implicated in its biotransformation. A similar investigation for TTBP-TAZ is crucial for predicting drug-drug interactions and understanding inter-individual variability in its metabolism.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols for key in vitro metabolism assays are provided.
Protocol: TTBP-TAZ Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of TTBP-TAZ using human liver microsomes.
Materials:
-
Human liver microsomes (pooled, from a reputable supplier)
-
TTBP-TAZ
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of TTBP-TAZ in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of TTBP-TAZ in phosphate buffer.
-
Thaw human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the TTBP-TAZ working solution (final concentration, e.g., 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the pre-warmed NADPH regenerating system to start the metabolic reaction.
-
At the end of each time point, terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the remaining concentration of TTBP-TAZ using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of TTBP-TAZ remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).
-
Diagram: Workflow for Microsomal Stability Assay
Caption: Step-by-step workflow for determining the metabolic stability of TTBP-TAZ.
Protocol: Metabolite Identification using LC-High-Resolution Mass Spectrometry (LC-HRMS)
Objective: To identify the metabolites of TTBP-TAZ formed in an in vitro metabolism system.
Procedure:
-
Follow the incubation and sample processing steps as described in the metabolic stability protocol.
-
Analyze the supernatant using an LC-HRMS system (e.g., Orbitrap or Q-TOF).
-
Acquire data in both full scan mode to detect potential metabolites and in data-dependent or data-independent acquisition mode to obtain fragmentation spectra for structural elucidation.
-
Process the data using metabolite identification software to search for expected and unexpected metabolites based on mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, debromination, ether cleavage).
-
Compare the fragmentation patterns of the parent compound and potential metabolites to confirm their structures.
Conclusion and Future Directions
The in vitro biotransformation of TTBP-TAZ is characterized by rapid metabolism primarily leading to the formation of 2,4,6-TBP, a metabolite of toxicological concern. Liver microsomes serve as an effective initial screening tool for its Phase I metabolism.
Key Future Research Priorities:
-
Identification of Specific CYP450 Isozymes: Utilize recombinant CYP450 enzymes to pinpoint the specific isoforms responsible for TTBP-TAZ metabolism. This is crucial for predicting drug-drug interactions.
-
Comprehensive Metabolite Profiling: Employ S9 fractions and primary hepatocytes to investigate Phase II conjugation of 2,4,6-TBP and to identify other minor metabolites.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models to predict the metabolic fate of other emerging brominated flame retardants based on their chemical structure.
By addressing these knowledge gaps, the scientific community can build a more comprehensive understanding of the risks associated with human exposure to TTBP-TAZ and other novel flame retardants.
References
-
Zheng, G., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Environment International, 158, 106943. [Link]
-
Zheng, G., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Request PDF. [Link]
-
Zheng, G., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. PMC - NIH. [Link]
-
Zheng, G., et al. (2022). 2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. Request PDF. [Link]
-
Zheng, G., et al. (2022). Biotransformation of this compound (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Request PDF. [Link]
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A Senior Application Scientist's Guide to the Comparative Toxicological Assessment of Novel Brominated Flame Retardants
Introduction: The Evolving Landscape of Flame Retardant Technology and the Imperative for Rigorous Toxicological Scrutiny
For decades, brominated flame retardants (BFRs) have been instrumental in reducing the flammability of a vast array of consumer and industrial products, from electronics and furniture to building materials. Their efficacy in preventing fires is undisputed. However, the legacy of early-generation BFRs, such as polybrominated diphenyl ethers (PBDEs), has been marred by their environmental persistence, bioaccumulation, and significant health concerns, including endocrine disruption and neurotoxicity.[1][2] This has led to widespread regulatory bans and the emergence of a new generation of "novel" brominated flame retardants (NBFRs) as replacements.[3]
NBFRs, such as decabromodiphenyl ethane (DBDPE) and 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), were designed to be less bioavailable and more stable than their predecessors.[4] However, their structural similarity to legacy BFRs raises valid concerns about their potential for similar adverse health effects.[1][3] As these compounds become increasingly prevalent in the environment and human tissues, a comprehensive and comparative toxicological assessment is not merely an academic exercise; it is a critical necessity for safeguarding public and environmental health.
This guide, intended for researchers and toxicologists, provides a framework for the comparative toxicological assessment of NBFRs. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, offering a self-validating system for generating robust and reliable data. We will explore key toxicological endpoints, detail validated experimental workflows, and present a strategy for data interpretation that will empower researchers to make informed judgments about the relative risks of these emerging contaminants.
The Rationale for a Multi-Endpoint Toxicological Assessment Strategy
Given the diverse and complex potential mechanisms of action of NBFRs, a single-endpoint assay is insufficient for a thorough toxicological assessment. A comprehensive evaluation necessitates a battery of tests targeting the most probable and sensitive biological systems. Based on existing literature, the primary toxicological concerns for NBFRs cluster around three key areas: developmental neurotoxicity, endocrine disruption, and genotoxicity. A fourth, cross-cutting mechanism that underpins these toxicities is the induction of oxidative stress.
Why these endpoints?
-
Developmental Neurotoxicity: The developing nervous system is uniquely vulnerable to chemical insults. The structural resemblance of some BFRs to thyroid hormones, which are critical for neurodevelopment, provides a strong mechanistic basis for investigating this endpoint.[1] Early-life exposure to some legacy BFRs has been linked to behavioral and cognitive deficits, making this a priority for the assessment of NBFRs.[1] The zebrafish model is particularly well-suited for this, as its transparent embryos and rapid development allow for real-time observation of neurodevelopmental processes.[5][6][7]
-
Endocrine Disruption: The ability of BFRs and their metabolites to interfere with hormonal signaling pathways is a well-documented concern.[8][9] This can manifest as interactions with estrogen, androgen, and thyroid hormone receptors, potentially leading to reproductive and metabolic disorders.[1][3] In vitro assays using genetically modified cell lines are powerful tools for screening and characterizing these interactions.[10][11]
-
Genotoxicity: The potential for a chemical to damage DNA is a critical toxicological endpoint, as it can lead to mutations and cancer. While not the primary concern for all BFRs, some studies have indicated genotoxic potential. The Comet assay is a sensitive and widely used method for detecting DNA strand breaks in individual cells.
-
Oxidative Stress: Many toxicants exert their effects, at least in part, by inducing oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[12][13][14][15] Oxidative stress can lead to cellular damage, inflammation, and apoptosis, and is a common underlying mechanism for neurotoxicity, and other adverse outcomes.[12][14]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for a tiered approach to the toxicological assessment of NBFRs. The workflow is designed to progress from high-throughput in vitro screenings to more complex in vivo developmental models.
Experimental Workflow: A Tiered Approach
Caption: Tiered experimental workflow for NBFR toxicological assessment.
Protocol 1: Developmental Neurotoxicity Assessment in Zebrafish (Danio rerio)
The zebrafish model offers a powerful in vivo system for assessing developmental toxicity and neurotoxicity due to its genetic homology to humans, rapid external development, and transparent embryos.[5][6][7]
1.1. Embryo Collection and Exposure
-
Set up breeding tanks with adult zebrafish (Danio rerio) at a 2:1 male-to-female ratio.
-
Collect freshly fertilized eggs within 30 minutes of spawning.
-
Select healthy, viable embryos and place them in 24-well plates, with one embryo per well containing 1 mL of embryo medium.
-
Prepare stock solutions of the NBFRs in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the exposure medium should not exceed 0.1%.
-
Expose embryos to a range of concentrations of the NBFRs (e.g., 0.1, 1, 10, 100 µM) from 6 hours post-fertilization (hpf) to 120 hpf. Include a vehicle control (0.1% DMSO) and a negative control (embryo medium only).
-
Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.
1.2. Assessment of Developmental Toxicity
-
At 24 and 120 hpf, examine the embryos under a stereomicroscope for morphological abnormalities, including pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations.
-
Record mortality at each time point.
1.3. Larval Photomotor Response (PMR) Assay for Neurotoxicity
-
At 120 hpf, transfer individual larvae to a 96-well plate.
-
Use an automated tracking system to monitor larval movement.
-
Acclimate the larvae to the dark for 20 minutes.
-
Subject the larvae to alternating periods of light and dark (e.g., 5 minutes dark, 5 minutes light, repeated for 3 cycles).
-
Quantify the total distance moved and the velocity of movement during the light and dark phases. Hypo- or hyperactivity compared to the control group can indicate neurotoxicity.[16][17]
Protocol 2: In Vitro Endocrine Disruption Assays
These assays are designed to screen for the potential of NBFRs to interfere with key hormone signaling pathways.
2.1. Estrogen and Androgen Receptor Transcriptional Activation Assays This protocol utilizes cell lines that have been genetically engineered to express a reporter gene (e.g., luciferase) under the control of hormone response elements.
-
Culture human cell lines, such as T-47D for estrogenic activity or MDA-kb2 for androgenic activity, in the appropriate medium.
-
Seed the cells in 96-well plates.
-
After 24 hours, expose the cells to a range of concentrations of the NBFRs, along with appropriate positive (e.g., 17β-estradiol for estrogenicity, dihydrotestosterone for androgenicity) and negative controls.
-
To assess antagonistic activity, co-expose the cells with the NBFR and a known agonist.
-
Incubate for 24 hours.
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer.
-
An increase in reporter gene activity indicates agonistic effects, while a decrease in the presence of an agonist suggests antagonistic effects.
2.2. Thyroid Hormone Receptor Competitive Binding Assay This assay determines the ability of NBFRs to compete with the natural ligand for binding to the thyroid hormone transport protein, transthyretin (TTR).
-
Prepare a reaction mixture containing purified human TTR and a fluorescently labeled thyroid hormone analog.
-
Add a range of concentrations of the NBFRs to the mixture.
-
Incubate to allow for competitive binding.
-
Measure the fluorescence polarization of the solution. A decrease in fluorescence polarization indicates that the NBFR has displaced the fluorescent ligand from TTR, suggesting potential interference with thyroid hormone transport.
Protocol 3: Genotoxicity Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.
-
Expose a suitable cell line (e.g., human peripheral blood mononuclear cells or a relevant cell line) to various concentrations of the NBFRs for a defined period (e.g., 24 hours).
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters such as tail length and percentage of DNA in the tail).
Protocol 4: Assessment of Oxidative Stress
4.1. In Vitro Measurement of Reactive Oxygen Species (ROS) Production
-
Culture a relevant cell line (e.g., human hepatocytes or neurons) in a 96-well plate.
-
Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCF-DA).
-
Expose the cells to the NBFRs.
-
Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular ROS production.
4.2. Measurement of Antioxidant Enzyme Activity
-
Prepare cell lysates from cells exposed to the NBFRs.
-
Use commercially available assay kits to measure the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Measure protein concentration in the lysates to normalize enzyme activity.
-
Alterations in the activity of these enzymes can indicate an oxidative stress response.
Data Presentation and Interpretation
A clear and concise presentation of the data is crucial for a comparative assessment. The following tables provide a template for summarizing the results from the proposed assays.
Table 1: Comparative Developmental Toxicity and Neurotoxicity of NBFRs in Zebrafish
| Compound | LC50 (µM) at 120 hpf | EC50 for Malformations (µM) at 120 hpf | Lowest Observed Effect Concentration (LOEC) for PMR Alteration (µM) |
| DBDPE | >100 | >100 | 50 (Hypoactivity) |
| BTBPE | 75.2 | 45.8 | 10 (Hyperactivity) |
| TBBPA | 25.6 | 12.3 | 1 (Hypoactivity) |
| BDE-47 (Legacy) | 35.1 | 18.9 | 5 (Hypoactivity) |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Endocrine Disrupting Potential of NBFRs
| Compound | Estrogen Receptor Agonism (EC50, µM) | Androgen Receptor Antagonism (IC50, µM) | TTR Binding Affinity (IC50, µM) |
| DBDPE | >100 | >100 | 85.3 |
| BTBPE | >100 | 55.6 | 15.2 |
| TBBPA | 80.1 | 25.8 | 5.7 |
| BDE-47 (Legacy) | >100 | 30.4 | 8.9 |
Data are hypothetical and for illustrative purposes.
Table 3: Comparative Genotoxicity and Oxidative Stress Potential of NBFRs
| Compound | Genotoxicity (Comet Assay - % Tail DNA at 50 µM) | In Vitro ROS Production (Fold increase at 50 µM) |
| DBDPE | 5.2 ± 1.1 | 1.2 ± 0.2 |
| BTBPE | 12.8 ± 2.5 | 2.5 ± 0.4 |
| TBBPA | 18.5 ± 3.1 | 3.8 ± 0.6 |
| BDE-47 (Legacy) | 15.4 ± 2.8 | 3.1 ± 0.5 |
Data are hypothetical and for illustrative purposes. *p < 0.05 compared to control.
Mechanistic Insights: Visualizing the Pathways of Toxicity
Understanding the molecular pathways through which NBFRs exert their toxic effects is crucial for risk assessment. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways that are potentially disrupted by these compounds.
Potential Mechanisms of NBFR-Induced Neurotoxicity
Caption: Potential signaling pathways involved in NBFR-induced neurotoxicity.
Mechanisms of Endocrine Disruption by NBFRs
Caption: Mechanisms of endocrine disruption by NBFRs.
Conclusion and Future Directions
The comparative toxicological assessment of novel brominated flame retardants is an ongoing and essential field of research. The experimental framework presented in this guide provides a robust starting point for evaluating the potential hazards of these compounds. The hypothetical data presented suggest that while some NBFRs like DBDPE may exhibit lower toxicity in certain assays compared to legacy BFRs, others like TBBPA and BTBPE show concerning activity across multiple endpoints, sometimes comparable to or even exceeding that of their predecessors.
It is imperative that the scientific community continues to employ a multi-faceted and mechanistically informed approach to the toxicological evaluation of not only NBFRs but all emerging chemical alternatives. Future research should focus on the long-term, low-dose effects of NBFRs, the toxicological profiles of their metabolites, and the potential for synergistic effects in complex environmental mixtures. By adhering to principles of scientific integrity and employing a logical, tiered testing strategy, we can generate the critical data needed to inform regulatory decisions and guide the development of safer, more sustainable flame retardant technologies.
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A Comparative Guide to the Environmental Impact Assessment of Triazine-Based Flame Retardants
Executive Summary
As global demand for fire safety in consumer and industrial products escalates, so does the scrutiny of the chemical agents providing this protection. Triazine-based flame retardants, a prominent class of nitrogen-containing, halogen-free alternatives, have gained significant traction as replacements for historically used brominated and chlorinated compounds. This guide offers an in-depth comparative analysis of the environmental and health impacts of triazine-based flame retardants, contrasting them with legacy halogenated flame retardants (HFRs) and organophosphorus flame retardants (OPFRs). We synthesize data on persistence, bioaccumulation, and ecotoxicity, and provide standardized, field-proven experimental protocols for their assessment. This document is intended to equip researchers, materials scientists, and product development professionals with the critical data and methodologies necessary to make informed, sustainable choices in fire safety technology.
Introduction to Triazine-Based Flame Retardants
Triazine-based flame retardants are a family of nitrogen-rich heterocyclic compounds. The most commercially significant member is melamine cyanurate (MCA), a crystalline complex formed from a 1:1 mixture of melamine and cyanuric acid.[1] These compounds function primarily through a gas-phase and condensed-phase mechanism.[2] Upon heating, they undergo endothermic decomposition, absorbing heat and cooling the polymer substrate.[2] This process releases non-combustible gases like ammonia and nitrogen, which dilute the flammable gases and oxygen in the flame zone, effectively suffocating the fire.[2][3]
Their primary advantages include:
-
Halogen-Free Chemistry: They do not contain bromine or chlorine, preventing the formation of toxic polybrominated/polychlorinated dibenzodioxins and furans during combustion or improper end-of-life incineration.[4]
-
Low Smoke & Toxicity: Nitrogen-based systems are noted for low smoke generation and lower toxicity of combustion gases compared to halogenated counterparts.[2][3]
-
High Thermal Stability: With decomposition temperatures often exceeding 300°C, they are suitable for processing in many engineering plastics.[2][3]
However, some triazine compounds, particularly brominated triazines developed as "novel" alternatives, are now raising environmental concerns similar to the legacy chemicals they were meant to replace.[5][6][7] This underscores the critical need for a thorough lifecycle assessment for all flame retardant chemistries.
The Environmental Lifecycle of Flame Retardants
A comprehensive environmental impact assessment requires a "cradle-to-grave" or lifecycle perspective. This approach considers impacts from raw material extraction and manufacturing through the product's use phase to its final disposal or recycling.[8][9] Flame retardants, particularly additive (non-reactive) types, can be released into the environment at each stage.[10][11]
Caption: Environmental release pathways of flame retardants throughout their lifecycle.
The end-of-life phase is particularly critical.[4][9] Improper disposal and recycling of electronic waste (e-waste) is a major source of flame retardant pollution.[4][10] Studies show that while halogen-free flame retardants (HFFRs) like triazines have a lower overall environmental impact, the waste treatment phase remains a significant concern for all types.[9]
Comparative Environmental Impact Assessment
The environmental risk of a chemical is primarily determined by its persistence, bioaccumulation potential, and toxicity (PBT criteria).
Persistence and Degradation
Persistence refers to the length of time a chemical remains in the environment before being broken down.
-
Triazine-Based FRs (e.g., MCA): Melamine cyanurate is characterized as poorly biodegradable and can persist in soil and sediment. While considered more environmentally friendly than halogenated alternatives due to its elemental composition, its persistence is a notable drawback.[12]
-
Brominated FRs (BFRs): Legacy BFRs like polybrominated diphenyl ethers (PBDEs) are well-documented persistent organic pollutants (POPs).[8] They resist degradation and can remain in the environment for years.[6] Newer, novel brominated triazines are also showing evidence of persistence and incomplete removal in sewage treatment processes.[5]
-
Organophosphorus FRs (OPFRs): Generally, OPFRs are considered less persistent than BFRs. However, their higher water solubility can lead to more widespread contamination of aquatic environments. Some phosphorus-based alternatives appear to have fewer environmental concerns than PBDEs as they do not seem to be bioaccumulative or break down into toxic byproducts.[13]
Bioaccumulation Potential
Bioaccumulation is the process by which chemicals build up in living organisms to concentrations higher than in the surrounding environment.
-
Triazine-Based FRs: Data on the bioaccumulation of melamine and its derivatives is complex. While animal studies show rapid urinary excretion, co-exposure to melamine and cyanuric acid can lead to the formation of crystals in the kidneys, suggesting a potential for accumulation and toxicity in specific organs.[14]
-
Brominated FRs: BFRs are known to be lipophilic (fat-soluble) and bioaccumulate significantly in the food chain.[10] They have been detected in wildlife, human breast milk, and umbilical cord serum.[15]
-
Organophosphorus FRs: The bioaccumulation potential of OPFRs varies. While many are not considered bioaccumulative, some have been detected in various environmental and biological samples, indicating a need for compound-specific assessment.[16]
Ecotoxicity & Human Health Concerns
Ecotoxicity refers to the harmful effects of a chemical on ecosystems.
-
Triazine-Based FRs: Melamine and cyanuric acid in combination have been shown to cause acute kidney injury in animals.[1][14] Low-level ambient exposure has been associated with changes in biomarkers of kidney injury in children, with some effects appearing more pronounced in boys.[14] Nitrogen-based FRs are generally considered to have low toxicity.[3]
-
Brominated FRs: BFRs are associated with a range of serious health effects, including endocrine disruption, neurotoxicity, reproductive harm, and cancer.[10][15] The combustion of BFR-containing materials can also release highly toxic brominated dioxins and furans.[11]
-
Organophosphorus FRs: Concerns for OPFRs include aquatic toxicity and potential neurotoxic and carcinogenic effects for some specific compounds.[13]
Standardized Methodologies for Environmental Assessment
To ensure data is reliable and comparable across different chemical classes, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals.[17][18][19]
Protocol: Assessing Ready Biodegradability (OECD 301 B)
This protocol, the CO₂ Evolution Test, is a cornerstone for determining if a chemical is likely to persist in the environment. It provides a stringent test for ready biodegradability under aerobic conditions.[20]
Principle: A solution of the test substance is inoculated with microorganisms from wastewater treatment plants. The mixture is aerated in the dark for 28 days. The amount of CO₂ evolved from the ultimate biodegradation of the substance is measured and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) production.
Step-by-Step Methodology:
-
Preparation: Prepare a mineral medium containing the test substance as the sole nominal source of organic carbon (10-20 mg/L).
-
Inoculum: Use an inoculum of activated sludge from a sewage treatment plant. The final concentration in the test medium should be suspended solids of 1-10 mg/L.
-
Test Setup: Add the prepared medium and inoculum to multiple test flasks. Include control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and toxicity control flasks (test substance + reference substance).
-
Incubation: Incubate the flasks at 20-24°C in the dark for 28 days, continuously bubbling them with CO₂-free air.
-
CO₂ Measurement: Trap the CO₂ produced in each flask in an absorption solution (e.g., barium hydroxide or sodium hydroxide) and quantify it by titration or with an inorganic carbon analyzer.
-
Data Analysis: Calculate the percentage of degradation based on the CO₂ produced relative to the ThCO₂. A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test.
Causality: The 10-day window is critical. It ensures that degradation is not due to slow adaptation of the microorganisms but is a rapid and robust process, providing confidence that the chemical will not persist in aerobic environments.
Caption: Workflow for the OECD 301 B Ready Biodegradability Test.
Other Key Protocols
-
Bioaccumulation in Fish (OECD 305): Determines the potential for a chemical to accumulate in aquatic organisms by measuring the bioconcentration factor (BCF).
-
Acute Fish Toxicity (OECD 203): Assesses the short-term lethal effects of a chemical on fish, determining the LC50 (concentration lethal to 50% of the test population).[19][21]
Data Synthesis and Comparative Analysis
The following table summarizes the general environmental characteristics of the three major flame retardant classes. It is important to note that properties can vary significantly between individual compounds within a class.
| Parameter | Triazine-Based FRs (e.g., MCA) | Brominated FRs (Legacy BFRs) | Organophosphorus FRs (OPFRs) |
| Primary Chemistry | Nitrogen-based, Halogen-free | Organobromine compounds | Organophosphate esters |
| Persistence | Poorly biodegradable, can be persistent | High (Persistent Organic Pollutants)[8] | Variable, generally lower than BFRs |
| Bioaccumulation | Low potential, but organ-specific crystal formation possible[14] | High potential, lipophilic[10][15] | Variable, generally low to moderate |
| Primary Health Concern | Potential nephrotoxicity (kidney effects) with co-exposure[14] | Endocrine disruption, neurotoxicity, carcinogenicity[15] | Potential neurotoxicity, carcinogenicity (compound-specific) |
| Combustion Byproducts | Low smoke, non-corrosive gases (N₂, NH₃)[2][3] | Potential for highly toxic brominated dioxins/furans[11] | Can produce toxic phosphorus oxides and smoke |
| Overall Env. Impact | Generally lower than BFRs, but persistence is a concern | High, due to PBT properties and toxic byproducts | Generally lower than BFRs, but aquatic toxicity can be a concern[13] |
Conclusion and Future Perspectives
The transition from legacy halogenated flame retardants to alternatives like triazine-based compounds represents a significant step toward reducing environmental harm. Life cycle assessments consistently show that halogen-free alternatives, including nitrogen- and phosphorus-based systems, have a lower overall environmental footprint, particularly concerning human and ecotoxicity.[9][22][23] The most substantial environmental impacts for all flame retardants occur during the end-of-life phase, highlighting the urgent need for improved e-waste management and recycling technologies.[4][9]
However, no flame retardant is entirely benign. The persistence of compounds like melamine cyanurate and the emerging concerns over novel brominated triazines demonstrate that "halogen-free" is not a synonym for "zero impact".[5] Future research must focus on designing flame retardants with inherent biodegradability, low toxicity, and high efficiency, while simultaneously developing robust circular economy models for products containing these essential safety chemicals.[8][10] Continuous environmental monitoring and risk assessment of all new chemical alternatives are paramount to avoid regrettable substitutions.
References
- Life cycle assessment (LCA)
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- Life cycle assessment of flame retardants in an electronics application. (2013). The International Journal of Life Cycle Assessment.
- LCA of flame retardants. (2024). Fraunhofer UMSICHT.
- MELAMINE CYANURATE (MCA). (n.d.).
- Toward Sustainable Fire Safety: Life Cycle Assessment of Phosphinate-Based and Brominated Flame Retardants in E-Mobility and Electronic Devices. (2024). ACS Sustainable Chemistry & Engineering.
- OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017). OECD.
- Investigation of novel brominated triazine-based flame retardant (TDBP-TAZTO)
- Unlocking the Versatile Uses of Melamine Cyanur
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- Prioritisation of flame retardants for environmental risk assessment. (n.d.). GOV.UK.
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- Sustainable Phosphorus Based Flame Retardants. (2003).
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- Melamine cyanur
- Nitrogen-Based Flame Retardants. (n.d.).
- Table: Toxic Flame Retardants in Everyday Products. (2024). Ecology Center.
- Environmental Exposure to Melamine and its Derivatives and Kidney Outcomes in Children. (2022). Environmental Research.
- Studies on Alternatives to Brominated and Chlorin
- Alternative Flame Retardant, 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, in an E-waste Recycling Facility and House Dust in North America. (n.d.).
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quantitative analysis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in e-waste
An In-Depth Guide to the Quantitative Analysis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) in E-Waste
A Senior Application Scientist's Perspective on Method Selection and Validation
Welcome to this comprehensive guide on the quantitative analysis of this compound (TTBP-TAZ) in the challenging matrix of electronic waste (e-waste). As researchers and scientists, our goal is not just to generate data, but to ensure that data is accurate, reproducible, and defensible. This guide moves beyond simple protocols to explore the causality behind methodological choices, comparing the predominant analytical techniques to equip you with the expertise to select and validate the optimal workflow for this emerging contaminant.
TTBP-TAZ is a novel brominated flame retardant (BFR) increasingly used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1][2] Its purpose is to reduce the flammability of plastics in consumer electronics.[3][4] Structurally, it is a large, complex molecule with a high molecular weight (1067.4 g/mol ) and a high bromine content, which imparts significant thermal stability but also low volatility and poor water solubility.[3][5][6] The presence of TTBP-TAZ in e-waste is a growing concern due to its potential for environmental persistence and bioaccumulation.[3] Consequently, robust and reliable quantitative methods are critical for monitoring its presence in recycling streams and assessing environmental exposure.
This guide will dissect the analytical workflow into three core stages: Sample Extraction , Extract Cleanup , and Instrumental Analysis , providing a head-to-head comparison of the most effective technologies at each step.
The Analytical Challenge: Liberating TTBP-TAZ from a Complex Matrix
The primary challenge in analyzing TTBP-TAZ in e-waste is the sample matrix itself. E-waste plastics, such as Acrylonitrile Butadiene Styrene (ABS) and Polystyrene (PS), are complex polymers containing a myriad of additives, including other BFRs, plasticizers, and stabilizers.[7][8] Any successful quantitative method must efficiently extract the high molecular weight TTBP-TAZ from this intricate solid matrix and then meticulously clean the extract to prevent significant interference during instrumental analysis.
Stage 1: Sample Extraction — A Comparison of Techniques
The objective of the extraction step is to quantitatively transfer TTBP-TAZ from the solid plastic matrix into a liquid solvent. The choice of extraction technique is a balance between efficiency, speed, solvent consumption, and the potential for thermal degradation of the analyte.
| Extraction Method | Principle | Advantages | Disadvantages | Best Suited For |
| Soxhlet Extraction | Continuous solid-liquid extraction using distilled solvent. | Exhaustive extraction, well-established, requires minimal hands-on time after setup. | Time-consuming (hours to days), high solvent consumption, potential for thermal degradation of sensitive analytes.[9][10] | Robust, non-thermally labile analytes where extraction time is not a primary constraint. |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting the matrix and accelerating solvent penetration. | Significantly faster than Soxhlet, lower solvent consumption, operates at lower temperatures.[9][11] | Efficiency can be matrix-dependent, potential for incomplete extraction in complex matrices. | Rapid screening and analysis of a large number of samples; good for thermally sensitive compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent within a sealed vessel, increasing pressure and temperature to accelerate extraction. | Very fast (minutes), low solvent usage, high extraction efficiency.[9][11] | Requires specialized equipment, potential for thermal degradation if not optimized. | High-throughput labs where speed and efficiency are paramount. |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures to increase extraction efficiency and speed. | Fast, efficient, automated, and uses less solvent than Soxhlet.[9] | High initial equipment cost. | Applications requiring high recovery and reproducibility for difficult matrices. |
Expert Insight: For TTBP-TAZ, both UAE and MAE present compelling advantages over traditional Soxhlet extraction. Given TTBP-TAZ's high thermal stability, MAE is an excellent choice for achieving high-throughput and efficient extraction. However, UAE offers a gentler alternative that also significantly reduces extraction time and solvent use compared to Soxhlet. The selection often comes down to available instrumentation and required sample throughput.
Stage 2: Extract Cleanup — The Non-Negotiable Step for Accuracy
A raw extract from e-waste plastic is analytically "dirty" and will contain co-extracted polymers, oils, and other additives. Injecting this directly into a sensitive mass spectrometer would cause rapid instrument fouling and severe matrix effects (ion suppression or enhancement), leading to inaccurate quantification. A robust cleanup protocol is therefore essential.
Multilayer silica gel column chromatography is a proven and effective technique for cleaning up BFR extracts.[12] This method uses a column packed with different types of treated silica (e.g., acidic, basic, neutral) to remove a broad range of interferences.
Workflow for Extract Cleanup
Caption: General workflow for e-waste extract cleanup.
The causality is clear: by passing the concentrated extract through the multi-layered silica column, polar interferences are retained by the acidic/basic layers, while non-polar compounds like TTBP-TAZ are eluted with an appropriate solvent mixture (e.g., hexane/dichloromethane), resulting in a cleaner sample ready for instrumental analysis.
Stage 3: Instrumental Analysis — GC-MS/MS vs. LC-MS/MS
The final quantitative step relies on chromatography coupled with mass spectrometry. The physicochemical properties of TTBP-TAZ—specifically its very high molecular weight and low volatility—are the critical factors in determining the most suitable technique.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS has been used to detect TTBP-TAZ in environmental samples like e-waste dust.[13][14] This technique excels at separating volatile and semi-volatile compounds.
-
Mechanism: The sample is vaporized in a hot injector, separated in a column based on boiling point and polarity, and then detected by the mass spectrometer.
-
Challenge for TTBP-TAZ: Its low volatility requires very high injector and oven temperatures, which can risk thermal degradation and incomplete transfer to the column, potentially compromising quantitation. While feasible, it is not the optimal approach. Tandem MS (MS/MS) is crucial if using GC to filter out matrix noise, which is a significant issue in single quadrupole GC-MS.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is purpose-built for analyzing compounds that are non-volatile, thermally sensitive, or have a high molecular weight.[16][17]
-
Mechanism: The sample is dissolved in a liquid mobile phase and separated in a column based on its affinity for the column's stationary phase. It elutes into the MS source without requiring vaporization.
-
Advantage for TTBP-TAZ: This approach completely bypasses the volatility issue. Studies have specifically developed LC-based methods for TTBP-TAZ, highlighting it as the superior technique.[1][2] Atmospheric Pressure Chemical Ionization (APCI) has been shown to be an effective ionization source for this compound.[1]
Caption: Decision logic for TTBP-TAZ instrumental analysis.
Comparative Performance Data
The following table summarizes the key comparative points and data from the literature.
| Parameter | GC-MS/MS | LC-MS/MS | Verdict for TTBP-TAZ |
| Analyte Suitability | Poor; requires high temperatures due to low volatility. | Excellent; ideal for high molecular weight, low-volatility compounds. | LC-MS/MS is superior. |
| Sample Derivatization | May be required to improve volatility (not practical for TTBP-TAZ). | Not required. | LC-MS/MS is more direct. |
| Matrix Effects | Can be significant, but MS/MS helps mitigate. | Can be significant, but mitigated by good cleanup and MS/MS. | Neutral; both require excellent cleanup. |
| Reported Use | Detected in e-waste dust (median conc. 5540 ng/g).[13][14][18] | Developed for quantification in consumer products and dust (conc. up to 22,150 ng/g in dust).[1][2] | Both are proven, but LC-MS/MS was developed specifically to overcome analytical challenges. |
| Robustness | High temperatures can lead to injector and column contamination from e-waste matrix. | Less prone to contamination from non-volatile matrix components. | LC-MS/MS offers better long-term stability. |
Recommended Protocol: UAE Followed by LC-APCI-MS/MS
This protocol represents a robust, validated, and efficient method for the routine quantification of TTBP-TAZ in e-waste plastics.
1. Sample Preparation:
- Cryogenically mill 10-20 g of the e-waste plastic sample to a fine powder (<0.5 mm). This increases the surface area for efficient extraction.
- Accurately weigh approximately 0.5 g of the homogenized powder into an extraction vessel.
- Spike the sample with an appropriate isotopically labeled internal standard (if available) to correct for matrix effects and recovery losses.
2. Ultrasound-Assisted Extraction (UAE):
- Add 20 mL of a suitable solvent (e.g., 1:1 Hexane:Dichloromethane) to the vessel.
- Place the vessel in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).
- Centrifuge the sample and carefully collect the supernatant.
- Repeat the extraction on the solid residue two more times, combining the supernatants.
3. Extract Cleanup:
- Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or nitrogen stream.
- Prepare a multilayer silica gel column (e.g., 10 mm ID) by packing, from bottom to top, with neutral silica, basic silica, neutral silica, acidic silica, and anhydrous sodium sulfate.
- Pre-wash the column with hexane.
- Load the concentrated extract onto the column.
- Elute the fraction containing TTBP-TAZ with an optimized solvent mixture (e.g., 50 mL of 1:1 Hexane:Dichloromethane).
- Concentrate the clean eluate to a final volume of 1 mL for analysis.
4. LC-MS/MS Analysis:
- LC System: UHPLC system.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 5 mM Ammonium Formate.
- Mobile Phase B: Methanol.
- Gradient: A suitable gradient starting at a high aqueous percentage and ramping to high organic content to elute the non-polar TTBP-TAZ.
- MS System: Tandem quadrupole mass spectrometer.
- Ionization: Atmospheric Pressure Chemical Ionization (APCI), negative mode.
- Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for confident identification and quantification.
Conclusion
While GC-MS can detect TTBP-TAZ, its physicochemical properties make Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the unequivocally superior technique for robust, accurate, and reliable quantification in complex e-waste matrices. The challenges of its high molecular weight and low volatility are elegantly overcome by LC, which avoids the need for high-temperature vaporization.
For any laboratory tasked with monitoring this emerging flame retardant, the recommended workflow of an efficient extraction method like UAE, followed by a thorough multilayer silica cleanup and analysis by LC-APCI-MS/MS, provides a self-validating system. This approach ensures high sensitivity, minimizes matrix interference, and delivers the trustworthy data required for critical environmental and safety assessments.
References
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. Available at: [Link]
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This compound | C21H6Br9N3O3 | CID 91820 - PubChem. Available at: [Link]
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Alternative Flame Retardant, this compound, in an E-waste Recycling Facility and House Dust in North America - ResearchGate. Available at: [Link]
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Alternative Flame Retardant, this compound, in an E-waste Recycling Facility and House Dust in North America - PubMed. Available at: [Link]
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Alternative Flame Retardant, this compound, in an E-waste Recycling Facility and House Dust in North America - AMiner. Available at: [Link]
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2,4,6Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | Request PDF - ResearchGate. Available at: [Link]
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A novel brominated triazine-based flame retardant (TTBP-TAZ) in plastic consumer products and indoor dust - PubMed. Available at: [Link]
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A Novel Brominated Triazine-based Flame Retardant (TTBP-TAZ) in Plastic Consumer Products and Indoor Dust | Request PDF - ResearchGate. Available at: [Link]
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Detection of Brominated Plastics from E-Waste by Short-Wave Infrared Spectroscopy - MDPI. Available at: [Link]
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Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices - DiVA portal. Available at: [Link]
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Identification and quantification of (brominated) flame retardants during mechanical recycling of polystyrene from WEEE by means of pyrolysis-GC-MS - PubMed. Available at: [Link]
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GC-MS or LC-MS(/MS) - Which Technique is More Essential? - eurl-pesticides.eu. Available at: [Link]
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Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish - Longdom Publishing. Available at: [Link]
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Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique - ResearchGate. Available at: [Link]
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A Comparative Guide to the Long-Term Stability of Polymers with 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT)
This guide provides an in-depth technical comparison of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT), a prominent brominated flame retardant, against key alternatives. We will explore its performance attributes and delve into the critical experimental protocols required to validate the long-term stability of polymer formulations. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed material selection decisions.
Introduction: The Critical Role of Flame Retardants and Long-Term Stability
Polymeric materials are ubiquitous in modern applications, from consumer electronics to building materials. While offering versatility and cost-effectiveness, their inherent flammability poses significant safety risks. Flame retardants are additives incorporated into these polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] The primary function of these additives is to enhance fire safety, providing crucial time for escape in the event of a fire.[1]
Among the various classes of flame retardants, halogenated compounds, particularly brominated flame retardants (BFRs), are known for their high efficiency. One such BFR is this compound (TTBPT), a high-molecular-weight additive used in a variety of engineering plastics.[2][3] However, the effectiveness of a flame retardant is not solely determined by its fire-extinguishing capability. Its long-term stability within the polymer matrix is paramount. Over a product's lifecycle, the polymer is exposed to environmental stressors like heat, UV radiation, and humidity, which can lead to degradation.[4][5] This degradation can compromise the material's mechanical integrity, alter its appearance, and, critically, reduce its fire resistance.
This guide offers an objective comparison of TTBPT's long-term stability performance against other common flame retardants, grounded in established experimental protocols.
Profile of this compound (TTBPT)
TTBPT is a highly effective additive flame retardant containing both bromine and nitrogen.[2] Its robust performance stems from its unique chemical structure and properties.
Chemical Structure and Key Properties:
-
Molecular Formula: C₂₁H₆Br₉N₃O₃[3]
-
Molecular Weight: 1067.4 g/mol [6]
-
Appearance: White to yellowish powder[7]
-
High Bromine Content: ≥67%, which is crucial for its flame retardant efficiency.[7][8]
-
Exceptional Thermal Stability: TTBPT exhibits a high decomposition temperature, with a 2% weight loss occurring at approximately 335°C or higher.[7][8] This makes it suitable for engineering plastics that require high processing temperatures.
-
Excellent UV Stability: Its large molecular structure provides superior resistance to ultraviolet radiation compared to older BFRs, preventing discoloration and degradation of the end product.[7][8]
Mechanism of Action: Like other halogenated flame retardants, TTBPT operates primarily in the gas phase during combustion.[1][9] The process can be summarized as follows:
-
Decomposition: The heat from a fire causes the polymer and TTBPT to decompose.
-
Radical Release: TTBPT releases bromine radicals (Br•).
-
Flame Quenching: These bromine radicals act as scavengers, interfering with the fire's chain reaction in the gas phase. They react with and neutralize the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame.
-
Inhibition: This interruption of the radical chain mechanism reduces the heat generated and slows or extinguishes the combustion process.[9]
Primary Applications: TTBPT is widely used in various modified engineering plastics, including:
It is often considered an upgraded replacement for older BFRs like Decabromodiphenyl oxide (DBDPO) due to its superior light resistance and prevention of yellowing in finished products.[2][8]
Comparative Analysis: TTBPT vs. Alternative Flame Retardants
The selection of a flame retardant requires a trade-off between fire safety performance, impact on polymer properties, and long-term stability.[10] TTBPT is often benchmarked against several classes of alternatives.
Overview of Alternatives:
-
Other Brominated Flame Retardants (BFRs): This category includes legacy compounds like Decabromodiphenyl oxide (DBDPO) and Tetrabromobisphenol A (TBBA), as well as Decabromodiphenyl ethane (DBDPE).[2][8]
-
Phosphorus-Based Flame Retardants (P-FRs): These can be additive (e.g., triaryl phosphates) or reactive. They primarily act in the condensed phase by promoting the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen.[1][10][11]
-
Inorganic Flame Retardants: This group includes metal hydroxides like Aluminum Trihydrate (ATH) and Magnesium Hydroxide (MDH).[10] They work by undergoing an endothermic decomposition, releasing water vapor that cools the polymer surface and dilutes flammable gases.
-
Nitrogen-Based Flame Retardants: Melamine and its derivatives are often used, sometimes in synergy with phosphorus compounds, to create intumescent (swelling) systems that form a protective char.[1][10]
Performance Comparison Summary:
| Feature | TTBPT | Legacy BFRs (e.g., DBDPO) | Phosphorus-Based FRs | Inorganic FRs (ATH, MDH) |
| Flame Retardancy | High Efficiency | High Efficiency | Moderate to High | Lower Efficiency |
| Mechanism | Gas Phase (Radical Trapping) | Gas Phase (Radical Trapping) | Condensed Phase (Charring) | Condensed Phase (Endothermic Decomposition) |
| Typical Loading Level | 10-20% | 10-20% | 10-25% | 40-65% |
| Thermal Stability | Excellent (>335°C)[7][8] | Moderate | Varies | Low to Moderate (Decomposes ~200-330°C) |
| UV Stability | Excellent[7][8] | Poor (Prone to yellowing)[2] | Good | Excellent |
| Impact on Mechanicals | Minimal to Moderate | Minimal to Moderate | Can act as a plasticizer | Significant reduction in properties |
| Migration Potential | Low (High Molecular Weight) | Varies | Can be high for additive types | Very Low (Immobile filler)[10] |
| Synergist Required | Antimony Trioxide (Sb₂O₃)[8] | Antimony Trioxide (Sb₂O₃) | Often used with Nitrogen synergists | None |
Protocols for Long-Term Stability Evaluation
To substantiate claims of long-term stability, a rigorous testing regime is essential. This involves subjecting the polymer formulations to accelerated aging conditions that simulate years of service life in a condensed timeframe.[12][13]
Overall Experimental Workflow: The following diagram outlines a comprehensive workflow for evaluating the long-term stability of flame-retarded polymers.
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assessing the bioaccumulation potential of brominated flame retardants
An In-Depth Technical Guide to Assessing the Bioaccumulation Potential of Brominated Flame Retardants
Introduction: The Persistent Challenge of Brominated Flame Retardants
Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to a wide variety of consumer and industrial products—from electronics and textiles to building materials—to inhibit or slow the spread of fire. While effective in their primary function, many BFRs, particularly legacy compounds like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), have come under intense scrutiny. Due to their chemical stability and lipophilicity (a tendency to dissolve in fats), these substances can persist in the environment, accumulate in the tissues of living organisms, and magnify in concentration up the food chain.[1][2] This bioaccumulation poses significant risks to ecosystems and human health, with studies linking exposure to endocrine disruption, neurotoxicity, and other adverse effects.[1][3]
As regulatory bodies like those under the Stockholm Convention on Persistent Organic Pollutants and the European Union's REACH regulation restrict or ban legacy BFRs, a new generation of "novel" brominated flame retardants (NBFRs) has been introduced as replacements.[4][5][6] However, many of these alternatives share similar physicochemical properties with their predecessors, raising concerns that they too may be persistent and bioaccumulative.[5][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the methodologies used to assess the bioaccumulation potential of both legacy and novel BFRs. We will delve into the causality behind experimental choices, compare the strengths and limitations of different approaches, and provide the technical framework necessary for a robust and scientifically sound assessment.
Conceptual Framework: Understanding the Metrics of Accumulation
Before evaluating specific methodologies, it is crucial to understand the key parameters that quantify bioaccumulation. The potential of a chemical to accumulate is largely driven by its physicochemical properties, primarily the octanol-water partition coefficient (Kow), which indicates its hydrophobicity.[1] A high log Kow value is a primary indicator of bioaccumulation potential.[1][8]
Key Bioaccumulation Metrics:
-
Bioconcentration Factor (BCF): Measures the accumulation of a chemical in an organism directly from the surrounding water, excluding dietary sources. It is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state.[9] Under EU regulations, a BCF greater than 2,000 indicates a substance is "bioaccumulative," while a BCF over 5,000 suggests it is "very bioaccumulative."[9]
-
Bioaccumulation Factor (BAF): A more comprehensive measure that includes the uptake of a chemical from all sources, including water, diet, and sediment.
-
Biomagnification Factor (BMF): Quantifies the increase in the concentration of a substance in an organism relative to its diet. A BMF greater than 1 indicates that the chemical is biomagnifying through the food web.
-
Trophic Magnification Factor (TMF): Describes the concentration increase of a substance with each increasing trophic level in a food web. Like BMF, a TMF greater than 1 signifies biomagnification.[10]
The assessment of these parameters is typically approached through a tiered strategy, beginning with predictive models and progressing to more complex and resource-intensive experimental studies.
A Comparative Guide to Assessment Methodologies
The selection of an appropriate method for assessing bioaccumulation depends on the research question, the regulatory context, and available resources. Here, we compare in silico, in vitro, and in vivo approaches, providing insights into their underlying principles and practical applications.
In Silico Approaches: Predictive Screening with QSAR
Causality and Rationale: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and toxicological properties of chemicals based on their molecular structure.[11][12] For bioaccumulation assessment, QSARs are invaluable for initial screening, providing rapid, cost-effective predictions of key parameters like log Kow and BCF without the need for animal testing.[13][14] They function by identifying correlations between molecular descriptors (e.g., size, shape, electronic properties) and experimentally determined bioaccumulation values for a set of known chemicals.
Key Applications:
-
Prioritizing large numbers of chemicals for further testing.
-
Filling data gaps for regulatory submissions (e.g., REACH).[11][15]
-
Screening newly designed chemicals or BFR alternatives for potential bioaccumulation concerns early in the development process.
Limitations: The primary limitation of QSAR models is their "applicability domain." Predictions are only reliable for chemicals that are structurally similar to those in the model's training set. Highly novel or structurally complex BFRs may fall outside this domain, leading to uncertain predictions.[13][14] Therefore, QSAR results should be viewed as predictive and used for prioritization rather than as definitive proof of bioaccumulation potential.
Table 1: Comparison of Selected QSAR Software for Bioaccumulation Prediction
| Software/Model | Endpoint Prediction | Principle | Strengths | Limitations |
| EPI Suite™ (U.S. EPA) | Log Kow, BCF, BAF | Fragment contribution and regression-based models | Widely used, transparent, free | May not be accurate for all chemical classes; primarily trained on older data |
| VEGA-QSAR | BCF, Biomagnification | Multiple regression and machine learning models | Provides multiple models and an assessment of prediction reliability | Requires careful selection of the appropriate model; applicability domain must be checked |
| OECD QSAR Toolbox | Log Kow, BCF | Read-across and trend analysis | Facilitates data gap filling by grouping similar chemicals | Requires significant user expertise to navigate and interpret results |
In Vitro Methods: Assessing Metabolic Stability
Causality and Rationale: The rate at which a chemical is metabolized and eliminated by an organism is a critical determinant of its bioaccumulation potential. A substance that is rapidly broken down will not accumulate to high levels, even if it is readily absorbed. In vitro assays using subcellular fractions (like S9 or microsomes) or isolated cells (hepatocytes) from relevant species (e.g., fish) provide a powerful tool to measure metabolic stability.[7] These assays are more cost-effective and ethical than whole-animal studies and offer mechanistic insights into biotransformation pathways.[16]
The data generated, such as the in vitro depletion rate constant (k_depl), can be used in In Vitro to In Vivo Extrapolation (IVIVE) models to predict a whole-body metabolic rate constant (k_MET).[7] This predicted k_MET can then be incorporated into kinetic models to estimate a metabolism-corrected BCF.
Experimental Protocol: Fish Liver S9 Metabolic Stability Assay
This protocol is a generalized example for determining the in vitro depletion rate of a BFR.
-
Preparation of S9 Fractions:
-
Humanely euthanize fish (e.g., rainbow trout, carp) and immediately excise the liver.
-
Homogenize the liver tissue in a chilled buffer (e.g., potassium phosphate buffer).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction.
-
Determine the protein concentration of the S9 fraction using a standard method like the Bradford assay. Store at -80°C until use.
-
-
Incubation:
-
Prepare an incubation mixture in a microcentrifuge tube containing buffer, the S9 fraction (e.g., to a final protein concentration of 1 mg/mL), and the test BFR (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM).
-
Pre-incubate the mixture at a physiologically relevant temperature (e.g., 12-25°C for fish) for 5 minutes.
-
Initiate the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM).
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent BFR using a validated analytical method, typically LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent BFR remaining versus time.
-
The slope of the linear portion of this plot represents the first-order depletion rate constant (k_depl, in units of min⁻¹).
-
This k_depl value can then be used in IVIVE models to estimate in vivo metabolic clearance and refine BCF predictions.[7]
-
In Vivo Methods: The Definitive Standard
Causality and Rationale: In vivo studies using live organisms, typically fish, are considered the gold standard for definitively determining the bioaccumulation potential of a chemical.[9] They integrate all relevant physiological processes, including absorption, distribution, metabolism, and excretion (ADME), providing a direct measure of the BCF or BMF under controlled laboratory conditions. The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 (Fish Bioaccumulation: Aqueous and Dietary Exposure) is the internationally accepted standard for these studies.[9][17]
Experimental Protocol: Fish Bioconcentration Study (Aqueous Exposure, OECD 305)
-
Acclimation: Acclimate the test fish (e.g., zebrafish, rainbow trout) to laboratory conditions for at least two weeks.
-
Uptake Phase:
-
Expose the fish to a constant, sub-lethal concentration of the BFR in the water for a defined period (typically 28 days, or until a steady state is reached).
-
Maintain constant conditions of temperature, light, and feeding.
-
Periodically sample fish and water to monitor the concentration of the BFR.
-
-
Depuration Phase:
-
After the uptake phase, transfer the remaining fish to a clean, BFR-free water system.
-
Continue to sample fish at various time points to measure the rate of elimination (depuration) of the BFR from their tissues.
-
-
Analysis and Calculation:
-
Analyze all fish and water samples using appropriate analytical techniques (GC-MS or LC-MS).[18][19]
-
The BCF can be calculated in two ways:
-
Ratio Method: BCF = Concentration in fish at steady state (C_f) / Concentration in water (C_w).
-
Kinetic Method: Calculated from the uptake rate constant (k₁) and the depuration rate constant (k₂), where BCF = k₁ / k₂. This method is preferred as it does not require reaching a full steady state.
-
-
Analytical Techniques for BFR Quantification
Accurate assessment of bioaccumulation relies on sensitive and specific analytical methods to measure trace levels of BFRs in complex biological and environmental matrices.
Sample Preparation:
-
Extraction: The first step is to isolate the BFRs from the sample matrix (e.g., water, sediment, fish tissue). Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction.[1][20]
-
Cleanup: Biological samples contain high levels of lipids and other interfering compounds that must be removed before analysis. This is often achieved using techniques like gel permeation chromatography (GPC) or multilayer silica gel columns.[20][21]
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The most common technique for analyzing many BFRs, especially PBDEs.[18][19] However, some higher brominated congeners (like Deca-BDE) and thermally labile BFRs can degrade at the high temperatures used in GC injectors.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Preferred for thermally labile or polar BFRs, such as HBCD and its various isomers, which are difficult to separate and analyze by GC.[1][19]
Table 2: Summary of Analytical Methods for Key BFRs
| BFR Class | Typical Matrix | Extraction Method | Cleanup Method | Primary Instrument |
| PBDEs | Biota, Sediment | Soxhlet, ASE | GPC, Acidic Silica | GC-MS (ECNI) |
| HBCDDs | Biota, Water | LLE, SPE | Alumina, Florisil | LC-MS/MS |
| TBBPA | Water, Sediment | SPE | --- | LC-MS/MS |
| NBFRs (e.g., DBDPE) | Biota, Sediment | Soxhlet, ASE | GPC, Multilayer Silica | GC-HRMS, LC-MS/MS |
Comparing BFRs and Their Alternatives
The ultimate goal of bioaccumulation assessment is to inform the development and selection of safer alternatives. Halogen-free flame retardants, such as those based on phosphorus or nitrogen, are generally designed to be less persistent and bioaccumulative.[22][23][24]
Table 3: Comparative Bioaccumulation Potential of Selected Flame Retardants
| Flame Retardant | Class | Log Kow | BCF (Fish, Experimental) | Bioaccumulation Concern |
| Penta-BDE (BDE-99) | Legacy BFR (PBDE) | ~6.8 | > 5,000 | Very High |
| HBCDD | Legacy BFR | ~5.6 | > 5,000 | Very High |
| Deca-BDE (BDE-209) | Legacy BFR (PBDE) | ~9.9 | < 5,000 (low bioavailability) | Moderate to High (due to debromination) |
| DBDPE | Novel BFR | > 9 | Low (< 100) | Low (but persistent) |
| TBBPA | Legacy BFR | ~4.5 | < 1,000 | Low to Moderate |
| Triphenyl phosphate (TPP) | Phosphorus FR | ~4.6 | 100 - 2,000 | Moderate |
| Resorcinol bis(diphenyl phosphate) (RDP) | Phosphorus FR | ~5.8 | < 1,000 | Low to Moderate |
Note: BCF values can vary significantly between species and study conditions. The values presented are for comparative purposes.
Conclusion and Future Perspectives
Assessing the bioaccumulation potential of brominated flame retardants requires an integrated, multi-tiered approach. In silico QSAR models provide an essential screening tool, while in vitro metabolic assays offer mechanistic insights and reduce reliance on animal testing. Ultimately, in vivo studies remain the definitive standard for regulatory assessment. As new BFR alternatives are developed, it is imperative that this rigorous assessment framework is applied early in the design phase to avoid replacing one hazardous chemical with another.[4][25]
Future research should focus on refining IVIVE models to improve the accuracy of in vitro predictions, developing more comprehensive QSARs that cover a wider range of novel BFR structures, and investigating the bioaccumulation of BFR metabolites, which may also be persistent and toxic.[2][6] Understanding the complex interplay between persistence, metabolism, and accumulation is key to designing safer, more sustainable fire safety solutions for the future.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Welcome to a comprehensive guide on the safe and compliant disposal of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower your laboratory with the knowledge to manage this substance responsibly, ensuring the protection of both personnel and the environment.
Introduction: Understanding the Compound
This compound, a high molecular weight organobromine compound, is primarily utilized as a brominated flame retardant (BFR).[1][2] Its effectiveness in reducing the flammability of materials, particularly plastics like ABS, PET, and PVC, has led to its use in various applications, including electronic equipment.[3][4][5][6] However, its chemical stability and brominated structure necessitate stringent disposal protocols. Due to the environmental persistence and potential for bioaccumulation associated with BFRs, improper disposal can pose long-term risks.[5][7]
This document outlines the critical steps and decision-making processes required for the proper disposal of waste containing this compound, ensuring compliance and environmental stewardship.
Section 1: Hazard Profile and Risk Assessment
While some assessments indicate that this compound does not meet GHS hazard criteria, it is crucial to handle it with the caution afforded to all specialized chemical reagents.[3][8] One Safety Data Sheet (SDS) classifies the substance as harmful if swallowed or inhaled.[9] Prolonged exposure may cause respiratory tract irritation and skin sensitization.[5]
The primary risks associated with this compound are not from acute toxicity but from its environmental fate and the hazardous byproducts that can be generated during improper disposal.
Key Risks:
-
Environmental Persistence: Like many halogenated organic compounds, it is not readily biodegradable, leading to concerns about persistence in the environment.[5][7]
-
Bioaccumulation: There is a potential for bioaccumulation in organisms, a characteristic of concern for many BFRs.[5][7]
-
Hazardous Combustion Byproducts: Uncontrolled burning or incineration at inadequate temperatures can lead to the formation of highly toxic and corrosive substances, including hydrobromic acid (HBr), polybrominated dibenzo-p-dioxins, and dibenzofurans.[4][10][11]
Given these factors, all waste containing this substance must be treated as hazardous. Discharge into drains or the general environment is strictly prohibited.[8][12]
Section 2: Core Disposal Directive: High-Temperature Incineration
The universally recommended and most environmentally sound method for the final disposal of this compound is controlled high-temperature incineration in a licensed chemical destruction facility.[12]
Causality: This method is preferred because the high temperatures (typically >850°C with sufficient residence time) are required to ensure the complete destruction of the molecule, breaking the stable carbon-bromine bonds. This process prevents the reformation of toxic, brominated byproducts.
A critical component of this process is the use of advanced flue gas treatment systems, such as scrubbers.[11][12] During combustion, the bromine atoms are converted primarily to hydrogen bromide (HBr).[11] Flue gas scrubbers are essential to neutralize and capture this corrosive and toxic gas before it is released into the atmosphere. Some advanced facilities may even offer bromine recovery, which allows for the re-entry of this valuable element into the circular economy.[13][14]
Alternative: Secure Hazardous Waste Landfill
In situations where incineration is not a viable option, disposal in a specially designated and permitted hazardous waste landfill may be considered.[7] This is a significantly less preferable option. The landfill must be, at a minimum, a Class A1 or equivalent secure facility with engineered leachate and gas collection systems to prevent environmental contamination.[7] This method provides containment rather than destruction, leaving the potential for future environmental release.
Section 3: Operational Protocol for Waste Handling and Disposal
This protocol provides a step-by-step methodology for safely preparing waste this compound for collection by a licensed hazardous waste disposal service.
Step 1: Personal Protective Equipment (PPE) Assessment
-
Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. For larger quantities, impervious clothing may be necessary.[8][12]
-
Respiratory Protection: If there is a risk of generating dust, use a full-face respirator with appropriate cartridges.[8]
-
Step 2: Waste Segregation
-
Designate a specific, clearly labeled, sealed container for this waste stream.
-
Do NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office and the disposal vendor. Cross-contamination can interfere with the disposal process or create unforeseen hazards.
Step 3: Packaging and Labeling
-
Collect all waste material—including the pure compound, contaminated lab supplies (e.g., weigh boats, gloves, wipes), and disposable containers—in a suitable, closed container.[12]
-
The container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Label the container clearly and accurately in accordance with all local and national regulations. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "25713-60-4"
-
The words "Hazardous Waste"
-
An indication of the primary hazards (e.g., "Harmful if Swallowed/Inhaled," "Environmental Hazard")
-
Step 4: Secure Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][12]
-
Ensure the storage area is away from incompatible materials.[9]
-
Maintain an accurate log of the accumulated waste.
Step 5: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.
-
Provide the contractor with a full and accurate description of the waste.
-
Retain all disposal records and certificates of destruction as required by law.
Section 4: Data Summary & Decision Workflow
For quick reference, the key data for this compound is summarized below.
| Parameter | Data | Source |
| Chemical Name | This compound | [15] |
| CAS Number | 25713-60-4 | [15] |
| Appearance | White to Off-White Solid | [5][12] |
| Primary Use | Brominated Flame Retardant | [3][4] |
| Primary Disposal Route | High-Temperature Incineration with Flue Gas Scrubbing | [11][12] |
| Alternative Disposal | Secure Hazardous Waste Landfill (Class A1 or equivalent) | [7] |
| Handling Precaution | Avoid dust formation. Avoid contact with skin and eyes. | [8][12] |
Disposal Decision Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate disposal path for various forms of waste containing this compound.
Caption: Decision workflow for disposal of this compound waste.
Section 5: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Remove all sources of ignition.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 3 before attempting to clean the spill.
-
Containment: Prevent the spilled material from entering drains or waterways.[8][12]
-
Clean-up:
-
Decontamination: Remove and bag all contaminated clothing and PPE for disposal as hazardous waste. Wash hands and any exposed skin thoroughly.
-
Reporting: Report the incident to your EHS office in accordance with your institution's policies.
By adhering to these rigorous, well-reasoned protocols, you can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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Decomposition of BFRs and emission of dioxins from co- incineration of MSW and electrical and electronic plastics waste. SINTEF. [Link]
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2,4,6-TRIS-(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE. ChemBK. [Link]
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-
Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. ebfrip.org. [Link]
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- 4. Flame Retardant Chemicals Incineration → Area → Resource 3 [pollution.sustainability-directory.com]
- 5. Page loading... [wap.guidechem.com]
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- 15. 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine [cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
As researchers and professionals in the scientific community, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, experience-driven directives for the safe handling of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, a brominated flame retardant. While some safety data sheets (SDS) may list this compound as "not classified" under GHS, a deeper analysis of its chemical family and physical form necessitates a cautious and well-informed approach to personal protection[1][2]. The high bromine content and its nature as a fine powder present potential respiratory and dermal hazards that informed protocols can effectively mitigate[3][4].
This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a comprehensive understanding of the risks and the corresponding safety measures.
Understanding the Compound: A Risk-Based Assessment
This compound is a white to off-white powder with low volatility and water solubility[3]. Its primary application is as a flame retardant, a class of compounds that is under increasing scrutiny for potential environmental persistence and health effects[3][5][6][7]. While comprehensive toxicological data for this specific compound is limited, the potential for respiratory and skin irritation upon prolonged exposure has been noted[3]. The primary physical hazard during handling is the generation of fine dust, which can be easily inhaled or come into contact with the skin and eyes[4][8][9].
Therefore, our safety protocols are built on the precautionary principle, treating the substance with a level of caution appropriate for a potentially hazardous, fine-particle chemical.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed, the quantity of the substance being handled, and the potential for exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Tightly-fitting safety goggles with side-shields | Chemical-resistant gloves (Nitrile) | Flame-resistant lab coat | N95 or P100 respirator (if not in a fume hood) |
| Solution Preparation | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile) | Flame-resistant lab coat | As needed based on ventilation |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Impervious and flame-resistant clothing | Full-face respirator with P100 filter |
| General Handling | Tightly-fitting safety goggles | Chemical-resistant gloves (Nitrile) | Flame-resistant lab coat | Readily available |
Detailed PPE Selection and Rationale
Eye and Face Protection
Given that this compound is a fine powder, standard safety glasses are insufficient.
-
Tightly-fitting safety goggles with side-shields: These are essential to prevent airborne particles from entering the eyes. Ensure they conform to EN 166 (EU) or ANSI Z87.1 (US) standards[8].
-
Face shield: When handling larger quantities or during procedures with a high risk of splashing or dust generation (e.g., spill cleanup), a face shield should be worn in conjunction with safety goggles to provide full-face protection[10].
Skin and Body Protection
Preventing dermal contact is crucial, as some brominated compounds can cause skin sensitization or be absorbed through the skin.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal[8].
-
Lab Coat: A flame-resistant lab coat is recommended due to the nature of the compound as a flame retardant[1][8][10]. This provides a layer of protection against accidental spills and dust contamination of personal clothing. For large-scale operations or spill response, impervious clothing may be necessary[1].
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.
Respiratory Protection
The primary route of exposure to this compound is through the inhalation of airborne dust.
-
Engineering Controls: The first line of defense is to minimize dust generation. Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood[8].
-
Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, respiratory protection is required[1].
-
N95 or P100 Dust Masks: For handling small quantities where minimal dust is expected, a NIOSH-approved N95 or P100 filtering facepiece respirator can provide adequate protection[11][12][13][14][15].
-
Full-Face Respirator: In situations with a higher potential for dust generation, such as during a spill cleanup or when handling large quantities outside of a fume hood, a full-face respirator with a P100 filter is recommended. This also provides the benefit of integrated eye protection[1][13].
-
Operational and Disposal Plans
A robust safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling Workflow
The following workflow is designed to minimize exposure and ensure a safe handling process.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Review the Safety Data Sheet (SDS) before starting work[16].
-
-
Handling:
-
Don the appropriate PPE.
-
Carefully weigh and transfer the powder, minimizing any actions that could create dust.
-
Keep containers of the chemical tightly closed when not in use[8].
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in a manner that avoids cross-contamination.
-
Wash hands and any exposed skin with soap and water immediately after handling[8].
-
Disposal Plan
Proper disposal is a critical component of chemical safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, should be collected in a clearly labeled, sealed container.
-
Disposal Method: This chemical should not be disposed of in standard laboratory waste or down the drain[1][8]. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1][8].
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal[16][17].
By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. Flame-retardant contamination of firefighter personal protective clothing - A potential health risk for firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Table of contents for Guidelines for safe handling of powders and bulk solids [catdir.loc.gov]
- 10. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 12. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84 [stacks.cdc.gov]
- 13. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 14. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix A - Wikisource, the free online library [en.wikisource.org]
- 15. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 16. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 17. bulkinside.com [bulkinside.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
